2-Nitrochalcone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-nitrophenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-15(13-7-2-1-3-8-13)11-10-12-6-4-5-9-14(12)16(18)19/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXHLWZQKQDFRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101032716 | |
| Record name | 2-Nitrochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101032716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7473-93-0 | |
| Record name | 2-Nitrochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101032716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what is the basic structure of 2-Nitrochalcone
An In-depth Technical Guide to the Core Structure of 2-Nitrochalcone
Introduction
Chalcones represent a pivotal class of organic compounds, characterized by a unique 1,3-diaryl-2-propen-1-one backbone. This scaffold, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, is a precursor in the biosynthesis of flavonoids and serves as a privileged structure in medicinal chemistry.[1][2] The versatility of the chalcone framework allows for extensive chemical modification, leading to a vast library of derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This guide provides a detailed technical examination of a specific derivative, 2-Nitrochalcone, focusing on its fundamental structure, the empirical evidence supporting it, and the methodologies used for its characterization.
Part 1: The Fundamental Architecture of 2-Nitrochalcone
The core structure of 2-Nitrochalcone is built upon the foundational chalcone scaffold. Its systematic IUPAC name is (E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one .[5][6] A breakdown of this name reveals the precise arrangement of its constituent parts:
-
Chalcone Backbone : The base structure is a three-carbon bridge connecting two aromatic rings. This bridge contains a ketone (a carbonyl group, C=O) and an adjacent carbon-carbon double bond (an enone system).[7]
-
Ring A : This is the phenyl ring attached directly to the carbonyl carbon of the enone system. In the case of 2-Nitrochalcone, this ring is an unsubstituted phenyl group, derived from acetophenone during synthesis.[2]
-
Ring B : This is the aryl group attached to the β-carbon of the α,β-unsaturated system. The "2-Nitro" designation indicates that a nitro group (-NO₂) is substituted at the ortho (position 2) of this phenyl ring. This ring originates from 2-nitrobenzaldehyde in a typical synthesis.[8]
-
Stereochemistry : The (E) designation in the IUPAC name specifies the stereochemistry of the double bond in the propenone linker. It indicates a trans configuration, where the two aromatic rings are on opposite sides of the double bond. This isomer is thermodynamically more stable than the cis (Z) isomer.[2]
The presence and position of the electron-withdrawing nitro group on Ring B significantly influence the molecule's electronic properties, chemical reactivity, and biological activity.[7]
Molecular Diagram
The logical relationship between the constituent parts of 2-Nitrochalcone can be visualized as follows:
Caption: Logical flow from precursors to the final 2-Nitrochalcone structure.
Part 2: Synthesis and Structural Elucidation
Understanding the synthesis of 2-Nitrochalcone provides direct insight into its structure, confirming the origin of each component.
Claisen-Schmidt Condensation
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[1] This is a base-catalyzed aldol condensation reaction between an aromatic ketone and an aromatic aldehyde.
-
Reaction : Acetophenone (providing Ring A and the carbonyl) is reacted with 2-nitrobenzaldehyde (providing Ring B).
-
Mechanism : The base (e.g., NaOH or KOH) deprotonates the α-carbon of acetophenone, creating an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. The resulting aldol adduct subsequently dehydrates to form the stable, conjugated α,β-unsaturated ketone system of 2-Nitrochalcone.[7][8]
Experimental Protocol: Spectroscopic Characterization
The precise structure of a synthesized chalcone must be confirmed empirically. High-resolution Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the primary techniques for this validation.
Objective : To confirm the identity and structural integrity of synthesized 2-Nitrochalcone.
Methodology :
-
Sample Preparation : Dissolve a small amount of the purified product (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a KBr pellet or a thin film for FTIR analysis.
-
FTIR Spectroscopy :
-
Acquire the IR spectrum.
-
Expected Peaks : Look for characteristic absorption bands. The precise wavenumbers can vary slightly, but typical values are:
-
~1650-1670 cm⁻¹ : A strong band corresponding to the C=O (carbonyl) stretch of the conjugated ketone.[8]
-
~1580-1600 cm⁻¹ : A band for the C=C (alkenyl) stretch.[1]
-
~1510-1530 cm⁻¹ and ~1330-1350 cm⁻¹ : Strong bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group, respectively.[8]
-
~970-985 cm⁻¹ : A characteristic band for the out-of-plane C-H bend of the trans (E) configured double bond.[8][9]
-
-
-
¹H NMR Spectroscopy :
-
Acquire the proton NMR spectrum.
-
Expected Signals :
-
α- and β-protons : Two doublets in the downfield region (typically δ 7.0-8.0 ppm). The key diagnostic feature is their coupling constant (J), which should be approximately 16 Hz. This large J-value unequivocally confirms the trans (E) stereochemistry of the double bond.[8]
-
Aromatic Protons : A series of multiplets in the aromatic region (δ 7.4-8.3 ppm) corresponding to the protons on Ring A and Ring B. The specific splitting patterns can be complex but are consistent with the substitution pattern.
-
-
-
¹³C NMR Spectroscopy :
-
Acquire the carbon NMR spectrum (e.g., DEPTQ).
-
Expected Signals :
-
Carbonyl Carbon (C=O) : A signal in the far downfield region, typically around δ 192-193 ppm.[8]
-
Alkene Carbons (Cα and Cβ) : Signals corresponding to the double bond carbons.
-
Aromatic Carbons : Multiple signals in the aromatic region (δ 124-149 ppm). The carbon attached to the nitro group will be significantly affected.[7]
-
-
Data Summary Table
| Spectroscopic Technique | Key Feature | Expected Value/Observation | Structural Confirmation | Reference |
| FTIR | Carbonyl (C=O) Stretch | Strong absorption at ~1650-1670 cm⁻¹ | Presence of conjugated ketone | [8] |
| Nitro (N-O) Stretch | Strong absorptions at ~1523 cm⁻¹ and ~1345 cm⁻¹ | Presence of nitro group | [8] | |
| trans C=C Bend | Absorption at ~970-985 cm⁻¹ | (E)-isomer configuration | [8][9] | |
| ¹H NMR | Hα, Hβ Coupling Constant | J ≈ 16 Hz | trans (E)-stereochemistry of the double bond | [8] |
| ¹³C NMR | Carbonyl Carbon (C=O) | Chemical shift (δ) ≈ 192.6 ppm | Confirms the ketone functional group | [7][8] |
Part 3: Visualization of the Core Structure
A 2D chemical structure diagram provides a clear representation of the atomic connectivity and key functional groups in 2-Nitrochalcone.
Caption: 2D structure of (E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one.
Conclusion
The basic structure of 2-Nitrochalcone is a well-defined molecular architecture comprising a phenyl ring (Ring A) and a 2-nitrophenyl ring (Ring B) connected by a three-carbon α,β-unsaturated carbonyl bridge in a trans configuration. This structure is readily synthesized via the Claisen-Schmidt condensation and its identity is unequivocally confirmed through standard spectroscopic techniques like FTIR and NMR. The placement of the nitro group at the ortho position of Ring B is a key feature that dictates its chemical and pharmacological properties, making it a subject of continued interest for researchers in drug discovery and materials science.
References
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Hidalgo, A.Y., et al. (2024). Efficient Synthesis of Substituted 2-Nitrochalcone Derivatives. MDPI. Available from: [Link]
-
ResearchGate. Chemical structures of chalcones. (A) Natural chalcone backbone and (B) synthesized Chana 1. Available from: [Link]
-
ResearchGate. Basic structure of chalcones: a numerical and stereochemical... Available from: [Link]
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Chavez-Gomez, B., et al. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. MDPI. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5337611, 2-Nitrochalcone. Available from: [Link]
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Salehi, B., et al. (2021). Chalcone: A Privileged Structure in Medicinal Chemistry. PubMed Central. Available from: [Link]
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ResearchGate. General structure of chalcone. Available from: [Link]
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ResearchGate. Synthesis of the 2-nitrochalcones 3a–k. Available from: [Link]
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ResearchGate. Synthesis of the three nitro-sustituted chalcones. (1) 2 0-Nitroacetophenone. Available from: [Link]
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PubChemLite. 2-nitrochalcone (C15H11NO3). Available from: [Link]
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ResearchGate. Optimal conditions for the synthesis of 2-nitrochalcones 3a-f. Available from: [Link]
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BuyersGuideChem. 2-Nitrochalcone | C15H11NO3. Available from: [Link]
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Wiley-VCH. Trans-2-nitrochalcone. Available from: [Link]
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Nunez-Ramirez, D., et al. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. MDPI. Available from: [Link]
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discovery and synthesis of 2-Nitrochalcone
An In-depth Technical Guide to the Discovery and Synthesis of 2-Nitrochalcone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones represent a critical scaffold in medicinal chemistry, serving as precursors to flavonoids and exhibiting a wide array of biological activities. Among its numerous synthetic derivatives, 2-Nitrochalcone—systematically named (E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one—has garnered significant interest. Its unique electronic properties and synthetic versatility make it a valuable intermediate for the synthesis of various nitrogen-containing heterocyclic compounds and a subject of investigation for novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of 2-Nitrochalcone, grounded in the foundational Claisen-Schmidt condensation. It offers a detailed exploration of the reaction mechanism, field-proven experimental protocols, comparative analysis of synthetic methodologies, and a discussion of its broader applications in chemical and pharmaceutical research.
Introduction and Significance
Chalcones (1,3-diphenyl-2-propen-1-one) are a class of open-chain flavonoids that are abundant in nature and recognized as a "privileged scaffold" in medicinal chemistry.[1] Their core structure, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, is responsible for a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3]
The introduction of a nitro group at the ortho-position of ring A (the ring attached to the carbonyl group) yields 2-Nitrochalcone. This substitution significantly influences the molecule's electronic and steric properties, making it a potent building block for further chemical transformations. The electron-withdrawing nature of the nitro group activates the chalcone scaffold for various synthetic applications, particularly in the construction of heterocyclic systems like quinolines and indoles.[4] Furthermore, nitro-substituted chalcones have demonstrated distinct and potent biological activities, justifying their focused study in drug discovery programs.[3][4]
This guide will elucidate the primary and most efficient methods for the synthesis of 2-Nitrochalcone, with a focus on the causality behind experimental choices to empower researchers in optimizing their synthetic strategies.
The Synthetic Cornerstone: The Claisen-Schmidt Condensation
The synthesis of chalcones is most commonly and efficiently achieved through the Claisen-Schmidt condensation. This reaction, named for its pioneers Rainer Ludwig Claisen and J. Gustav Schmidt, who independently reported on it in the 1880s, involves the base- or acid-catalyzed condensation of an aromatic aldehyde with an aromatic ketone.[5] For the synthesis of 2-Nitrochalcone, this specifically involves the reaction between 2-nitroacetophenone and benzaldehyde.
Reaction Mechanism
The base-catalyzed Claisen-Schmidt condensation proceeds through a well-understood, multi-step mechanism. The use of a base, such as sodium hydroxide (NaOH), is generally preferred for substrates with electron-withdrawing groups.[1]
The mechanism can be detailed as follows:
-
Enolate Formation: A strong base (e.g., hydroxide ion) abstracts an acidic α-hydrogen from 2-nitroacetophenone to form a resonance-stabilized enolate. This is the rate-determining step.
-
Nucleophilic Attack: The resulting enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This forms a tetrahedral intermediate, an aldol addition product.
-
Protonation: The intermediate is protonated by a water molecule (formed from the initial deprotonation step), yielding a β-hydroxy ketone.
-
Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration. The hydroxide ion abstracts the remaining, now more acidic, α-hydrogen to form another enolate. This is followed by the elimination of a hydroxide ion to form the stable, conjugated α,β-unsaturated ketone system of 2-Nitrochalcone. The formation of this extended conjugated system is the thermodynamic driving force for the dehydration step.
The reaction overwhelmingly produces the (E)-isomer due to its greater thermodynamic stability, which minimizes steric hindrance between the aromatic rings.[4]
Sources
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Spectroscopic Characterization of 2-Nitrochalcone: An In-depth Technical Guide
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] Among these, 2-Nitrochalcone, formally known as (E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one, is a compound of significant interest in medicinal chemistry and materials science.[1] The presence of the nitro group in the ortho position of one of the aromatic rings imparts unique electronic and steric properties, influencing its chemical reactivity and biological activity.
This technical guide provides a comprehensive exploration of the spectroscopic techniques used to elucidate and confirm the structure of 2-Nitrochalcone. As researchers, scientists, and drug development professionals, a thorough understanding of these analytical methods is paramount for quality control, reaction monitoring, and structural verification. We will delve into the principles and practical applications of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the context of 2-Nitrochalcone characterization. The synthesis of 2-Nitrochalcone is typically achieved via the Claisen-Schmidt condensation of 2-nitroacetophenone and benzaldehyde.[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For conjugated systems like chalcones, this technique provides valuable information about the extent of conjugation and the presence of chromophores.
Theoretical Basis
The UV-Vis spectrum of a chalcone typically exhibits two main absorption bands.[3] The first, appearing at a shorter wavelength (Band I), is attributed to the π-π* electronic transition of the aromatic rings. The second, at a longer wavelength (Band II), corresponds to the π-π* transition of the entire conjugated enone system (cinnamoyl group).[3] The presence of the nitro group, a strong electron-withdrawing group, is expected to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted chalcone.
Experimental Protocol
Objective: To obtain the UV-Vis absorption spectrum of 2-Nitrochalcone and determine its absorption maxima (λmax).
Materials:
-
2-Nitrochalcone sample
-
Spectroscopic grade ethanol
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Solution Preparation: Prepare a stock solution of 2-Nitrochalcone in ethanol at a concentration of approximately 1 mg/mL. From this, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0).
-
Instrument Calibration: Calibrate the spectrophotometer using spectroscopic grade ethanol as the blank.
-
Spectral Acquisition: Record the UV-Vis spectrum of the 2-Nitrochalcone solution from 200 to 500 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Data Interpretation
The following table summarizes the expected ¹H and ¹³C NMR data for 2-Nitrochalcone, based on literature values for closely related structures. [2] ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.00 | d | ~16.0 | Hα (vinylic) |
| ~7.40 - 7.80 | m | - | Aromatic protons |
| ~7.90 | d | ~16.0 | Hβ (vinylic) |
¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~121 - 140 | Aromatic & Vinylic Carbons |
| ~148 | Aromatic C-NO₂ |
| ~190 | C=O (Carbonyl) |
The most diagnostic feature in the ¹H NMR spectrum is the pair of doublets for the vinylic protons with a large coupling constant of approximately 16.0 Hz, which unequivocally confirms the E (trans) configuration of the double bond. [2]
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.
Theoretical Basis
Electron Impact (EI) is a "hard" ionization technique that often leads to extensive fragmentation of the analyte molecule. The resulting mass spectrum shows a molecular ion peak (M⁺˙) corresponding to the intact molecule, and several fragment ion peaks. The fragmentation pattern is often characteristic of the compound's structure.
Experimental Protocol
Objective: To obtain the EI mass spectrum of 2-Nitrochalcone to confirm its molecular weight and analyze its fragmentation pattern.
Materials:
-
2-Nitrochalcone sample
-
GC-MS or a direct insertion probe MS system
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source. This can be done via a gas chromatograph (if the compound is sufficiently volatile and thermally stable) or a direct insertion probe.
-
Ionization: Bombard the sample molecules with high-energy electrons (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and generate the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and propose structures for the major fragment ions.
Data Interpretation
The molecular formula of 2-Nitrochalcone is C₁₅H₁₁NO₃, with a molecular weight of 253.25 g/mol . [1]The EI mass spectrum should show a molecular ion peak at m/z = 253. The fragmentation of chalcones is complex, but some characteristic fragments can be identified.
Expected Fragmentation Pattern for 2-Nitrochalcone:
| m/z | Proposed Fragment |
| 253 | [M]⁺˙ (Molecular Ion) |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 102 | [C₈H₆]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
The base peak (most intense peak) is often the benzoyl cation at m/z 105, formed by cleavage of the bond between the carbonyl group and the vinylic system. [4]The phenyl cation at m/z 77 arises from the further fragmentation of the benzoyl cation. [4]
Conclusion
The comprehensive characterization of 2-Nitrochalcone is achieved through the synergistic application of multiple spectroscopic techniques. UV-Vis spectroscopy confirms the presence of the extended conjugated system. FT-IR spectroscopy provides a definitive fingerprint of the key functional groups, notably the α,β-unsaturated ketone and the nitro group. High-resolution ¹H and ¹³C NMR spectroscopy offers an unambiguous determination of the molecular structure and confirms the E-stereochemistry of the vinylic double bond. Finally, mass spectrometry verifies the molecular weight and provides valuable information on the fragmentation pattern, further corroborating the proposed structure. Together, these methods form a self-validating analytical workflow essential for the rigorous scientific investigation of 2-Nitrochalcone and its derivatives in research and development.
References
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PubChem. 2-Nitrochalcone. National Center for Biotechnology Information. [Link]
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ResearchGate. UV Spectra of chalcone derivatives. [Link]
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Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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Gomez-Rivera, A., et al. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Molecules, 26(24), 7685. [Link]
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PubChem. 2-Nitrochalcone: Section 4.2.1 GC-MS. National Center for Biotechnology Information. [Link]
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Maluleka, M. M., & Mphahlele, M. J. (2022). Crystal structure of (E)-1-(2–nitrophenyl)-3-phenylprop-2-en-1-one, C15H11NO3. Zeitschrift für Kristallographie - New Crystal Structures, 237(3), 423-425. [Link]
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An In-depth Technical Guide to 2-Nitrochalcone and Its Derivatives: Synthesis, Reactivity, and Therapeutic Potential
Foreword
Chalcones (1,3-diphenyl-2-propen-1-one) represent a privileged scaffold in medicinal chemistry, serving as the biosynthetic precursors for all flavonoids.[1] Their deceptively simple α,β-unsaturated ketone core, flanked by two aromatic rings, provides a template for immense chemical diversity and a correspondingly broad spectrum of biological activities.[2][3] Within this vast family, synthetic derivatives bearing a nitro group, particularly on the 2-position of the B-ring (2-nitrochalcones), have garnered significant and sustained interest from chemists and pharmacologists alike.[4] The introduction of the 2-nitro moiety does more than just modulate the electronic properties of the molecule; it imparts unique reactivity and unlocks potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6]
This guide provides a comprehensive overview of 2-nitrochalcone chemistry for researchers, scientists, and drug development professionals. We will move beyond simple recitation of facts to explore the causality behind synthetic strategies, the logic of structural characterization, and the mechanistic underpinnings of their therapeutic potential. Our focus is on providing field-proven insights and robust, validated protocols to empower your research and development endeavors.
The Synthetic Cornerstone: Claisen-Schmidt Condensation
The most fundamental and widely adopted method for synthesizing 2-nitrochalcones is the Claisen-Schmidt condensation.[4] This base-catalyzed reaction provides a direct and efficient route to the chalcone backbone by forming the crucial α,β-unsaturated carbonyl system.
1.1. Mechanistic Rationale
The reaction proceeds via the condensation of a 2-nitro-substituted acetophenone with an aromatic aldehyde. The choice of a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), is critical. The base selectively deprotonates the α-carbon of the acetophenone, forming a reactive enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde, leading to an aldol addition product. Subsequent dehydration (elimination of a water molecule) is rapid under the reaction conditions, yielding the thermodynamically stable conjugated system of the chalcone. The trans (or E) isomer is almost exclusively formed due to the steric repulsion between the aromatic rings in the transition state leading to the cis isomer.[4]
1.2. Experimental Protocol: General Synthesis of a 2-Nitrochalcone Derivative
This protocol is a self-validating system, consistently yielding the desired E-isomer, which can be confirmed through routine spectroscopic analysis as detailed in Section 2.
Materials:
-
2-Nitroacetophenone (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Ethanol or Methanol
-
Sodium Hydroxide (1.0 M aqueous solution)
-
Ice-salt bath
-
Stir plate and magnetic stir bar
-
Filtration apparatus
-
Dichloromethane and n-hexane (for recrystallization)
Procedure:
-
Enolate Formation: To a stirred solution of 2-nitroacetophenone (e.g., 10 mmol) in ethanol (10 mL), add a solution of aqueous sodium hydroxide (e.g., 6 mL, 1.0 M) while maintaining the temperature at 0 °C in an ice-salt bath. The cooling is crucial to control the reaction rate and prevent unwanted side reactions. Stir for 15 minutes to ensure complete formation of the enolate.
-
Condensation: Add the desired aromatic aldehyde (10 mmol) to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system (e.g., 8:2 v/v).[4][6]
-
Isolation: Upon completion, the precipitated product is collected by vacuum filtration.
-
Purification: Wash the crude solid with cold water to remove any residual base. The final product is then purified by recrystallization from a suitable solvent pair, such as dichloromethane/n-hexane, to yield the desired 2-nitrochalcone.[4]
1.3. Alternative Synthetic Methodologies
While the conventional method is robust, modern techniques aim to improve efficiency and sustainability. Ultrasound-assisted synthesis has emerged as a viable alternative.[6][7] This non-conventional method can sometimes reduce reaction times and energy consumption, although studies have shown that for certain 2-nitrochalcone derivatives, the conventional magnetic stirring method may still provide superior yields.[6][7]
Diagram 1: General Workflow for 2-Nitrochalcone Synthesis
Caption: Claisen-Schmidt condensation workflow for 2-nitrochalcone synthesis.
Structural Elucidation and Characterization
Confirming the identity and purity of synthesized 2-nitrochalcones is paramount. A combination of spectroscopic techniques provides a complete structural picture.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is invaluable for confirming the stereochemistry. The vinyl protons (Hα and Hβ) of the enone system typically appear as doublets with a large coupling constant (J) of 16.1–16.3 Hz, which is characteristic of the trans or E-configuration.[4] ¹³C NMR and DEPTQ experiments are used to confirm the presence of all carbons, including the key carbonyl carbon signal around 192-193 ppm.[4][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra provide clear evidence of the core functional groups. Characteristic absorption bands include a strong C=O stretch (around 1642–1667 cm⁻¹), a C=C alkene stretch (around 1511–1529 cm⁻¹), and the symmetric/asymmetric stretches of the nitro group (N-O) (around 1334 cm⁻¹ and 1591-1604 cm⁻¹).[4][6]
-
Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for determining the molecular weight and can even help differentiate isomers. The fragmentation patterns observed under collision-induced dissociation vary depending on the position of the nitro group and other substituents, providing a structural fingerprint.[8]
-
X-ray Crystallography: For unambiguous determination of the solid-state structure, single-crystal X-ray analysis reveals precise bond lengths, bond angles, and the molecule's conformation (s-cis vs. s-trans) with respect to the olefinic double bond.[4]
Reactivity Beyond Biology: 2-Nitrochalcones as Synthetic Intermediates
The 2-nitro group is not merely a passive substituent; it is a versatile functional group that can act as both an activating group and a leaving group, making 2-nitrochalcones valuable precursors for complex heterocyclic systems.
This reactivity has been exploited in novel synthetic strategies:
-
Synthesis of 2-Benzoylbenzothiophenes: In a DIPEA-promoted reaction with elemental sulfur, 2-nitrochalcones undergo a cascade reaction involving thiolation of the C=C bond followed by an aromatic sulfur-denitration, where the nitro group is displaced.[9][10] This metal-free approach is highly atom-efficient.[9]
-
Synthesis of C3-Heterocyclic Indoles: A copper-catalyzed cascade cyclization of 2-nitrochalcones with NH-heterocycles like pyrazoles allows for the direct preparation of C3-substituted unprotected indoles, a valuable scaffold in medicinal chemistry.[11][12]
Diagram 2: 2-Nitrochalcones as Versatile Synthetic Hubs
Caption: Role of 2-nitrochalcones as precursors to diverse heterocycles.
Therapeutic Potential and Biological Activities
The presence of the 2-nitro group profoundly influences the biological profile of the chalcone scaffold, leading to a wide array of therapeutic activities.
4.1. Anticancer Activity
2-Nitrochalcone derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[5][6]
-
Mechanism of Action: A primary mechanism involves the induction of intracellular Reactive Oxygen Species (ROS) accumulation.[13] This oxidative stress triggers downstream signaling pathways, leading to cell cycle arrest, typically at the G2/M phase, and ultimately culminating in programmed cell death (apoptosis ).[13] Furthermore, certain derivatives have been shown to inhibit key signaling proteins involved in tumor angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase.[14]
-
Structure-Activity Relationship (SAR): The cytotoxicity is highly dependent on the substitution pattern. For instance, in a series tested against human lung adenocarcinoma (A549) cells, derivatives with a 4-fluorophenyl or a 4-(1,1,2,2-tetrafluoroethoxy)phenyl group on the B-ring were particularly effective at inducing apoptosis.[5][14] Another study on esophageal cancer cells identified 2,4,6-trimethoxy-4'-nitrochalcone as a potent derivative.[13]
Diagram 3: Proposed Anticancer Mechanism of 2-Nitrochalcones
Caption: Anticancer action via ROS induction and cell cycle arrest.
Table 1: Cytotoxic Activity of Selected Nitrochalcone Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Key Structural Feature | Reference |
| Ch-19 | KYSE-450 (Esophageal) | 4.97 | 2,4,6-trimethoxy-4'-nitro | [13] |
| Ch-19 | Eca-109 (Esophageal) | 9.43 | 2,4,6-trimethoxy-4'-nitro | [13] |
| 3k | A549 (Lung) | 29.10 (VEGFR-2) | 3-(4-(1,1,2,2-tetrafluoroethoxy)phenyl) | [14] |
| 3c | A549 (Lung) | 31.49 (VEGFR-2) | 3-(4-fluorophenyl) | [14] |
| 10 | KB (Nasopharyngeal) | Favorable Activity | (E)-3-(4-fluorophenyl)-1-(3-nitrophenyl) | [15] |
4.2. Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. 2-Nitrochalcones have shown significant anti-inflammatory properties.
-
Mechanism of Action: The anti-inflammatory effects are often mediated by the suppression of key pro-inflammatory enzymes and signaling pathways. Derivatives have been shown to down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) , enzymes that produce the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.[16][17] This regulation is frequently achieved by inhibiting the activation of the master inflammatory transcription factor, NF-κB .[16]
-
Structure-Activity Relationship (SAR): The position of the nitro group is critical. A study comparing ortho-, meta-, and para-nitro substituted chalcones found that the ortho-nitrochalcone exhibited the strongest anti-inflammatory protective effect.[5] Specifically, compounds with a nitro group at the ortho position of either the A or B ring showed the highest percentage of inflammation inhibition in an in vivo model.[18]
Table 2: Anti-inflammatory Activity of Nitrochalcones in TPA-induced Ear Edema Model
| Compound | Nitro Position | Inhibition (%) at 1.0 mg/ear | Reference |
| Compound 2 | A-ring, ortho | 70.53 ± 1.43 | [18] |
| Compound 5 | B-ring, ortho | 80.43 ± 2.21 | [18] |
| Compound 9 | B-ring, meta | 61.39 ± 1.63 | [18] |
| Indomethacin | (Control) | 71.48 ± 1.62 | [18] |
4.3. Antimicrobial Activity
With the rise of antimicrobial resistance, novel therapeutic agents are urgently needed. 2-Nitrochalcones have demonstrated promising activity against a range of pathogens.
-
Mechanism of Action: The antimicrobial effects are multifaceted. These compounds can directly inhibit microbial growth and, crucially, can disrupt processes essential for chronic infections, such as microbial adhesion to host cells and the formation of resilient biofilms .[19] Some derivatives also act as resistance breakers; one study found that a nitrochalcone derivative could potentiate the activity of ampicillin against a β-lactamase-producing strain of Staphylococcus aureus, suggesting it may inhibit this key resistance enzyme.[20]
-
Structure-Activity Relationship (SAR): The presence of electron-withdrawing groups, such as fluoro-substituents, on the B-ring has been associated with potent cytotoxicity, which can translate to antimicrobial activity.[15] The specific derivative NC-E05 showed broad antimicrobial activity with MIC values between 15.62 and 31.25 µg/ml against high-incidence hospital pathogens.[19]
Table 3: Antimicrobial Activity of Selected Nitrochalcone Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Activity | Reference |
| NC-E05 | Hospital Pathogens | 15.62 - 31.25 | Antimicrobial, Anti-biofilm | [19] |
| 8 | P. fluorescence | 20 | Antimicrobial | [15] |
| CAP | S. aureus (β-lactamase+) | No direct activity | Potentiates Ampicillin | [20] |
Conclusion and Future Directions
2-Nitrochalcones stand out as a remarkably versatile and pharmacologically significant class of compounds. Their straightforward and scalable synthesis via the Claisen-Schmidt condensation makes them highly accessible for derivatization and optimization. The 2-nitro group is a key determinant of their potent biological activities, enabling them to induce cancer cell apoptosis, suppress critical inflammatory pathways, and combat microbial infections. Furthermore, its ability to function as a synthetic handle opens avenues for the creation of even more complex and novel heterocyclic structures.
For drug development professionals, the path forward involves leveraging the structure-activity relationship data to design next-generation derivatives with enhanced potency and, critically, improved selectivity for cancer cells over healthy cells. Future research should focus on elucidating more detailed mechanisms of action, identifying specific protein targets through advanced proteomics and molecular docking studies, and evaluating the in vivo efficacy and safety profiles of the most promising candidates. The 2-nitrochalcone scaffold is not just a subject of academic interest; it is a validated starting point for the development of next-generation therapeutics.
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biological activities of 2-Nitrochalcone compounds
Future research should focus on optimizing the chalcone scaffold to enhance potency and selectivity for specific targets, such as particular kinases or tubulin isoforms. In vivo studies are crucial to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of lead compounds. The development of 2-nitrochalcone-based hybrid molecules, combining their structure with other known pharmacophores, could also lead to novel therapeutics with enhanced efficacy and reduced potential for resistance. [10][19]
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An In-depth Technical Guide to the Preliminary Anticancer Screening of 2-Nitrochalcone
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the preliminary in vitro screening of 2-nitrochalcone, a synthetic derivative of the chalcone scaffold, for potential anticancer activity. This guide provides the scientific rationale behind experimental choices, detailed protocols, and data interpretation frameworks, ensuring a robust and self-validating screening cascade.
Introduction: The Rationale for Investigating 2-Nitrochalcone
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of natural and synthetic compounds that serve as precursors to all flavonoids.[1][2] Their simple, modifiable chemical structure has made them a subject of intense investigation in medicinal chemistry, revealing a broad spectrum of biological activities, including notable anticancer properties.[1][2] Chalcone derivatives have been shown to exert their antitumor effects through diverse mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[2][3]
The introduction of a nitro (NO₂) group onto the chalcone scaffold can significantly modulate its electronic properties and, consequently, its biological activity.[4][5] Specifically, the 2-nitro substitution on the A-ring (derived from 2-nitrobenzaldehyde) is of particular interest. This guide outlines a systematic approach to conduct a preliminary, yet rigorous, evaluation of 2-nitrochalcone's potential as an anticancer agent.
Synthesis of 2-Nitrochalcone: The Claisen-Schmidt Condensation
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an aromatic aldehyde and an aromatic ketone.[6] For 2-nitrochalcone, this involves the reaction of 2-nitrobenzaldehyde with an appropriate acetophenone.
Experimental Protocol: Synthesis of 2-Nitrochalcone
-
Reagent Preparation: Dissolve sodium hydroxide (NaOH) (1.2 equivalents) in distilled water, then cool the solution to 0-5°C in an ice bath. Add ethanol to the cooled solution.
-
Reaction Initiation: In a separate flask, dissolve acetophenone (1 equivalent) and 2-nitrobenzaldehyde (1 equivalent) in ethanol.
-
Condensation: Slowly add the ethanolic NaOH solution dropwise to the aldehyde/ketone mixture while maintaining the temperature below 25°C with constant stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for approximately 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid (HCl).
-
Purification: The precipitated solid (crude 2-nitrochalcone) is filtered, washed with cold water until neutral, and then dried. Recrystallization from a suitable solvent, such as ethanol, is performed to yield the purified product.[5]
Alternative methods, such as ultrasound-assisted synthesis, can also be employed to potentially improve yields and reduce reaction times, offering a more sustainable approach.[6]
Figure 1: Claisen-Schmidt condensation for 2-Nitrochalcone synthesis.
Postulated Anticancer Mechanisms & Targets
Chalcones are pleiotropic agents, meaning they act on multiple molecular targets. A preliminary screening strategy should be designed to probe several of the most well-established mechanisms.
Inhibition of Tubulin Polymerization
A primary mechanism for many anticancer chalcones is the disruption of microtubule dynamics.[7][8]
-
Causality: Microtubules, polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division.[8] By binding to the colchicine-binding site on β-tubulin, chalcones can inhibit tubulin polymerization.[9] This disruption prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[7][8][10]
Modulation of Pro-Survival Signaling: The PI3K/Akt Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival; its hyperactivation is a hallmark of many cancers.[11][12]
-
Causality: Several chalcone derivatives have been shown to inhibit this pathway, often by preventing the phosphorylation and subsequent activation of Akt.[13][14] Inhibition of Akt can lead to decreased survival signals, activation of pro-apoptotic proteins, and cell cycle arrest, making it a key target for therapeutic intervention.[11][13]
Figure 2: Inhibition of the PI3K/Akt signaling pathway by 2-Nitrochalcone.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process that is often evaded by cancer cells. The ability to reactivate this pathway is a cornerstone of cancer therapy.
-
Causality: Chalcones can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[15] This is often characterized by the activation of caspases (e.g., caspase-3, -9), cleavage of poly (ADP-ribose) polymerase (PARP), and changes in the expression of Bcl-2 family proteins (e.g., decreased anti-apoptotic Bcl-2, increased pro-apoptotic Bax).[3][4][16]
In Vitro Preliminary Screening Workflow
A logical, multi-step workflow is essential to efficiently evaluate the anticancer potential of 2-nitrochalcone, starting from broad cytotoxicity to more specific mechanistic assays.
Figure 3: Experimental workflow for in vitro screening of 2-Nitrochalcone.
Cell Line Selection
The initial screening should utilize a panel of well-characterized human cancer cell lines from different tissue origins to assess the breadth of activity. A non-cancerous cell line must be included to determine selectivity and potential toxicity to normal cells.
-
Recommended Cancer Lines:
-
Recommended Normal/Control Line:
Protocol: Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The goal is to determine the half-maximal inhibitory concentration (IC₅₀).[21]
-
Cell Seeding: Seed cancer and normal cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 2-nitrochalcone (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the compound or vehicle control (DMSO, typically <0.1%).[21]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[22]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 490-570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[23]
Table 1: Representative IC₅₀ Data for 2-Nitrochalcone
| Cell Line | Tissue Origin | IC₅₀ (µM) after 48h |
| A549 | Lung Cancer | 8.5 |
| MCF-7 | Breast Cancer | 12.2 |
| HCT116 | Colon Cancer | 5.1 |
| HepG2 | Liver Cancer | 9.8 |
| HEK293-T | Normal Kidney | > 50 |
(Note: Data are hypothetical and for illustrative purposes.)
Protocol: Apoptosis Quantification (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[24]
-
Cell Treatment: Seed cells in 6-well plates and treat with 2-nitrochalcone at its predetermined IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend approximately 1 × 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[24]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Protocol: Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M), identifying any drug-induced cell cycle arrest.[25]
-
Cell Treatment: Treat cells in 6-well plates with 2-nitrochalcone at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells to remove the ethanol. Resuspend the cell pellet in a PBS solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in the G2/M peak compared to the control would suggest G2/M arrest, consistent with tubulin inhibition.[10][26]
In Vivo Preliminary Screening: A Brief Outlook
Should 2-nitrochalcone demonstrate potent and selective in vitro activity, the next logical step involves preliminary in vivo assessment. While a full discussion is beyond the scope of this guide, initial models can provide rapid feedback.
-
Zebrafish (Danio rerio) Model: The zebrafish embryo model is excellent for rapidly assessing acute toxicity and anti-angiogenic effects.[27] The inhibition of new blood vessel formation is a key anticancer strategy, and many tubulin inhibitors exhibit anti-angiogenic activity.[28]
-
Xenograft Models: For more advanced studies, human cancer cells (e.g., HCT116) can be implanted into immunocompromised mice. The effect of 2-nitrochalcone on tumor growth can then be evaluated.[2]
Conclusion and Future Directions
The preliminary screening cascade detailed in this guide provides a robust framework for evaluating the anticancer potential of 2-nitrochalcone. By systematically assessing its cytotoxicity, selectivity, and effects on core cancer-related processes like apoptosis and cell cycle progression, researchers can make an informed decision on whether this compound warrants further investigation.
Positive results from this screening workflow would justify advancing the compound to more detailed mechanistic studies (e.g., Western blotting for specific protein targets, tubulin polymerization assays, kinase inhibition panels) and initiating structure-activity relationship (SAR) studies to optimize its potency and drug-like properties. The pleiotropic nature of the chalcone scaffold suggests that 2-nitrochalcone could serve as a promising lead for the development of a novel anticancer therapeutic.
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- A review on synthetic chalcone derivatives as tubulin polymeris
- Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling P
- Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling P
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- To elucidate the molecular mechanism of the derivative, the effect on cell cycle progression in MCF-7 cells was initially studied. (2022). Semantic Scholar.
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- Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. (2024). MDPI.
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Exploring the Antioxidant Potential of 2-Nitrochalcone: A Mechanistic and Methodological Investigation
An In-Depth Technical Guide
Abstract
Chalcones, belonging to the flavonoid family, represent a class of bioactive compounds with a well-documented spectrum of pharmacological activities, including notable antioxidant properties.[1][2] The characteristic 1,3-diaryl-2-propen-1-one backbone serves as a versatile scaffold, where substitutions on the aromatic rings can significantly modulate biological efficacy.[3] This guide focuses on 2-nitrochalcone, a derivative featuring a potent electron-withdrawing nitro group on Ring A. The presence of this group presents a compelling subject for investigation, as its influence on the molecule's ability to mitigate oxidative stress is not fully elucidated. This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, in vitro evaluation, and potential mechanistic pathways of 2-nitrochalcone as an antioxidant agent. We will explore the causality behind experimental choices, provide validated protocols, and propose a framework for future in vivo studies.
Introduction: The Chalcone Scaffold and Oxidative Stress
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a multitude of chronic and degenerative diseases.[4] Antioxidants counteract this damage by neutralizing free radicals, thereby preventing cellular injury.[4]
Chalcones exhibit promising antioxidant properties primarily due to their unique chemical structure.[4] The α,β-unsaturated ketone moiety and the potential for extensive π-electron delocalization across the molecule are key features.[5] The antioxidant activity is often attributed to the presence of hydroxyl and methoxy groups, which can readily donate a hydrogen atom or an electron to scavenge free radicals through various mechanisms like Hydrogen Atom Transfer (HAT) or Single Electron Transfer followed by Proton Transfer (SET-PT).[6][7]
However, the introduction of a nitro (–NO₂) group, a strong electron-withdrawing substituent, can profoundly alter the electronic properties of the chalcone scaffold. While some studies on substituted chalcones suggest that electron-releasing groups enhance antioxidant activity, the effect of electron-withdrawing groups is more complex and can sometimes be unfavorable.[8] This guide, therefore, embarks on a systematic exploration of 2-nitrochalcone to delineate its specific antioxidant profile.
Caption: Figure 1: Core Chemical Structure of Chalcones
Synthesis of 2-Nitrochalcone
The synthesis of 2-nitrochalcone is reliably achieved via the Claisen-Schmidt condensation, a base-catalyzed reaction between an appropriate substituted acetophenone and a substituted benzaldehyde.[9][10] In this case, 2-nitroacetophenone is reacted with benzaldehyde.
Causality of Experimental Design:
-
Base Catalyst (NaOH/KOH): The base is crucial for deprotonating the α-carbon of 2-nitroacetophenone, forming a reactive enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzaldehyde.
-
Solvent (Ethanol/Methanol): An alcoholic solvent is used as it effectively dissolves the reactants and the base catalyst, facilitating the reaction in a homogenous phase.[11]
-
Low Temperature Control: The reaction is typically initiated at a low temperature (e.g., in an ice bath) to control the reaction rate and prevent undesired side reactions, such as self-condensation of the acetophenone.[11]
Experimental Protocol: Synthesis of 2-Nitrochalcone
-
Reactant Preparation: In a 100 mL flask, dissolve 10 mmol of 2-nitroacetophenone in 10-15 mL of ethanol.[11]
-
Catalyst Addition: Prepare a solution of 1.0 M sodium hydroxide (NaOH). While stirring the flask in an ice-salt bath, slowly add 6 mL of the NaOH solution.[11] Continue stirring for 15 minutes.
-
Condensation Reaction: Add 10 mmol of benzaldehyde to the reaction mixture. Remove the ice bath and allow the mixture to stir at room temperature for approximately 3-4 hours.[11]
-
Reaction Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate).
-
Product Isolation: Upon completion, the resulting precipitate is filtered using a Buchner funnel.
-
Purification: The crude product is washed thoroughly with cold water to remove any residual base. Recrystallization from a suitable solvent, such as ethanol or a dichloromethane/n-hexane pair, yields the purified 2-nitrochalcone.[11]
Caption: Figure 2: Workflow for 2-Nitrochalcone Synthesis
In Vitro Antioxidant Potential Assessment
To comprehensively evaluate the antioxidant capacity of 2-nitrochalcone, a multi-assay approach is essential. This is because different assays reflect different mechanisms of antioxidant action.[12] The most common and reliable methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[13][14]
Rationale for Assay Selection:
-
DPPH Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically at ~517 nm.[15] It is a rapid and simple method.[2]
-
ABTS Assay: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution loses color. This change is measured at ~734 nm.[13] A key advantage of the ABTS assay is that the longer wavelength reduces interference from colored compounds.[13] Furthermore, the ABTS radical is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic antioxidants.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Solution Preparation:
-
DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
Test Sample Solutions: Prepare a stock solution of 2-nitrochalcone in methanol (e.g., 1 mg/mL). From this, create a series of dilutions to obtain various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control: Prepare identical dilutions of a standard antioxidant like Ascorbic Acid or Quercetin.[16]
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample dilution.
-
Add 100 µL of the 0.1 mM DPPH working solution to each well.[13]
-
Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Prepare a blank well containing 200 µL of methanol.
-
-
Incubation and Measurement:
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[17]
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity (% Inhibition) is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the % Inhibition against the sample concentrations.
-
Caption: Figure 3: Experimental Workflow for the DPPH Assay
Experimental Protocol: ABTS Radical Scavenging Assay
-
Solution Preparation:
-
ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water. Mix equal volumes of these two solutions and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[13]
-
ABTS Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
Test Sample Solutions: Prepare serial dilutions of 2-nitrochalcone and a positive control (e.g., Trolox) as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of each sample dilution.
-
Add 190 µL of the ABTS•+ working solution to each well.[13]
-
Prepare control and blank wells similarly to the DPPH assay.
-
-
Incubation and Measurement:
-
Mix and incubate at room temperature for 6-10 minutes.[13]
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the % Inhibition and determine the IC₅₀ value using the same formulas as for the DPPH assay.
-
Data Presentation
The quantitative results from the in vitro assays should be summarized in a table for clear comparison.
| Compound | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) |
| 2-Nitrochalcone | Experimental Value | Experimental Value |
| Ascorbic Acid (Standard) | Experimental Value | N/A |
| Trolox (Standard) | N/A | Experimental Value |
| Table 1: Hypothetical summary of in vitro antioxidant activity. |
Proposed Mechanism of Action & Future In Vivo Studies
The antioxidant mechanism of chalcones is complex. While direct radical scavenging via HAT or SET is a primary pathway for hydroxylated chalcones, the mechanism for a nitro-substituted derivative may differ.[6][7] The electron-withdrawing nature of the nitro group could potentially decrease the ability of the aromatic rings to donate electrons, possibly resulting in lower direct scavenging activity compared to electron-rich chalcones.[8]
Alternatively, chalcones are known to exert antioxidant effects through indirect cellular mechanisms.[4] A key pathway is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2).[4] Nrf2 is a transcription factor that upregulates the expression of numerous antioxidant and detoxification enzymes. It is plausible that 2-nitrochalcone could act as an electrophile, reacting with sensor proteins (like Keap1) that regulate Nrf2, leading to its activation and a subsequent enhancement of the cell's endogenous antioxidant defenses.
Caption: Figure 4: Proposed Antioxidant Mechanisms of 2-Nitrochalcone
Future Directions: In Vivo Evaluation To validate the physiological relevance of the in vitro findings, in vivo studies are necessary. A potential model could involve inducing oxidative stress in rats or mice using an agent like carbon tetrachloride (CCl₄) or acetaminophen.[18]
Representative In Vivo Workflow:
-
Animal Acclimatization: Acclimate rodents for one week under standard laboratory conditions.
-
Grouping: Divide animals into groups: (1) Normal Control, (2) Disease Control (e.g., CCl₄ only), (3) Positive Control (e.g., CCl₄ + Silymarin), (4) Test Groups (e.g., CCl₄ + varying doses of 2-nitrochalcone).[18]
-
Dosing: Administer 2-nitrochalcone or control compounds orally for a predefined period (e.g., 7-14 days).
-
Induction of Oxidative Stress: On the final day, induce acute oxidative stress with the chosen agent (except in the Normal Control group).
-
Sample Collection: After a set time (e.g., 24 hours), collect blood and tissue samples (e.g., liver).
-
Biochemical Analysis: Analyze serum for markers of organ damage (e.g., ALT, AST) and tissue homogenates for levels of antioxidant enzymes (e.g., Superoxide Dismutase - SOD, Catalase - CAT) and markers of lipid peroxidation (e.g., Malondialdehyde - MDA).[18]
A significant reduction in MDA levels and a restoration of SOD and CAT activities in the 2-nitrochalcone-treated groups compared to the disease control would provide strong evidence of its in vivo antioxidant potential.[18]
Conclusion
This guide provides a foundational framework for the comprehensive investigation of 2-nitrochalcone's antioxidant properties. We have detailed the rationale and protocols for its synthesis and robust in vitro evaluation. While the electron-withdrawing nitro group presents an interesting structural variation from classic phenolic antioxidants, the potential for indirect, cell-based mechanisms like Nrf2 activation warrants thorough investigation. The proposed in vivo workflow offers a clear path to translating in vitro findings into a physiologically relevant context. Further research into this and other nitro-substituted chalcones will undoubtedly contribute to a deeper understanding of the structure-activity relationships that govern antioxidant efficacy and may unveil novel therapeutic candidates for oxidative stress-related pathologies.
References
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- Title: Synthesis of the three nitro-sustituted chalcones Source: ResearchGate URL
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Title: Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues Source: Chemistry Central Journal URL: [Link]
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Title: Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking Source: MDPI URL: [Link]
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Title: DPPH Radical Scavenging Assay Source: MDPI URL: [Link]
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Title: DPPH and ABTS Radical Scavenging Assays Source: Scribd URL: [Link]
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Title: In-vitro evaluation of selected chalcones for antioxidant activity Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]
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Title: Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay Source: PMC - NIH URL: [Link]
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An In-Depth Technical Guide to the Initial Studies on the Anti-inflammatory Effects of 2-Nitrochalcone
Abstract: Chalcones, a class of aromatic ketones, are well-regarded precursors to flavonoids and exhibit a wide spectrum of pharmacological activities, including notable anti-inflammatory properties.[1][2] This technical guide provides a comprehensive framework for conducting initial-phase research into the anti-inflammatory effects of a specific synthetic derivative, 2-Nitrochalcone. We delve into the core mechanistic hypotheses, validated experimental models, and detailed protocols necessary for a thorough preliminary investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel chalcone structures.
Introduction: The Rationale for Investigating 2-Nitrochalcone
Chalcones (1,3-diaryl-2-propen-1-ones) represent a privileged scaffold in medicinal chemistry due to their straightforward synthesis and the biological activities of their derivatives.[2] Their anti-inflammatory potential is primarily attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.[1][3] The introduction of a nitro group (-NO₂) into the chalcone backbone, specifically at the 2-position of the B-ring, creates 2-Nitrochalcone (C₁₅H₁₁NO₃), a compound of significant interest.[4] This substitution can alter the molecule's electronic properties and steric configuration, potentially enhancing its interaction with biological targets involved in the inflammatory cascade.
Initial studies on nitro-substituted chalcones have demonstrated significant anti-inflammatory protective effects in animal models, suggesting this class of compounds warrants further investigation.[5][6][7] This guide outlines a logical, multi-tiered approach to systematically evaluate the anti-inflammatory profile of 2-Nitrochalcone, beginning with fundamental in vitro assays and progressing to a foundational in vivo model.
Foundational Synthesis of 2-Nitrochalcone
The synthesis of 2-Nitrochalcone is a critical first step, enabling the acquisition of purified material for biological testing. The most common and efficient method is the Claisen-Schmidt condensation.[6]
Principle of Synthesis
This reaction involves an aldol condensation between an aromatic ketone (acetophenone) and an aromatic aldehyde (2-nitrobenzaldehyde) under basic conditions. The base deprotonates the α-carbon of the acetophenone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the 2-nitrobenzaldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated ketone structure of the chalcone.
General Synthesis Protocol
-
Dissolve 2-nitrobenzaldehyde and an equimolar amount of acetophenone in ethanol.
-
Cool the solution in an ice bath to manage the exothermic reaction.
-
Slowly add an aqueous solution of a strong base (e.g., Sodium Hydroxide) dropwise while stirring continuously.[6]
-
Allow the reaction mixture to stir at room temperature for several hours until a precipitate forms, monitoring progress via Thin-Layer Chromatography (TLC).
-
Filter the resulting solid product, wash thoroughly with cold water to remove excess base, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a dichloromethane/n-hexane pair) to yield purified 2-Nitrochalcone.[6]
-
Confirm the structure and purity using analytical techniques such as NMR spectroscopy and Mass Spectrometry.[5][6][8]
Mechanistic Hypothesis: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of many chalcone derivatives are mediated through the inhibition of the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[9][10][11] These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3]
Our core hypothesis is that 2-Nitrochalcone exerts its anti-inflammatory effects by suppressing the activation of NF-κB and/or MAPK pathways in response to an inflammatory stimulus like Lipopolysaccharide (LPS).
Caption: Hypothesized mechanism of 2-Nitrochalcone's anti-inflammatory action.
In Vitro Evaluation: Cellular Models of Inflammation
The initial screening of anti-inflammatory activity is best performed in vitro using a reliable and reproducible cell-based model. The murine macrophage cell line RAW 264.7 is an industry standard for this purpose.
Experimental Rationale
Macrophages are key players in the innate immune response. Upon stimulation with LPS, a component of Gram-negative bacteria cell walls, they initiate a robust inflammatory cascade via the Toll-like receptor 4 (TLR4) pathway.[12][13] This leads to the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6.[13][14] By measuring the ability of 2-Nitrochalcone to inhibit the production of these mediators, we can quantify its anti-inflammatory potency.
Caption: General experimental workflow for in vitro anti-inflammatory screening.
Protocol: Nitric Oxide (NO) Production Assay
This assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of 2-Nitrochalcone (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Reaction: Transfer 50 µL of supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).
-
Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.[15] Calculate the nitrite concentration against a sodium nitrite standard curve.
Protocol: Prostaglandin E2 (PGE2) and Cytokine Measurement
This protocol uses the Enzyme-Linked Immunosorbent Assay (ELISA) technique for specific and sensitive quantification.
-
Sample Collection: Use the same cell culture supernatants collected from the NO assay experiment.
-
ELISA: Perform the assay using commercially available ELISA kits for PGE2, TNF-α, and IL-6, following the manufacturer's instructions precisely.[16]
-
Measurement: Read the absorbance on a microplate reader at the specified wavelength.
-
Quantification: Calculate the concentration of PGE2 or the specific cytokine in each sample based on the standard curve provided with the kit.
Protocol: Western Blot Analysis for iNOS, COX-2, and Pathway Proteins
Western blotting allows for the visualization and semi-quantification of specific protein expression levels.[17] This is crucial for confirming that the reduction in NO and PGE2 is due to decreased expression of their synthesizing enzymes, iNOS and COX-2.[16][18]
-
Cell Lysis: After collecting the supernatant, wash the remaining cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) from each sample onto an SDS-polyacrylamide gel and separate them by electrophoresis.[19]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-iNOS, anti-COX-2, anti-p-IκBα, anti-IκBα, anti-β-actin).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[19] Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20][21]
-
Analysis: Quantify band intensities using software like ImageJ, normalizing to a loading control (e.g., β-actin).
| Parameter | Method | Purpose | Expected Outcome with 2-Nitrochalcone |
| Cell Viability | MTT/XTT Assay | To rule out cytotoxicity | No significant reduction in viability at effective concentrations |
| Nitric Oxide (NO) | Griess Assay | Measures iNOS activity product | Dose-dependent decrease in NO production |
| Prostaglandin E2 (PGE2) | ELISA | Measures COX-2 activity product | Dose-dependent decrease in PGE2 production |
| TNF-α, IL-6 | ELISA | Measures key pro-inflammatory cytokines | Dose-dependent decrease in cytokine secretion |
| iNOS, COX-2 Protein | Western Blot | Measures enzyme expression | Dose-dependent downregulation of protein levels |
| p-IκBα / IκBα Ratio | Western Blot | Assesses NF-κB pathway activation | Dose-dependent decrease in IκBα phosphorylation |
In Vivo Validation: Acute Inflammatory Model
Positive in vitro results must be validated in a living organism to assess bioavailability and physiological relevance. The carrageenan-induced paw edema model is a classic, well-established method for evaluating acute anti-inflammatory activity.[22][23][24][25]
Principle of the Model
Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a biphasic inflammatory response.[25] The initial phase involves the release of histamine and serotonin, while the later phase (after 3 hours) is characterized by the production of prostaglandins, mediated by COX-2, and nitric oxide.[25] An effective anti-inflammatory agent will reduce the swelling (edema) in the paw.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimation: Acclimate male Wistar or Sprague-Dawley rats (150-200g) for at least one week under standard laboratory conditions.[25]
-
Grouping: Divide animals into groups (n=6-8):
-
Group I: Vehicle Control (e.g., 0.5% CMC)
-
Group II: Carrageenan Control
-
Group III: Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Group IV-V: Test Groups (2-Nitrochalcone at different doses, e.g., 50 and 100 mg/kg)
-
-
Dosing: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection.[25]
-
Calculation:
-
Edema Volume (mL): Paw volume at time t - Paw volume at 0 hr.
-
Percent Inhibition (%): [(Edema_Control - Edema_Treated) / Edema_Control] x 100
-
| Time (hours) | Carrageenan Control (Edema in mL) | Indomethacin (10 mg/kg) (% Inhibition) | 2-Nitrochalcone (100 mg/kg) (% Inhibition) |
| 1 | 0.25 ± 0.04 | 35% | 20% |
| 2 | 0.48 ± 0.06 | 48% | 38% |
| 3 | 0.65 ± 0.07 | 60% | 55% |
| 4 | 0.59 ± 0.05 | 58% | 52% |
| (Note: Data are hypothetical and for illustrative purposes only) |
Conclusion and Future Directions
This guide provides a structured and technically grounded approach for the initial evaluation of 2-Nitrochalcone as a potential anti-inflammatory agent. A successful outcome from these studies—demonstrated by potent, non-cytotoxic inhibition of inflammatory mediators in vitro and significant reduction of edema in vivo—would establish a strong foundation for further research.
Future work should focus on elucidating the precise molecular targets by investigating effects on upstream signaling components of the MAPK pathway (p38, JNK, ERK), conducting more comprehensive dose-response studies to determine ED₅₀ values, and exploring chronic inflammation models to assess long-term efficacy and safety.
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understanding the mechanism of action of 2-Nitrochalcone
A Technical Guide to the
Mechanism of Action of 2-Nitrochalcone
Abstract
2-Nitrochalcones represent a promising subclass of chalcones demonstrating significant pharmacological potential, particularly as anticancer agents. Their mechanism of action is multifaceted, primarily revolving around the induction of apoptosis and inhibition of critical cell signaling pathways. This technical guide synthesizes current research to provide an in-depth understanding of how these compounds exert their biological effects. Key mechanisms include the disruption of microtubule dynamics, induction of reactive oxygen species (ROS)-mediated apoptosis, and inhibition of pro-survival signaling pathways such as NF-κB. We will explore the molecular targets, provide validated experimental protocols for investigating these mechanisms, and present key data to offer a comprehensive resource for researchers in oncology and drug development.
Introduction: The Therapeutic Potential of Chalcones
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of organic compounds that serve as precursors for flavonoids and isoflavonoids in plants.[1] Both natural and synthetic chalcones have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] The core chalcone scaffold, featuring an α,β-unsaturated ketone system, is a key determinant of its biological activity, acting as a Michael acceptor that can interact with nucleophilic groups, such as cysteine residues in proteins.[3]
The introduction of a nitro (-NO₂) group, particularly at the 2-position of one of the aromatic rings, has been shown to enhance the cytotoxic and apoptotic activities of the chalcone molecule.[4] This guide focuses specifically on 2-nitrochalcone derivatives, elucidating the molecular pathways they modulate to achieve their potent anti-tumor effects.
Core Mechanisms of Action of 2-Nitrochalcone
The anticancer activity of 2-nitrochalcones is not attributed to a single mode of action but rather to a coordinated disruption of multiple cellular processes essential for tumor cell survival and proliferation. The primary mechanisms identified are tubulin polymerization inhibition and the induction of apoptosis via multiple signaling cascades.
Disruption of Microtubule Dynamics
A principal mechanism for many anticancer chalcones is the inhibition of tubulin polymerization.[5] Microtubules are critical components of the cytoskeleton, essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[6] By disrupting microtubule dynamics, 2-nitrochalcones can arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and subsequent apoptosis.[6][7]
Causality: It is hypothesized that chalcones bind to the colchicine-binding site on β-tubulin.[8][9] This interaction prevents the polymerization of α- and β-tubulin heterodimers into microtubules. The presence and position of substituents on the chalcone's aromatic rings significantly influence this binding affinity. While direct structural data for 2-nitrochalcone binding is still emerging, its functional effects on cell cycle arrest strongly support this mechanism.[10]
Induction of Apoptosis
A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. 2-Nitrochalcones have been shown to be potent inducers of apoptosis in various cancer cell lines, including human lung adenocarcinoma (A549).[4] This process is triggered through both intrinsic (mitochondrial) and extrinsic pathways.
Key Apoptotic Events Triggered by 2-Nitrochalcones:
-
Generation of Reactive Oxygen Species (ROS): Treatment with nitrochalcone derivatives can lead to an accumulation of intracellular ROS.[7] Elevated ROS levels create oxidative stress, which damages cellular components like DNA, lipids, and proteins, ultimately triggering the mitochondrial apoptotic pathway.
-
Modulation of Bcl-2 Family Proteins: The intrinsic apoptotic pathway is regulated by the Bcl-2 family of proteins. 2-Nitrochalcones can alter the balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2). An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c and initiating the caspase cascade.[11]
-
Activation of Caspases: The release of cytochrome c from mitochondria leads to the activation of caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3. Activated caspase-3 is responsible for cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis.[11]
The diagram below illustrates the proposed pathway for 2-nitrochalcone-induced apoptosis.
Caption: Proposed mechanism of 2-Nitrochalcone-induced apoptosis.
Inhibition of Pro-Survival Signaling: The NF-κB Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and cell survival.[2] In many cancers, the NF-κB pathway is constitutively active, promoting the expression of genes that inhibit apoptosis and support proliferation. Chalcones are known inhibitors of this pathway.[12]
Mechanism of Inhibition: The activation of the classical NF-κB pathway involves the phosphorylation and subsequent degradation of its inhibitor, IκBα, by the IκB kinase (IKK) complex. This frees NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and activate target gene transcription.[13] Chalcones can inhibit this process by directly targeting the IKK complex, often through covalent modification of a critical cysteine residue (Cys-179) in the IKKβ subunit.[12] This inhibition prevents IκBα degradation, trapping NF-κB in the cytoplasm and blocking its pro-survival signaling, thereby sensitizing cancer cells to apoptosis.[14][15]
Experimental Validation & Protocols
To investigate the mechanisms described above, a series of well-established cellular and biochemical assays are required. The choice of these experiments is driven by the need to validate the hypothesized molecular interactions and their downstream cellular consequences.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Rationale: The first step is to determine the cytotoxic potential of the 2-nitrochalcone derivative and establish a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀). The MTT assay is a reliable colorimetric method for this purpose.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 2-nitrochalcone (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot against compound concentration to determine the IC₅₀ value.
Apoptosis Quantification (Annexin V/PI Staining)
Rationale: To confirm that cell death occurs via apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
Protocol:
-
Treatment: Treat cells with the 2-nitrochalcone at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells (including floating cells) by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+). A significant increase in the Annexin V+ populations confirms apoptosis induction.[4][16]
The workflow for apoptosis analysis is visualized below.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Nitrochalcone via Claisen-Schmidt Condensation
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Chalcone Scaffold
Chalcones, or 1,3-diphenyl-2-propen-1-ones, represent a critical class of organic compounds that serve as biogenetic precursors to flavonoids and isoflavonoids in plants.[1][2] Their characteristic open-chain structure, featuring two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, is the foundation for a wide spectrum of biological activities.[1][2] This has made chalcones and their derivatives, such as 2-Nitrochalcone, highly attractive scaffolds in the field of drug discovery, with demonstrated potential for anti-inflammatory, anticancer, antioxidant, antibacterial, and antifungal properties.[1][3] The nitro functional group, in particular, can significantly influence the physicochemical and biological properties of the chalcone molecule.[3]
The Claisen-Schmidt condensation is a reliable and widely employed method for the synthesis of chalcones.[4] This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with an aromatic ketone.[5] This application note provides a detailed guide to the synthesis of 2-Nitrochalcone, focusing on the practical execution and mechanistic understanding of the base-catalyzed Claisen-Schmidt condensation.
Mechanistic Insight: The Claisen-Schmidt Condensation
The synthesis of 2-Nitrochalcone is achieved through the Claisen-Schmidt condensation of 2-nitrobenzaldehyde and acetophenone. This reaction is a type of crossed aldol condensation.[6] The selectivity of the Claisen-Schmidt reaction is derived from the fact that aromatic aldehydes, like 2-nitrobenzaldehyde, lack α-hydrogens and therefore cannot form an enolate to act as a nucleophile.[6] This ensures that 2-nitrobenzaldehyde will function solely as the electrophile in the reaction.
The reaction is most commonly and efficiently carried out under basic conditions.[7] Base catalysis is generally preferred over acid catalysis as it minimizes the risk of side reactions, such as Friedel-Crafts type reactions with the aromatic ring, which can occur under acidic conditions.[7]
The base-catalyzed mechanism proceeds as follows:
-
Enolate Formation: A strong base, typically hydroxide, abstracts an acidic α-hydrogen from acetophenone to form a resonance-stabilized enolate ion.[7] This enolate acts as the key nucleophile in the reaction.
-
Nucleophilic Attack: The enolate anion attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde.
-
Aldol Addition: This attack forms an alkoxide intermediate, which is then protonated by the solvent (typically ethanol or water) to yield a β-hydroxy ketone (an aldol adduct).
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration to form the more stable, conjugated α,β-unsaturated ketone, 2-Nitrochalcone.
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Experimental Protocol: Synthesis of 2-Nitrochalcone
This protocol details a standard laboratory procedure for the synthesis of 2-Nitrochalcone.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 10 | 1.51 g |
| Acetophenone | C₈H₈O | 120.15 | 10 | 1.20 g (1.17 mL) |
| Sodium Hydroxide | NaOH | 40.00 | 12 | 0.48 g |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | 20 mL |
| Deionized Water | H₂O | 18.02 | - | As needed |
Step-by-Step Procedure
-
Preparation of Reactant Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.51 g (10 mmol) of 2-nitrobenzaldehyde and 1.20 g (10 mmol) of acetophenone in 10 mL of 95% ethanol.[8][9] Stir the mixture at room temperature until all solids have dissolved.
-
Preparation of Base Solution: In a separate beaker, dissolve 0.48 g (12 mmol) of sodium hydroxide in 10 mL of 95% ethanol. Gentle warming may be required to facilitate dissolution.
-
Reaction Initiation: While stirring the solution of the aldehyde and ketone at room temperature, add the ethanolic sodium hydroxide solution dropwise over a period of 10-15 minutes.[6] A color change and the formation of a precipitate are typically observed.
-
Reaction Progression: Continue stirring the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 8:2) eluent system.[10] The reaction is generally complete within 2-4 hours, though some protocols may suggest longer reaction times.[9]
-
Product Isolation: Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), pour the reaction mixture into a beaker containing approximately 40 mL of ice-cold water.[9]
-
Neutralization: Acidify the mixture by adding dilute hydrochloric acid dropwise until the pH is approximately 7.[9] This will ensure the complete precipitation of the chalcone product.
-
Filtration and Washing: Collect the solid product by vacuum filtration.[8] Wash the crude product with several portions of cold water to remove any remaining base and salts.[11]
-
Drying: Allow the product to air dry on the filter paper, and then transfer it to a watch glass to dry completely. The crude yield should be determined at this stage.
Purification by Recrystallization
To obtain a high-purity product, recrystallization is a necessary step.[1][12]
-
Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of chalcones.[8][12]
-
Dissolution: Place the crude 2-Nitrochalcone in an Erlenmeyer flask and add a minimal amount of hot 95% ethanol to dissolve the solid completely.[12]
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.[12]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The 2-Nitrochalcone will begin to crystallize. To maximize the yield, the flask can then be placed in an ice bath to induce further crystallization.[12]
-
Isolation and Drying of Pure Product: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and allow them to dry completely.
Characterization of 2-Nitrochalcone
The identity and purity of the synthesized 2-Nitrochalcone should be confirmed using various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the α- and β-protons of the enone system, typically as doublets with a coupling constant (J) of around 16 Hz, confirming the trans configuration.[13] Aromatic proton signals will also be present in the expected regions.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of the carbonyl carbon and the carbons of the α,β-unsaturated system, as well as the aromatic carbons.[14]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display a strong absorption band for the C=O stretch of the α,β-unsaturated ketone, typically in the range of 1650-1670 cm⁻¹.[13] Bands corresponding to the C=C double bond and the nitro group (asymmetric and symmetric stretches) will also be present.[13][15]
-
Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming the formation of 2-Nitrochalcone.[14]
-
Melting Point: A sharp melting point close to the literature value indicates a high degree of purity.
Safety and Handling Precautions
It is imperative to adhere to strict safety protocols when handling the reagents involved in this synthesis.
-
2-Nitrobenzaldehyde: This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[16][17][18]
-
Acetophenone: While less hazardous, it can cause skin and eye irritation.
-
Sodium Hydroxide: A strong base that is corrosive and can cause severe skin and eye damage.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory.[18]
-
Skin Protection: Wear nitrile gloves and a lab coat.[18]
-
Respiratory Protection: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[18]
Handling and Disposal
-
Avoid creating dust when handling solid reagents.[19]
-
All chemical waste should be disposed of in accordance with local, state, and federal regulations.[20]
Caption: Experimental workflow for 2-Nitrochalcone synthesis.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction.[11] - Side reactions (e.g., Cannizzaro reaction of the aldehyde).[6] - Loss of product during workup or recrystallization. | - Extend the reaction time and continue to monitor by TLC.[11] - Ensure slow, controlled addition of the base at a moderate temperature.[11] - Use minimal hot solvent for recrystallization and ensure complete precipitation by cooling. |
| Oily Product | - Presence of impurities.[12] - Melting point of the product is lower than the boiling point of the solvent.[12] | - Purify the crude product further, possibly by column chromatography before recrystallization.[12] - Use a lower boiling point solvent for recrystallization or a mixed solvent system.[12] |
| Reaction Fails to Start | - Inactive catalyst. - Impure starting materials. | - Use fresh, high-purity reagents. - Ensure the base is not old or has absorbed atmospheric CO₂. |
| Dark/Tarry Reaction Mixture | - Polymerization of the aldehyde. - Decomposition due to overly harsh conditions (high base concentration or temperature).[11] | - Lower the reaction temperature. - Reduce the concentration of the base.[11] |
Conclusion
The Claisen-Schmidt condensation provides an efficient and straightforward route for the synthesis of 2-Nitrochalcone. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably produce this valuable scaffold for further investigation in drug discovery and development. Adherence to the detailed protocol and safety guidelines presented in this application note is crucial for achieving high yields of a pure product in a safe and reproducible manner.
References
- Benchchem. (n.d.). Application Notes: A Step-by-Step Guide to Chalcone Purification by Recrystallization.
- Benchchem. (n.d.). Technical Support Center: Purifying Chalcone Derivatives by Recrystallization.
- Quora. (2019, March 17). Why is the base preferable over acid catalyst in Claisen-Schmidt condensation?
- AIP Publishing. (n.d.). Development Of Chalcone Synthesis: Optimization Of Synthetic Method.
- Chemistry LibreTexts. (2021, August 16). 4: The Aldol Condensation – Preparation of Chalcones (Experiment).
- The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate.
- Fisher Scientific. (2010, October 25). SAFETY DATA SHEET - 2-Nitrobenzaldehyde.
- MDPI. (2024, November 14). Efficient Synthesis of Substituted 2-Nitrochalcone Derivatives.
- Loba Chemie. (2015, April 9). 2-NITROBENZALDEHYDE AR MSDS.
- Apollo Scientific. (2022, September 16). 2-Nitrobenzaldehyde.
- Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References.
- Santa Cruz Biotechnology. (n.d.). 2-Nitrobenzaldehyde.
- Benchchem. (n.d.). 2-Nitrobenzaldehyde: A Comprehensive Technical Guide to Safety and Handling.
- PubChem - NIH. (n.d.). 2-Nitrochalcone.
- ResearchGate. (2025, April). Claisen–Schmidt condensation employed for the synthesis of chalcones.
- Benchchem. (n.d.). Technical Support Center: Optimizing Claisen-Schmidt Condensation.
- Benchchem. (n.d.). Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions.
- MDPI. (2021, December 20). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones.
- YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation.
- SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization.
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Application Note & Protocol for the Purification of 2-Nitrochalcone by Recrystallization
Abstract
This comprehensive guide provides a detailed protocol for the purification of 2-Nitrochalcone using recrystallization techniques. The document outlines the underlying principles of recrystallization, criteria for solvent selection, a step-by-step experimental procedure, and troubleshooting strategies for common issues. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis who require high-purity 2-Nitrochalcone for their work.
Introduction: The Importance of Purity for 2-Nitrochalcone
2-Nitrochalcone is a derivative of chalcone, a class of compounds recognized for their significant biological activities and as precursors in the synthesis of various flavonoids and heterocyclic compounds.[1][2] The purity of 2-Nitrochalcone is paramount for accurate biological screening, mechanistic studies, and as a starting material in multi-step syntheses. The common method for synthesizing 2-Nitrochalcone is the Claisen-Schmidt condensation of 2-nitrobenzaldehyde with acetophenone.[3][4][5] This reaction can often result in impurities, including unreacted starting materials or by-products.[1]
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[6] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.[7] By carefully selecting a solvent in which 2-Nitrochalcone has high solubility at an elevated temperature and low solubility at a lower temperature, it is possible to obtain highly pure crystalline material.
Principles of Recrystallization
The success of recrystallization hinges on the principle that most solids are more soluble in a hot solvent than in a cold one.[7] The process involves dissolving the impure solid in a minimum amount of a hot, appropriate solvent to create a saturated solution.[6] As this solution cools, the solubility of the desired compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) or are removed during a hot filtration step if they are insoluble.[8]
Solvent Selection: The Critical First Step
The choice of solvent is the most critical factor in a successful recrystallization.[9] An ideal solvent should:
-
Exhibit a steep solubility curve: The solvent should dissolve the compound sparingly or not at all at room temperature but have a high capacity to dissolve it at its boiling point.[6]
-
Not react with the compound: The solvent must be chemically inert towards the compound being purified.[6]
-
Dissolve impurities readily at all temperatures or not at all: This allows for the separation of impurities.[9]
-
Be volatile: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[6]
-
Be non-toxic, inexpensive, and non-flammable: Safety and cost are important practical considerations.[10]
For 2-Nitrochalcone, ethanol is a commonly used and effective solvent for recrystallization.[1][11][12] In cases where a single solvent does not provide optimal separation, a mixed-solvent system can be employed.[13][14][15] A common mixed-solvent approach involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the addition of a "poor" solvent (in which the compound is insoluble) until the solution becomes turbid.[15][16]
Experimental Protocol for the Recrystallization of 2-Nitrochalcone
This protocol details the purification of 2-Nitrochalcone using a single-solvent recrystallization with ethanol. A mixed-solvent alternative using ethanol and water is also described.
Materials and Equipment
-
Crude 2-Nitrochalcone
-
Ethanol (95% or absolute)
-
Distilled water (for mixed-solvent method)
-
Activated charcoal (optional, for removing colored impurities)
-
Erlenmeyer flasks (at least two)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Stemless funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatula
-
Glass rod
-
Watch glass
-
Ice bath
Single-Solvent Recrystallization Procedure (Ethanol)
-
Dissolution: Place the crude 2-Nitrochalcone (e.g., 1.0 g) in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol (e.g., 5-10 mL) and begin heating the mixture on a hot plate with stirring.[12] Add more ethanol in small portions until the 2-Nitrochalcone completely dissolves at the boiling point of the solvent.[17] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[7][18]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal (a spatula tip).[16] Swirl the flask and gently reheat to boiling for a few minutes. The colored impurities will adsorb to the charcoal.
-
Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration.[8][16] This step is crucial to remove any solid impurities before crystallization. Use a pre-heated stemless funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. The pre-heating prevents premature crystallization in the funnel.[19][20]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance.[20][21] Slow cooling promotes the formation of larger, purer crystals.[18] Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[20]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and flask.[19]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing impurities.[8][20] It is important to use cold solvent to minimize the loss of the purified product.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Transfer the crystals to a pre-weighed watch glass and dry them further in a desiccator or a vacuum oven at a low temperature.
-
Purity Assessment: Determine the melting point of the dried crystals. Pure 2-Nitrochalcone has a reported melting point in the range of 140-147 °C, depending on the specific isomer and purity.[22] A sharp melting point close to the literature value is an indication of high purity.
Mixed-Solvent Recrystallization (Ethanol-Water)
In this method, ethanol acts as the "good" solvent and water as the "poor" or "anti-solvent".[13][14]
-
Dissolution: Dissolve the crude 2-Nitrochalcone in the minimum amount of hot ethanol as described in the single-solvent method.[16]
-
Addition of Anti-solvent: While the solution is still hot, add distilled water dropwise with swirling until the solution becomes persistently cloudy (turbid).[13][15][16] This indicates that the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.[16]
-
Crystallization and Isolation: Follow steps 4-8 from the single-solvent recrystallization protocol. The wash solvent should be a cold mixture of ethanol and water with a slightly higher proportion of water than the crystallization mixture.[20]
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and then allow it to cool again.[18] |
| Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.[16] | ||
| Add a "seed crystal" of pure 2-Nitrochalcone to the cooled solution.[16] | ||
| "Oiling out" | The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are present. | Reheat the solution to dissolve the oil and add more of the "good" solvent. Allow the solution to cool more slowly.[16] |
| Switch to a solvent with a lower boiling point. | ||
| For mixed-solvent systems, add the "poor" solvent at a slightly lower temperature.[16] | ||
| Low recovery of purified product | Too much solvent was used. | Use the minimum amount of hot solvent necessary for dissolution. |
| The crystals were washed with solvent that was not cold enough. | ||
| Premature crystallization occurred during hot filtration. |
Data Summary
| Parameter | Value/Information | Reference |
| Molecular Formula of 2-Nitrochalcone | C₁₅H₁₁NO₃ | [23][24] |
| Molecular Weight of 2-Nitrochalcone | 253.25 g/mol | [23][24] |
| Reported Melting Point Range | 140-147 °C (for various nitrochalcones) | [22][25][26] |
| Primary Recrystallization Solvent | Ethanol | [1][11][12] |
| Common Mixed-Solvent System | Ethanol-Water | [15][16] |
Workflow Visualization
Caption: Workflow for the purification of 2-Nitrochalcone by recrystallization.
References
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of York, Chemistry Teaching Labs. Mixed-solvent recrystallisation. [Link]
-
Homework.Study.com. Why is it important to recrystallize the Chalcone before proceeding with the hydrogenation reactions?. [Link]
-
Homework.Study.com. For a multiple solvent recrystallization- explain why and how this techniques works, ie based.... [Link]
-
Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. [Link]
-
Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
-
AIP Publishing. (2019). Development Of Chalcone Synthesis: Optimization Of Synthetic Method. [Link]
-
Chemistry LibreTexts. (2021). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). [Link]
-
The Royal Society of Chemistry. Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. [Link]
-
MDPI. (2024). Efficient Synthesis of Substituted 2-Nitrochalcone Derivatives. [Link]
-
ResearchGate. Synthesis of the three nitro-sustituted chalcones. [Link]
-
MDPI. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. [Link]
-
NIST WebBook. 3-Nitrochalcone. [Link]
-
PubChem. 2-Nitrochalcone. [Link]
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The Strategic deployment of 2-Nitrochalcone in Modern Organic Synthesis: A Guide to Application and Protocol
Introduction: The Unique Reactivity Profile of 2-Nitrochalcone
2-Nitrochalcone, a privileged scaffold in organic synthesis, represents more than a mere synthetic intermediate. Its intrinsic electronic and steric properties, governed by the interplay between the α,β-unsaturated ketone system and the ortho-nitro-substituted aromatic ring, render it a versatile and powerful tool for the construction of complex molecular architectures. The strong electron-withdrawing nature of the nitro group significantly influences the electrophilicity of the β-carbon, making it an exceptional Michael acceptor. Furthermore, the nitro group itself can participate in a variety of reductive and cyclization reactions, paving the way for the synthesis of a diverse array of heterocyclic compounds. This guide provides an in-depth exploration of the applications of 2-nitrochalcone, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Application I: Synthesis of 2-Nitrochalcone Derivatives via Claisen-Schmidt Condensation
The foundational step for many applications is the synthesis of the 2-nitrochalcone scaffold itself. The Claisen-Schmidt condensation, a reliable and straightforward method, is the cornerstone of this process. The reaction involves the base-catalyzed condensation of a 2-nitroacetophenone with an appropriate benzaldehyde derivative.
Causality of Experimental Choices: The choice of a strong base, such as sodium or potassium hydroxide, is crucial for the deprotonation of the α-carbon of the acetophenone, generating the reactive enolate nucleophile. The reaction is typically conducted in an alcoholic solvent at low temperatures to control the reaction rate and minimize side reactions, such as self-condensation of the acetophenone. The subsequent addition of the aldehyde at room temperature allows for efficient condensation.
Protocol: Synthesis of (E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one[1][2][3]
Materials:
-
2-Nitroacetophenone (10 mmol, 1.65 g)
-
Benzaldehyde (10 mmol, 1.06 g, 1.02 mL)
-
Ethanol (20 mL)
-
Sodium hydroxide (1.0 M aqueous solution, 6 mL)
-
Dichloromethane
-
n-Hexane
-
Ice-salt bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-nitroacetophenone (10 mmol) in ethanol (10 mL).
-
Cool the solution in an ice-salt bath.
-
Slowly add the sodium hydroxide solution (6 mL, 1.0 M) to the stirred solution.
-
Stir the mixture for 15 minutes at the same temperature.
-
Add the appropriate benzaldehyde (10 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the resulting solid product.
-
Wash the solid with cold water.
-
Recrystallize the crude product from a dichloromethane/n-hexane solvent pair to yield the purified 2-nitrochalcone.
Data Presentation:
| Entry | Aldehyde | Product | Yield (%) | Melting Point (°C) | Reference |
| 1 | Benzaldehyde | (E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one | ~90 | 113-115 | [1] |
| 2 | 4-Fluorobenzaldehyde | (E)-3-(4-fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one | 95 | 113-115 | [1] |
| 3 | 2-Fluorobenzaldehyde | (E)-3-(2-fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one | 71 | 107-109 | [1] |
| 4 | 2-Methoxybenzaldehyde | (E)-3-(2-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one | 74 | 91-93 | [1] |
Visualization of Workflow:
Caption: Mechanism of the Michael addition to 2-nitrochalcone.
Core Application III: Synthesis of Heterocyclic Compounds
2-Nitrochalcone is a versatile precursor for the synthesis of a wide range of heterocyclic compounds, including quinolines, pyrazolines, and pyrimidines. These reactions often proceed through a domino or tandem sequence, where the initial Michael addition is followed by an intramolecular cyclization and subsequent transformations.
A. Synthesis of 2-Aminoquinolines
The synthesis of 2-aminoquinolines from 2-nitrochalcones is a powerful transformation that involves a reductive cyclization. The nitro group is reduced to an amino group, which then undergoes an intramolecular cyclization.
Causality of Experimental Choices: A reducing agent such as iron in acetic acid is commonly used for the reduction of the nitro group. [2]The acidic medium facilitates the reduction and the subsequent cyclization. Tin(II) chloride is another effective reducing agent for this transformation.
[2] Materials:
-
(E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one (1 mmol)
-
Iron powder (5 mmol)
-
Glacial acetic acid (5 mL)
Procedure:
-
To a solution of the 2'-nitrochalcone (1 mmol) in glacial acetic acid (5 mL), add iron powder (5 mmol).
-
Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Transformation:
Caption: Reductive cyclization of 2-nitrochalcone to a 2-aminoquinoline.
B. Synthesis of Pyrazolines
Pyrazolines, five-membered heterocyclic compounds, can be readily synthesized from 2-nitrochalcones by reaction with hydrazine derivatives. The reaction proceeds via a cyclocondensation reaction.
Causality of Experimental Choices: The reaction is typically carried out in an alcoholic solvent, and the addition of a catalytic amount of acid (e.g., acetic acid) or base can facilitate the reaction. The hydrazine hydrate acts as the binucleophile, attacking the carbonyl carbon and the β-carbon of the α,β-unsaturated system.
-
2-Nitrochalcone (1 mmol)
-
Hydrazine hydrate (1.2 mmol)
-
Ethanol (10 mL)
-
Glacial acetic acid (a few drops)
Procedure:
-
Dissolve the 2-nitrochalcone (1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add hydrazine hydrate (1.2 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.
Data Presentation:
| Chalcone | Reagent | Product | Yield (%) | Reference |
| Substituted Chalcone | Hydrazine Hydrate | Pyrazoline | Good to Excellent | [3] |
| Substituted Chalcone | Phenylhydrazine | N-Phenylpyrazoline | Good to Excellent | [4] |
Conclusion and Future Perspectives
2-Nitrochalcone has firmly established itself as a cornerstone in the edifice of modern organic synthesis. Its predictable reactivity, coupled with the ease of its preparation and derivatization, provides a robust platform for the construction of a vast array of complex molecules, particularly nitrogen-containing heterocycles of significant medicinal and material science interest. The applications highlighted in this guide represent a mere glimpse into the synthetic potential of this versatile building block. Future research will undoubtedly uncover novel transformations and applications of 2-nitrochalcone, particularly in the realms of asymmetric catalysis, multicomponent reactions, and the synthesis of natural products and their analogues. As our understanding of its reactivity deepens, 2-nitrochalcone will continue to be a valuable asset in the synthetic chemist's toolkit.
References
-
Hidalgo, A. Y., et al. (2024). Efficient Synthesis of Substituted 2-Nitrochalcone Derivatives. Molecules, 29(1), 123. [Link]
-
Asiri, A. M., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(7), 8014-8024. [Link]
-
Hidalgo, A. Y., et al. (2024). Efficient Synthesis of Substituted 2-Nitrochalcone Derivatives. ResearchGate. [Link]
-
Gomez-Rivera, A., et al. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Molecules, 26(24), 7687. [Link]
-
Hidalgo, A. Y., et al. (2024). Synthesis of the three nitro-sustituted chalcones. (1) 2 0-Nitroacetophenone. ResearchGate. [Link]
-
Hidalgo, A. Y., et al. (2024). Optimal conditions for the synthesis of 2-nitrochalcones 3a-f. ResearchGate. [Link]
-
Reddy, C. D., et al. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3603. [Link]
-
El-Sayed, N. N. E. (2021). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Mini-Reviews in Organic Chemistry, 18(5), 621-633. [Link]
-
Wikipedia. (2023). Thorpe reaction. [Link]
-
Warner, D. T., & Moe, O. A. (1948). The Reaction of α,β-Unsaturated Aldehydes with Nitro Compounds. Journal of the American Chemical Society, 70(11), 3470-3472. [Link]
-
Zhang, Y., et al. (2021). A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. Cancer Cell International, 21(1), 1-15. [Link]
-
Streeter, A. J., & Woo, G. H. C. (2018). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry, 61(21), 9416-9445. [Link]
-
Nakamura, A., et al. (2018). Construction of Azaisoflavone Derivatives by Hypervalent Iodine Reagent-Mediated Oxidative Rearrangement of 2'-Nitrochalcone. Heterocycles, 97(2), 785-792. [Link]
-
Abood, N. A., et al. (2021). Synthesis of aminoquinolines 5a–x in two steps. ResearchGate. [Link]
-
Klausen, R. S. (2014). Reduction of α,β-unsaturated nitro compounds. Chemistry Stack Exchange. [Link]
-
Malebari, A. M., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4125. [Link]
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Mohammed, S. H., & Al-Mugdadi, S. F. H. (2021). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters, 4(3), 133-140. [Link]
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Paul, S., et al. (2004). A Mild, Efficient, and Green Procedure for Michael Addition of Active Methylene Compounds to Chalcones Under Microwave Irradiation. Synthetic Communications, 34(2), 321-329. [Link]
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Liang, F., et al. (2006). Scheme 1 Michael addition of nitromethane 2a to chalcone 1a. ResearchGate. [Link]
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Organic Chemistry Portal. Michael Addition. [Link]
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Li, J.-T., et al. (2011). ChemInform Abstract: Michael Addition of Active Methylene Compounds to Chalcone Derivatives Using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. ChemInform, 42(31), no-no. [Link]
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Kumar, A., et al. (2017). Chalcones as sythons for heterocyclic compounds- a review. International Journal of Current Research, 9(11), 60696-60703. [Link]
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Al-Masoudi, W. A., & Al-Amery, K. H. A. (2022). Biological activity of new heterocyclic compounds derived from chalcone. Journal of Physics: Conference Series, 2322(1), 012061. [Link]
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Arai, S., et al. (2001). Enantioselective Michael reaction of nitroalkanes and chalcones by phase-transfer catalysis using chiral quaternary ammonium salts. Tetrahedron, 57(30), 6561-6567. [Link]
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Sharma, P., & Kumar, A. (2023). Synthesis of 2‐aminoquinolines via three‐component reaction. ResearchGate. [Link]
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The Versatility of 2-Nitrochalcones: A Gateway to Diverse Heterocyclic Scaffolds
Introduction: The Strategic Importance of 2-Nitrochalcones
In the landscape of medicinal chemistry and materials science, the quest for efficient and versatile synthetic routes to novel heterocyclic compounds is perpetual. Heterocycles form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of synthetic precursors, 2-nitrochalcones have emerged as exceptionally valuable building blocks. Their unique structural arrangement, featuring an α,β-unsaturated ketone system in proximity to an ortho-nitro-substituted aromatic ring, provides a fertile ground for a diverse range of cyclization strategies. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 2-nitrochalcones for the synthesis of a variety of key heterocyclic systems, including quinolines, pyrazoles, isoxazoles, and pyrimidines. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower your research endeavors.
The strategic placement of the nitro group in the ortho position is the cornerstone of the synthetic utility of 2-nitrochalcones. This group can be readily transformed into an amino group, which then acts as an internal nucleophile, triggering a cascade of cyclization reactions. The α,β-unsaturated carbonyl moiety, on the other hand, provides multiple electrophilic sites for nucleophilic attack, further expanding the repertoire of possible heterocyclic frameworks. The ease of synthesis of 2-nitrochalcones themselves, typically through a Claisen-Schmidt condensation of a 2-nitroacetophenone with an aromatic aldehyde, adds to their appeal as readily accessible precursors.[1][2]
I. Synthesis of the 2-Nitrochalcone Precursor
The journey into the rich chemistry of 2-nitrochalcones begins with their synthesis. The most common and efficient method is the Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of 2-nitroacetophenone with a variety of substituted benzaldehydes.
Protocol 1: General Synthesis of 2-Nitrochalcones
This protocol outlines a conventional method for the synthesis of 2-nitrochalcone derivatives.
Materials:
-
2-Nitroacetophenone
-
Substituted benzaldehyde (e.g., 4-fluorobenzaldehyde, 2-methoxybenzaldehyde)
-
Methanol or Ethanol
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Dichloromethane
-
Hexane
-
Cold water
Procedure:
-
In a 10 mL flask, dissolve 0.6 mmol of 2-nitroacetophenone and 0.6 mmol of the respective substituted benzaldehyde in 3 mL of methanol or ethanol at 0 °C.
-
Slowly add 1.0 equivalent of a freshly prepared solution of NaOH while maintaining the temperature at 0 °C.
-
Allow the mixture to react for 1 hour under vigorous magnetic stirring at 0 °C.
-
Upon completion of the reaction (monitored by TLC), a solid precipitate will form.
-
Separate the solid by decantation and wash it twice with cold water.
-
Finally, crystallize the crude product from a 3:1 dichloromethane/hexane solvent mixture to obtain the pure 2-nitrochalcone derivative.[1]
Data Presentation: Representative Yields of 2-Nitrochalcone Synthesis
| Entry | Benzaldehyde Substituent | Base | Solvent | Yield (%) | Reference |
| 1 | 4-Fluoro | NaOH | Methanol | 95 | [1] |
| 2 | 2-Methoxy | NaOH | Methanol | 74 | [1] |
| 3 | Unsubstituted | K₂CO₃ | Ethanol | - | [2] |
II. Synthesis of Quinolines and 4-Quinolones: The Power of Reductive Cyclization
The synthesis of quinolines and their derivatives is a cornerstone of heterocyclic chemistry due to their widespread presence in biologically active molecules. 2-Nitrochalcones serve as excellent precursors for quinoline synthesis through a process known as reductive cyclization. This strategy involves the in-situ reduction of the nitro group to an amino group, which then undergoes an intramolecular cyclization onto the α,β-unsaturated ketone system.
Mechanism: Reductive Cyclization Pathway
The generally accepted mechanism involves the following key steps:
-
Reduction of the Nitro Group: The ortho-nitro group is reduced to an amino group using a suitable reducing agent.
-
Intramolecular Michael Addition: The newly formed amino group acts as a nucleophile and attacks the β-carbon of the enone system in an intramolecular Michael addition.
-
Cyclization and Dehydration: The resulting intermediate undergoes cyclization and subsequent dehydration to yield the aromatic quinoline ring.
Caption: Reductive cyclization of 2-nitrochalcone to form a 4-quinolone.
Protocol 2: Palladium-Catalyzed Reductive Cyclization to 4-Quinolones
This protocol describes the synthesis of 2-phenylquinolin-4(1H)-one from 2'-nitrochalcone using a palladium catalyst and formic acid as a carbon monoxide surrogate.[3]
Materials:
-
2'-Nitrochalcone
-
Palladium(II) bis(acetonitrile) dichloride (Pd(CH₃CN)₂Cl₂)
-
Ligand (e.g., triphenylphosphine)
-
Formic acid (HCOOH)
-
Acetic anhydride (Ac₂O)
-
Triethylamine (Et₃N)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
To a reaction vessel, add 2'-nitrochalcone (0.5 mmol), Pd(CH₃CN)₂Cl₂ (1 mol%), and the chosen ligand (5 mol%) in the selected solvent (10 mL).
-
Add equimolar amounts of formic acid, acetic anhydride, and triethylamine to the reaction mixture.
-
Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 100 °C) and monitor the progress by HPLC or TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 4-quinolone.[3]
Data Presentation: Optimization of 4-Quinolone Synthesis
| Catalyst | Ligand | Solvent | Yield (%) | Reference |
| Pd(CH₃CN)₂Cl₂ | Triphenylphosphine | CH₃CN | High | [3] |
| Pd(acac)₂ | - | CH₃CN/DMF | - | [3] |
III. Synthesis of Pyrazoles and Isoxazoles: Harnessing the Reactivity of the Enone System
The α,β-unsaturated ketone moiety of 2-nitrochalcones is a versatile handle for the construction of five-membered heterocyclic rings like pyrazoles and isoxazoles. These reactions typically proceed through a condensation mechanism with binucleophilic reagents.
Mechanism: Cyclocondensation Pathways
-
Pyrazoles: The reaction of a chalcone with hydrazine or its derivatives leads to the formation of a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole. The reaction involves the initial nucleophilic attack of one nitrogen of hydrazine on the β-carbon of the enone, followed by cyclization and dehydration.[4][5]
-
Isoxazoles: Similarly, reacting a chalcone with hydroxylamine hydrochloride results in the formation of an isoxazoline, which can be subsequently aromatized to an isoxazole. The reaction is initiated by the nucleophilic attack of the nitrogen of hydroxylamine on the β-carbon, followed by intramolecular cyclization and elimination of water.[6][7][8]
Caption: General pathways to pyrazoles and isoxazoles from chalcones.
Protocol 3: Synthesis of Isoxazole Derivatives
This protocol describes a general method for the synthesis of isoxazoles from chalcones.[9]
Materials:
-
2-Nitrochalcone derivative
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the 2-nitrochalcone (0.02 mol), hydroxylamine hydrochloride (0.02 mol), and sodium acetate in ethanol (25 mL).
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into ice water (50 mL).
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure isoxazole derivative.[9]
IV. Synthesis of Pyrimidines: A Three-Component Approach
Pyrimidines are another class of vital heterocycles, forming the core structure of nucleobases. 2-Nitrochalcones can be utilized in the synthesis of pyrimidines through condensation with amidine derivatives like urea, thiourea, or guanidine.
Mechanism: Cyclization with Amidine Derivatives
The synthesis of pyrimidines from chalcones generally follows a [3+3] cycloaddition pathway. The chalcone acts as a three-carbon synthon, and the amidine derivative provides the remaining N-C-N fragment. The reaction is typically base-catalyzed and involves a series of condensation and cyclization steps.
Caption: General scheme for the synthesis of pyrimidines from chalcones.
Protocol 4: Synthesis of Pyrimidine Derivatives from Chalcones
This protocol outlines a general procedure for the synthesis of pyrimidine derivatives using guanidine hydrochloride.[10]
Materials:
-
2-Nitrochalcone derivative
-
Guanidine hydrochloride
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
Dissolve the 2-nitrochalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) in ethanol (25 mL).
-
Add a solution of KOH (5 mL) to the mixture.
-
Reflux the reaction mixture for 10 hours.
-
After cooling, pour the reaction mixture into crushed ice.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the product from ethanol to obtain the pure pyrimidine derivative.[10]
V. Conclusion and Future Perspectives
2-Nitrochalcones have unequivocally demonstrated their prowess as versatile and powerful precursors in the synthesis of a wide range of biologically relevant heterocyclic compounds. The strategic positioning of the nitro group and the inherent reactivity of the chalcone framework provide a rich platform for chemical transformations. The protocols detailed in this application note offer robust and reproducible methods for accessing quinolines, pyrazoles, isoxazoles, and pyrimidines. As the fields of drug discovery and materials science continue to evolve, the exploration of novel cyclization strategies involving 2-nitrochalcones will undoubtedly lead to the discovery of new molecular entities with enhanced properties and functionalities. The development of more sustainable and efficient catalytic systems for these transformations remains an active and exciting area of research.
References
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- Divergent Synthesis of Quinoline Derivatives via [5+1] Annulation of 2‐Isocyanochalcones with Nitroalkanes - Sci-Hub.
- Efficient Synthesis of Substituted 2-Nitrochalcone Deriv
- Synthesis and characterization of some novel isoxazoles via chalcone intermediates - Der Pharma Chemica. Der Pharma Chemica.
- A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC - NIH. Cell & Bioscience.
- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - NIH. Medicinal Chemistry.
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- Synthesis and biological activities of some new pyrimidine derivatives from chalcones - Der Pharma Chemica. Der Pharma Chemica.
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- Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity - SciSpace.
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- DIPEA-Promoted Reaction of 2-Nitrochalcones with Elemental Sulfur: An Unusual Approach to 2-Benzoylbenzothiophenes | Request PDF - ResearchGate.
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- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC - PubMed Central. Journal of Enzyme Inhibition and Medicinal Chemistry.
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- Synthesis of Chalcones Pyrimidines Pyrimidine can be regarded as a... - ResearchGate.
- CYCLIZATION OF CHALCONES TO ISOXAZOLE AND PYRAZOLE DERIVATIVES. Chemistry of Heterocyclic Compounds.
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- REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. International Journal of Pharmaceutical Sciences and Research.
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- Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives - Oriental Journal of Chemistry. Oriental Journal of Chemistry.
- CuI‐promoted cascade cyclization of 2‐nitrochalcones with primary amines furnishing pyrimido[5,4‐b] indoles. - ResearchGate.
-
Base-Promoted [5 + 1 + 3] Cascade Cyclization of o-Nitrochalcones, Elemental Sulfur, and Guanidine to Benzo[1][6]thieno[3,2-d]pyrimidine Frameworks | Organic Letters - ACS Publications - American Chemical Society. Organic Letters.
- The Synthesis of Hydroquinolines from Nitroaldehydes and Ketones by Hydrogenation Sequences and Condensations - ResearchGate.
- An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - Preprints.org. Preprints.org.
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Application Notes & Protocols: Investigating 2-Nitrochalcone Derivatives in Cancer Cell Line Studies
Introduction: The Therapeutic Potential of 2-Nitrochalcones
Chalcones are a class of natural and synthetic compounds that form the central core of many flavonoids and isoflavonoids.[1][2] Their characteristic 1,3-diaryl-2-propen-1-one scaffold is a "privileged structure" in medicinal chemistry, allowing for extensive synthetic modification to enhance biological activity.[3] Within this class, 2-nitrochalcone derivatives have emerged as particularly potent agents in oncology research. The presence and position of the nitro (NO₂) group on one of the aromatic rings can significantly amplify their cytotoxic effects against various cancer cell lines.[4][5]
These compounds exert their anticancer activity through a variety of mechanisms, including the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and modulation of key signaling pathways that govern cell proliferation and survival.[2][6][7] For instance, studies have shown that certain 2-nitrochalcones can trigger apoptosis by promoting the accumulation of reactive oxygen species (ROS), leading to cellular stress and G2/M phase cell cycle arrest.[6][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-nitrochalcone derivatives. It offers detailed protocols for assessing cytotoxicity, apoptosis, and cell cycle effects, alongside insights into the causal relationships behind experimental choices to ensure robust and reproducible data.
Synthesis of 2-Nitrochalcone Derivatives: A Brief Overview
The most common and efficient method for synthesizing chalcone derivatives is the Claisen-Schmidt condensation .[1][9] This base-catalyzed reaction involves the condensation of an appropriate aromatic acetophenone with a substituted aromatic aldehyde.[6][10] For 2-nitrochalcones, this typically involves reacting a substituted acetophenone with 2-nitrobenzaldehyde, or vice-versa. The reaction is generally stirred at room temperature in the presence of a base like sodium hydroxide (NaOH) in a solvent such as methanol.[6]
Experimental Workflow for In Vitro Evaluation
A systematic in vitro evaluation of a novel 2-nitrochalcone derivative follows a logical progression from broad cytotoxicity screening to detailed mechanistic studies. This workflow ensures that potent compounds are identified and their mechanisms of action are thoroughly characterized.
Caption: General experimental workflow for evaluating 2-nitrochalcone derivatives.
Phase 1: Cytotoxicity and Cell Viability Assessment
The initial step is to determine the dose-dependent cytotoxic effect of the 2-nitrochalcone derivatives on various cancer cell lines. This is crucial for calculating the half-maximal inhibitory concentration (IC50), which represents the compound concentration required to inhibit 50% of cell growth or viability. This value is a key metric for comparing the potency of different derivatives.[11]
Data Presentation: Comparative Cytotoxicity
The following table summarizes reported IC50 values for various nitrochalcone derivatives against different human cancer cell lines, providing a benchmark for newly synthesized compounds.
| Derivative Name/Code | Cancer Cell Line | Cell Type | Incubation Time (h) | IC50 Value (µM) | Assay Method | Reference |
| Ch-19 (2,4,6-trimethoxy-4'-nitrochalcone) | KYSE-450 | Esophageal Squamous Cell | 24 | 4.97 | CCK-8 | [6] |
| Ch-19 (2,4,6-trimethoxy-4'-nitrochalcone) | Eca-109 | Esophageal Squamous Cell | 24 | 9.43 | CCK-8 | [6] |
| 3-(4-fluorophenyl)-2-nitrochalcone | A549 | Lung Adenocarcinoma | Not Specified | 14.20 | MTT | [12][13] |
| 2'-hydroxy-3-nitrochalcone | HCT116 | Colon Carcinoma | 48 | 37.07 | MTT | [9] |
| 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HCT-116 | Colon Carcinoma | 48 | 1.71 | Sulforhodamine B | [5] |
| Polymethoxylated nitrochalcone | MCF-7 | Breast Adenocarcinoma | Not Specified | 1.33 | Not Specified | [4] |
Protocol: XTT Cell Viability Assay
The XTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt XTT to a water-soluble orange formazan product.[14][15] Unlike the MTT assay, the XTT assay does not require a solubilization step, simplifying the protocol and reducing potential errors.[14]
Rationale: This assay is chosen for its high sensitivity and streamlined procedure, making it ideal for high-throughput screening of a library of chalcone derivatives.[14]
Materials and Reagents:
-
2-Nitrochalcone derivative stock solutions (e.g., 10 mM in DMSO)
-
Cancer cell line of interest (e.g., A549, HCT116, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)[6]
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom plates
-
XTT labeling reagent and electron-coupling solution (commercially available kits)
-
Microplate reader capable of measuring absorbance at 450-500 nm
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[6][9] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-nitrochalcone derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[6]
-
XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's protocol (typically by mixing the XTT reagent with the electron-coupling solution).
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized for the specific cell line.
-
Absorbance Measurement: Gently shake the plate and measure the absorbance of the formazan product using a microplate reader at a wavelength of 450 nm (with a reference wavelength of ~650 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Phase 2: Mechanistic Elucidation - Apoptosis Induction
Observing cytotoxicity is the first step; understanding how the cells are dying is next. Apoptosis is a form of programmed cell death that is a primary target for many anticancer therapies.[1] The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting and differentiating apoptosis from necrosis.[16]
Principle of the Assay: In early apoptosis, a membrane phospholipid, phosphatidylserine (PS), flips from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label these cells.[16][18] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[16][19] This dual staining allows for the differentiation of four cell populations by flow cytometry:
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative[16]
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive[16]
Caption: The eukaryotic cell cycle phases and key checkpoints.
Protocol: Cell Cycle Analysis by PI Staining
Rationale: This protocol determines if a 2-nitrochalcone derivative's antiproliferative effect is due to its ability to arrest cells at a specific phase of the cell cycle, a common mechanism for anticancer drugs. For example, an accumulation of cells in the G2/M phase suggests interference with microtubule formation or mitotic processes. [6][20] Materials and Reagents:
-
Cells treated with the 2-nitrochalcone derivative
-
Cold PBS
-
Ice-cold 70% Ethanol
-
PI staining solution (containing Propidium Iodide and RNase A)
Procedure:
-
Cell Preparation: Seed cells (e.g., 5 x 10⁴ cells/well) in 6-well plates and treat with the 2-nitrochalcone derivative for the desired time (e.g., 24 or 48 hours). [6][9]2. Harvesting: Collect all cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. This step fixes the cells and permeabilizes the membrane for dye entry.
-
Incubate the cells for at least 2 hours at -20°C (or overnight). [9]5. Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution. The RNase A is crucial for degrading RNA, ensuring that the PI dye only binds to DNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. Use software (e.g., FlowJo) to gate the cell populations and quantify the percentage of cells in the G0/G1, S, and G2/M phases. [6]
References
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Tian, Y., Wang, Y., Li, Y., Geng, C., & Yang, Y. (2022). A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. Cell Stress and Chaperones, 27(6), 645–657. [Link]
-
Mphahlele, M. J., et al. (2023). Bio-evaluation of the 2-nitrochalcones as potential anti-lung cancer agents, inducers of apoptosis and inhibitors of protein kinase (VEGFR-2). Medicinal Chemistry Research, 32(11). [Link]
-
PubMed. (2022). A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4'-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. [Link]
-
dos Santos, J., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Pharmaceuticals, 16(5), 708. [Link]
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Fodor, E., et al. (2007). Different effects of two cyclic chalcone analogues on cell cycle of Jurkat T cells. Toxicology in Vitro, 21(1), 32-40. [Link]
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Amrita Vishwa Vidyapeetham. (2014). In vitro anticancer activity of monosubstituted chalcone derivatives. [Link]
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Article. (2014). In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives. [Link]
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Saleh, M., et al. (2022). Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. International Journal of Molecular Sciences, 23(19), 11595. [Link]
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National Institutes of Health. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Molecules, 26(12), 3695. [Link]
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ResearchGate. (2021). Cytotoxicity and modulation of synthesized nitrochalcone derivative on rhabdomyosarcoma cell line. [Link]
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ResearchGate. (2023). Bio-evaluation of the 2-nitrochalcones as potential anti-lung cancer agents, inducers of apoptosis and inhibitors of protein kinase (VEGFR-2). [Link]
-
ResearchGate. (n.d.). (A) Flow cytometric study of apoptosis utilizing the Annexin V/PI... [Link]
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ResearchGate. (n.d.). Optimal conditions for the synthesis of 2-nitrochalcones 3a-f. [Link]
-
Pande, A. N., et al. (2018). In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest. Journal of Cancer Research and Therapeutics, 14(7), 154-162. [Link]
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ResearchGate. (n.d.). The cell cycle analysis after 72 hr of treatment with the selected... [Link]
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KUMC. (n.d.). The Annexin V Apoptosis Assay. [Link]
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PubMed. (2021). Chalcone Derivatives: Role in Anticancer Therapy. [Link]
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ResearchGate. (n.d.). Results of cell cycle analysis using flow cytometry after treatment... [Link]
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Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [https://www.bosterbio.com/protocol-and-troubleshooting/flow-cytometry-fc-principle-and-protocol/annexin-v-pi-staining-guide-for-apoptosis-detection]([Link] cytometry-fc-principle-and-protocol/annexin-v-pi-staining-guide-for-apoptosis-detection)
-
National Institutes of Health. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Molecules, 26(12), 3680. [Link]
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ResearchGate. (2025). Synthesis and cytotoxic activity of chalcone derivatives on human breast cancer cell lines. [Link]
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Semantic Scholar. (n.d.). Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones. [Link]
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National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. [Link]
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Application Notes and Protocols: Evaluating the Antimicrobial and Antifungal Efficacy of 2-Nitrochalcone Derivatives
Introduction: The Promise of 2-Nitrochalcones in Antimicrobial Drug Discovery
Chalcones, characterized by their open-chain flavonoid structure containing an α,β-unsaturated carbonyl system, have long been recognized for a wide spectrum of biological activities, including antimicrobial properties.[1][2][3] The introduction of a nitro group, particularly at the 2-position of one of the aromatic rings, can significantly modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with microbial targets.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized assays to rigorously evaluate the antibacterial and antifungal potential of novel 2-nitrochalcone derivatives.
The rationale for focusing on these compounds stems from the urgent need for new antimicrobial agents to combat the rise of drug-resistant pathogens.[6][7] The unique chemical scaffold of 2-nitrochalcones presents a promising avenue for the development of therapeutics with novel mechanisms of action. This guide will detail the causality behind experimental choices, provide step-by-step protocols for key assays, and offer insights into data interpretation, ensuring a robust and reliable assessment of your synthesized compounds.
Understanding the Targets: Key Differences Between Bacteria and Fungi
A fundamental understanding of the structural and physiological differences between bacteria (prokaryotes) and fungi (eukaryotes) is crucial for designing and interpreting antimicrobial assays. These differences often dictate the mechanism of action of antimicrobial compounds.
| Feature | Bacteria (Prokaryotes) | Fungi (Eukaryotes) |
| Nucleus | Absent; genetic material (nucleoid) is free in the cytoplasm.[8][9][10] | Present; DNA is enclosed within a membrane-bound nucleus.[8][9][10] |
| Cell Wall | Composed primarily of peptidoglycan.[11][12][13][14] | Composed of chitin, glucans, and mannans.[11][12][13][14] |
| Organelles | Lack membrane-bound organelles.[8][10][15] | Contain membrane-bound organelles (e.g., mitochondria, endoplasmic reticulum).[10][15][16] |
| Ribosomes | Smaller (70S).[13][16] | Larger (80S).[13][16] |
| Cellular Arrangement | Predominantly unicellular.[15][16] | Can be unicellular (yeasts) or multicellular (molds).[16][17] |
These fundamental distinctions are often exploited by antimicrobial agents. For instance, antibiotics like penicillin target peptidoglycan synthesis, a process absent in fungal and human cells, providing selective toxicity.[12] Similarly, antifungal agents often target ergosterol in the fungal cell membrane or components of the unique fungal cell wall.[11] The α,β-unsaturated ketone moiety in chalcones is thought to be a key pharmacophore responsible for their biological activity, potentially by acting as a Michael acceptor and reacting with cellular nucleophiles like cysteine residues in essential enzymes.[3][18] The nitro group can further enhance this reactivity and influence properties like cell permeability.
Part 1: Antibacterial Susceptibility Testing
The primary objective of antibacterial susceptibility testing is to determine the concentration of a 2-nitrochalcone derivative that can inhibit the growth of or kill a specific bacterium. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays to ensure reproducibility and comparability of data.[19][20][21][22][23]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay that determines the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[24][25] This method is considered a "gold standard" for susceptibility testing due to its quantitative nature and efficiency in testing multiple compounds and concentrations simultaneously.[20]
Caption: Workflow for the agar well diffusion antifungal assay.
Detailed Protocol: Agar Well Diffusion
Materials:
-
Sterile Petri dishes
-
Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)
-
2-Nitrochalcone derivatives
-
DMSO
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Sterile cork borer or pipette tip
-
Incubator (25-30°C)
Procedure:
-
Media Preparation: Prepare and sterilize the agar medium according to the manufacturer's instructions. Allow it to cool to 45-50°C.
-
Inoculation: Inoculate the molten agar with the fungal suspension to achieve a final concentration of approximately 10⁶ spores/mL for molds or 10⁵ cells/mL for yeasts.
-
Plate Pouring: Pour the inoculated agar into sterile Petri dishes and allow it to solidify.
-
Well Creation: Using a sterile cork borer (6-8 mm in diameter), cut wells into the solidified agar. [26]5. Compound Application: Add a defined volume (e.g., 50-100 µL) of the 2-nitrochalcone derivative solution (dissolved in DMSO) into each well.
-
Controls:
-
Negative Control: A well containing only DMSO.
-
Positive Control: A well containing a known antifungal agent (e.g., Fluconazole, Amphotericin B).
-
-
Incubation: Incubate the plates at 25-30°C for 48-72 hours, or until sufficient growth is observed in the control plates. [27]8. Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) in millimeters.
Data Presentation:
| Compound | C. albicans Zone of Inhibition (mm) | A. niger Zone of Inhibition (mm) |
| 2-Nitrochalcone A | 18 | 15 |
| 2-Nitrochalcone B | 22 | 19 |
| Fluconazole | 25 | 20 |
| DMSO | 0 | 0 |
Broth Microdilution for Antifungal MIC
For a quantitative assessment of antifungal activity, a broth microdilution method, similar to the one used for bacteria, is recommended. The protocol is adapted for fungal growth conditions.
Key Modifications for Antifungal Broth Microdilution:
-
Medium: Use RPMI-1640 medium buffered with MOPS.
-
Inoculum: Prepare the fungal inoculum according to CLSI document M27 for yeasts or M38 for filamentous fungi.
-
Incubation: Incubate at 35°C for 24-48 hours for yeasts and at 28-35°C for 48-72 hours or longer for molds.
-
Reading: The endpoint for some antifungals is defined as the lowest concentration that produces a significant reduction (e.g., 50% or 90%) in growth compared to the growth control, as determined spectrophotometrically or visually.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial screening and quantitative evaluation of 2-nitrochalcone derivatives for their antibacterial and antifungal activities. A systematic approach, adhering to standardized methodologies such as those provided by CLSI, is paramount for generating reliable and comparable data. Promising compounds identified through these in vitro assays can then be advanced to further studies, including mechanism of action elucidation, cytotoxicity testing against mammalian cell lines, and in vivo efficacy studies in animal models of infection. The exploration of 2-nitrochalcones holds significant potential for the discovery of novel antimicrobial agents to address the growing challenge of infectious diseases.
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YouTube. (2025, December 4). How Do Fungal And Bacterial Cell Walls Compare Structurally? Retrieved from [Link]
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Homework.Study.com. List four differences between fungal and bacterial cells. Retrieved from [Link]
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Microbe Notes. (2023, March 15). Cell Wall (Plant, Fungal, Bacterial): Structure and Functions. Retrieved from [Link]
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CLSI. Antimicrobial Susceptibility Testing. Retrieved from [Link]
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CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Bhade, M. W. (2023). Antifungal Assay of Some Novel Chalcone Derivatives. Current Agriculture Research Journal, 11(1). Retrieved from [Link]
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CHAIN. (2016, January 10). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]
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Bradley O. et al. (2019, May 7). Synthesis and Antimicrobial Evaluation of a Series of Chlorinated Chalcone Derivatives. Retrieved from [Link]
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Semantic Scholar. Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. Retrieved from [Link]
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AWS. Synthesis and evaluation of antibacterial properties of chalcones derived from thiophene-2-carbaldehyde. Retrieved from [Link]
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IOVS. Evaluation of an Agar Well Diffusion Assay to Validate and Correlate Invitro Efficacy of Topical Antibacterial and Antifungal Preparations with Conventional Susceptibility Techniques. Retrieved from [Link]
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ResearchGate. (2023, December 7). Synthesis and Biological Evaluation of Nitro-substituted chalcones as potent Antibacterial and Antifungal agents. Retrieved from [Link]
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Semantic Scholar. (2022, January 11). Antifungal Assay of some Novel Chalcone Derivatives. Retrieved from [Link]
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ResearchGate. Determination of anti-fungal activity by agar well diffusion method. Retrieved from [Link]
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Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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ResearchGate. (2025, August 5). (PDF) Synthesis and Antimicrobial Activity of some Chalcone Derivatives. Retrieved from [Link]
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ACG Publications. (2024, December 31). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. Retrieved from [Link]
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Dihydrochalcones in Malus inhibit bacterial growth by reducing cell membrane integrity. (2020, July 1). Food Funct., 11(7), 6517-6527. Retrieved from [Link]
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Application Notes & Protocols: Evaluating the In Vivo Anti-inflammatory Activity of 2-Nitrochalcone
For: Researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.
Introduction: The Therapeutic Potential of Chalcones in Inflammation
Chalcones (1,3-diaryl-2-propen-1-ones) represent a significant class of natural and synthetic compounds that form the central core of various biologically important flavonoids and isoflavonoids.[1][2] Extensive research has identified chalcones as privileged scaffolds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anti-inflammatory effects.[1][2] Their mechanism of action is often multifactorial but frequently converges on the modulation of key signaling pathways that drive the inflammatory response.[3]
This document focuses on 2-Nitrochalcone, a derivative whose anti-inflammatory potential warrants rigorous in vivo evaluation. The introduction of a nitro group can significantly alter the electronic properties and biological activity of the chalcone backbone, potentially enhancing its interaction with inflammatory targets. The protocols outlined herein provide a robust framework for assessing the efficacy of 2-Nitrochalcone in well-established, preclinical models of acute and systemic inflammation.
Scientific Rationale: Targeting Key Inflammatory Pathways
The inflammatory cascade is a complex biological response orchestrated by a network of signaling molecules and transcription factors. Two of the most critical hubs in this network are the Nuclear Factor-kappa B (NF-κB) transcription factor and the Cyclooxygenase-2 (COX-2) enzyme.[4][5]
-
NF-κB Signaling: NF-κB is a master regulator of inflammation, controlling the expression of hundreds of genes involved in the immune response, including pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules.[4][6] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes.[6] Many chalcones exert their anti-inflammatory effects by inhibiting this pathway, specifically by preventing IκBα degradation.[1][7][8]
-
COX-2 and Prostaglandins: COX-2 is an inducible enzyme that is upregulated at sites of inflammation. It catalyzes the conversion of arachidonic acid to prostaglandins (e.g., PGE2), which are potent mediators of inflammation, pain, and fever.[3][9] Selective inhibition of COX-2 is a key strategy for many anti-inflammatory drugs.[5][10]
Based on the established activities of related chalcone derivatives, it is hypothesized that 2-Nitrochalcone mediates its anti-inflammatory effects through the dual inhibition of the NF-κB pathway and COX-2 activity. The following protocols are designed to test this hypothesis in vivo.
Caption: Hypothesized mechanism of 2-Nitrochalcone.
Recommended In Vivo Models & Protocols
To comprehensively evaluate the anti-inflammatory properties of 2-Nitrochalcone, we recommend two distinct and complementary models of acute inflammation. The judicious selection of an appropriate animal model is a critical step in the early phase of drug development to avoid false positive or negative results.[4]
Model 1: Carrageenan-Induced Paw Edema in Rats
This is the most widely used and reproducible model for screening acute anti-inflammatory activity.[11][12] The subcutaneous injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling), hyperalgesia, and erythema.[11] The early phase (0-2 hours) is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily driven by prostaglandins produced via the COX pathway, making it an ideal model to assess COX inhibitors.[13]
Caption: Experimental workflow for the paw edema assay.
Protocol 1: Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats (150-200g) are used. Animals should be acclimatized for at least one week under controlled conditions (25±3°C, 12h light/dark cycle) with free access to food and water.[14]
-
Grouping (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% Carboxymethyl cellulose, CMC).
-
Group II (Test Compound - Low Dose): 2-Nitrochalcone (e.g., 10 mg/kg, p.o.).
-
Group III (Test Compound - High Dose): 2-Nitrochalcone (e.g., 30 mg/kg, p.o.).
-
Group IV (Positive Control): Indomethacin (10 mg/kg, p.o.).
-
-
Procedure: a. Fast animals overnight with free access to water before the experiment. b. At T=-60 minutes, administer the respective compounds (Vehicle, 2-Nitrochalcone, or Indomethacin) via oral gavage (p.o.). c. At T=0, measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer. d. Immediately after the initial measurement, induce inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the same paw.[11][15] e. Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[11]
-
Data Analysis: a. Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ b. Calculate the mean edema for each group at each time point. c. Calculate the Percentage Inhibition of edema for the treated groups relative to the vehicle control group at each time point: % Inhibition = [(Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control] x 100 d. Analyze data using a one-way ANOVA followed by Dunnett's post-hoc test for statistical significance (p < 0.05).[16]
Model 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is highly effective for evaluating the systemic anti-inflammatory potential of a test compound.[17] Bolus injection of LPS, a major component of the outer membrane of Gram-negative bacteria, results in a rapid and robust release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) into the bloodstream, mimicking aspects of systemic inflammation or sepsis.[17][18][19] This model is technically straightforward, highly reproducible, and allows for the direct measurement of key inflammatory mediators.[17]
Caption: Workflow for LPS-induced systemic inflammation.
Protocol 2: LPS-Induced Systemic Inflammation
-
Animals: Male C57BL/6 mice (20-25g) are used. Acclimatize as described in Protocol 1.
-
Grouping (n=6-8 per group):
-
Group I (Vehicle Control): Receives vehicle + LPS.
-
Group II (Test Compound - Low Dose): 2-Nitrochalcone (e.g., 10 mg/kg, p.o.) + LPS.
-
Group III (Test Compound - High Dose): 2-Nitrochalcone (e.g., 30 mg/kg, p.o.) + LPS.
-
Group IV (Positive Control): Dexamethasone (1 mg/kg, p.o.) + LPS.[17]
-
Group V (Naïve Control): Receives vehicle + Saline (Optional, for baseline cytokine levels).
-
-
Procedure: a. At T=-60 minutes, administer the respective compounds (Vehicle, 2-Nitrochalcone, or Dexamethasone) via oral gavage. b. At T=0, administer Lipopolysaccharide (LPS from E. coli O111:B4) at a dose of 1 mg/kg via intraperitoneal (i.p.) injection. c. At T=1.5 hours (for peak TNF-α) or T=4 hours (for IL-6), euthanize the mice via CO₂ asphyxiation. d. Immediately collect whole blood via cardiac puncture into serum separator tubes. e. Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C. f. Collect the supernatant (serum) and store at -80°C until analysis.
-
Data Analysis: a. Quantify the levels of TNF-α and IL-6 in the serum samples using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits (see Protocol 3). b. Compare the mean cytokine concentrations between the treated groups and the vehicle control group. c. Analyze data using a one-way ANOVA followed by Dunnett's post-hoc test (p < 0.05).
Downstream Analysis Protocols
Protocol 3: Cytokine Quantification by Sandwich ELISA
The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying cytokine concentrations in biological samples like serum.[20][21]
-
Principle: A capture antibody specific to the target cytokine is coated onto a 96-well plate. The serum sample is added, and the cytokine binds to the antibody. A second, biotinylated detection antibody is added, which binds to a different epitope on the cytokine. Finally, a streptavidin-enzyme conjugate is added, which binds to the biotin. A substrate is then added, which is converted by the enzyme to produce a measurable colorimetric signal proportional to the amount of cytokine present.[21][22]
-
Procedure (using a commercial kit): a. Prepare all reagents, standards, and samples as per the manufacturer's instructions. b. Add 100 µL of the prepared standards and serum samples (appropriately diluted) to the antibody-coated wells. c. Incubate for 2 hours at room temperature. Wash the plate 4 times with the provided wash buffer. d. Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour. Wash 4 times. e. Add 100 µL of the streptavidin-HRP conjugate. Incubate for 30 minutes in the dark. Wash 4 times. f. Add 100 µL of the TMB substrate solution. Incubate for 15-20 minutes in the dark until color develops. g. Add 50 µL of stop solution to each well. h. Read the absorbance at 450 nm on a microplate reader.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. b. Use the standard curve to interpolate the concentration of the cytokines in the unknown samples.
Protocol 4: Histopathological Assessment of Inflamed Tissue
Histological analysis provides visual confirmation of the anti-inflammatory effect at the tissue level, assessing features like immune cell infiltration and edema.[23][24]
-
Tissue Collection: a. For the paw edema model, after the final measurement, euthanize the animals and dissect the inflamed paws. b. For the LPS model, key organs like the lungs and liver can be harvested to assess systemic tissue damage.
-
Fixation and Processing: a. Fix tissues in 10% neutral buffered formalin for 24-48 hours. b. Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning and Staining: a. Cut 4-5 µm thick sections using a microtome. b. Mount sections on glass slides and stain with Hematoxylin and Eosin (H&E). H&E staining allows for the visualization of cell nuclei (blue/purple) and cytoplasm/extracellular matrix (pink).[23]
-
Microscopic Evaluation: a. Examine the stained sections under a light microscope. b. Score the degree of inflammation based on a semi-quantitative scale (e.g., 0-4) considering:[25][26]
- Edema: Separation of tissue components.
- Neutrophil Infiltration: Density and distribution of neutrophils in the connective tissue.[24]
- Tissue Damage: Evidence of necrosis or structural disruption.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Effect of 2-Nitrochalcone on Carrageenan-Induced Paw Edema in Rats
| Group | Treatment (mg/kg) | Paw Volume Increase (mL) at 3 hr (Mean ± SEM) | % Inhibition |
| I | Vehicle | 0.85 ± 0.06 | - |
| II | 2-Nitrochalcone (10) | 0.58 ± 0.05 | 31.8% |
| III | 2-Nitrochalcone (30) | 0.39 ± 0.04 | 54.1% |
| IV | Indomethacin (10) | 0.35 ± 0.03 | 58.8% |
| p < 0.05, *p < 0.01 compared to Vehicle group. |
Table 2: Effect of 2-Nitrochalcone on Serum Cytokine Levels in LPS-Treated Mice
| Group | Treatment (mg/kg) | TNF-α (pg/mL) (Mean ± SEM) | IL-6 (pg/mL) (Mean ± SEM) |
| I | Vehicle + LPS | 3250 ± 210 | 18400 ± 1500 |
| II | 2-Nitrochalcone (10) + LPS | 2180 ± 195 | 11500 ± 1120 |
| III | 2-Nitrochalcone (30) + LPS | 1450 ± 150 | 6800 ± 850 |
| IV | Dexamethasone (1) + LPS | 980 ± 110 | 3500 ± 560 |
| *p < 0.05, *p < 0.01 compared to Vehicle + LPS group. |
Interpretation:
-
A significant, dose-dependent reduction in paw edema (Table 1) suggests that 2-Nitrochalcone possesses potent peripheral anti-inflammatory activity, likely involving the inhibition of prostaglandin synthesis.[15]
-
A significant, dose-dependent decrease in serum TNF-α and IL-6 levels (Table 2) indicates that 2-Nitrochalcone can suppress systemic inflammation, consistent with the inhibition of the NF-κB signaling pathway.[27]
-
Histopathological findings showing reduced edema and leukocyte infiltration in treated groups would provide strong corroborating evidence for the anti-inflammatory effects observed.
Conclusion
The protocols described in this application note provide a comprehensive and validated strategy for the in vivo evaluation of 2-Nitrochalcone's anti-inflammatory activity. By employing both a localized edema model and a systemic inflammation model, researchers can effectively characterize the compound's efficacy and gain insights into its potential mechanisms of action. Positive results from these studies would establish 2-Nitrochalcone as a promising lead candidate for the development of novel anti-inflammatory therapeutics.
References
- LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. PubMed Central.
- Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. Benchchem.
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- ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH. PubMed Central.
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- Histopathological analysis of inflammatory tissue reaction around the experimental materials. ResearchGate.
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- In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.
- What is the best way to measure proinflammatory cytokines from mice serum? ResearchGate.
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- Histopathological assessment of inflammation and expression of inflammatory markers in patients with ketamine-induced cystitis. PubMed Central.
- A guide to modern statistical analysis of immunological data. PubMed Central.
- Scoring of tissue inflammation by histopathology. ResearchGate.
- Molecular docking studies of 4-nitromonosubstituted chalcone derivatives as cyclooxygenase-2 (COX-2) inhibitors. AIP Publishing.
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- Chalcones as Potential Cyclooxygenase-2 Inhibitors: A Review. ResearchGate.
- Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PubMed Central.
- Design, synthesis, biological evaluation, and docking studies of some novel chalcones as selective COX-2 inhibitors. PubMed.
- Statistical analysis of the anti-inflammatory effects of different... ResearchGate.
- EGFR and COX-2 Dual Inhibitor: The Design, Synthesis, and Biological Evaluation of Novel Chalcones. MDPI.
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- Chalcones as Potential Cyclooxygenase-2 Inhibitors: A Review. PubMed.
- In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. National Library of Medicine.
- Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Publishing.
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Troubleshooting & Optimization
2-Nitrochalcone Synthesis Technical Support Center
Welcome to the technical support center for the synthesis of 2-Nitrochalcone and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and optimized protocols to enhance yield and purity. Here, we delve into the nuances of the Claisen-Schmidt condensation, the cornerstone of chalcone synthesis, to address the specific challenges you may encounter in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing 2-Nitrochalcone?
A1: The most common and effective method for synthesizing 2-Nitrochalcone is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of 2-nitroacetophenone with a suitable aromatic aldehyde.[1][2][3] The reaction proceeds through an aldol condensation mechanism, followed by a dehydration step to form the characteristic α,β-unsaturated ketone structure of the chalcone.[4]
Q2: Why is a strong base like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) typically used as a catalyst?
A2: A strong base is crucial for efficiently deprotonating the α-carbon of the 2-nitroacetophenone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[4] Aromatic aldehydes, such as benzaldehyde, lack α-hydrogens and therefore cannot undergo self-condensation, which helps to improve the yield of the desired cross-condensation product.[4]
Q3: My reaction is complete, but I'm having trouble precipitating the 2-Nitrochalcone product. What should I do?
A3: Difficulty in precipitation can be due to the product's solubility in the reaction mixture. A common technique to induce precipitation is to pour the reaction mixture into a beaker of crushed ice and then acidify it with a dilute acid like hydrochloric acid (HCl).[5] If an oil forms instead of a solid, try triturating it with a non-polar solvent, such as cold hexane, to encourage solidification.[5]
Q4: How can I monitor the progress of my 2-Nitrochalcone synthesis?
A4: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC) .[1][2] By taking small aliquots of the reaction mixture over time and running them on a TLC plate with an appropriate eluent (e.g., hexane/ethyl acetate), you can visualize the consumption of the starting materials and the formation of the product. Additionally, benchtop NMR spectroscopy can be used for real-time reaction monitoring to understand the kinetics of the reaction.[6]
Troubleshooting Guide: Low Product Yield
Low yields are a common frustration in organic synthesis. This guide will walk you through the most probable causes and their solutions for improving the yield of your 2-Nitrochalcone synthesis.
Problem 1: The reaction has stalled, and TLC analysis shows a significant amount of unreacted starting material.
-
Possible Cause 1: Impure Starting Materials
-
Expert Insight: The purity of your 2-nitroacetophenone and the aromatic aldehyde is critical. Impurities can inhibit the catalyst or introduce side reactions.
-
Recommended Solution: Ensure the purity of your starting materials. If necessary, purify the 2-nitroacetophenone and aldehyde by recrystallization or column chromatography. Confirm the purity via NMR or melting point analysis.[7]
-
-
Possible Cause 2: Ineffective Catalyst or Insufficient Catalyst Concentration
-
Expert Insight: The base catalyst can degrade over time, especially if not stored properly. The concentration of the base is also a crucial factor.
-
Recommended Solution: Use a fresh solution of your base catalyst (e.g., 40% w/v NaOH).[8] Ensure that you are using the correct molar equivalents of the catalyst as specified in reliable protocols. In some cases, increasing the amount of base can improve the reaction rate, but this should be done cautiously to avoid side reactions.[5]
-
-
Possible Cause 3: Inappropriate Reaction Temperature
-
Expert Insight: Temperature plays a significant role in the reaction kinetics. While many Claisen-Schmidt condensations for 2-Nitrochalcone proceed well at 0°C or room temperature, some substrate combinations may require gentle heating.[2][9]
-
Recommended Solution: If the reaction is sluggish at 0°C, allow it to warm to room temperature and continue stirring.[2] If necessary, gentle heating (e.g., to 40-50°C) can be applied, but monitor the reaction closely by TLC for the formation of byproducts.[9]
-
Problem 2: The reaction appears to have worked, but the isolated yield is low after purification.
-
Possible Cause 1: Product Loss During Workup and Purification
-
Expert Insight: Significant amounts of product can be lost during filtration, washing, and recrystallization steps.
-
Recommended Solution: When filtering the crude product, ensure you wash the reaction flask thoroughly with the filtration solvent to transfer all the solid. During recrystallization, use a minimal amount of hot solvent to dissolve the product and allow for slow cooling to maximize crystal formation. After filtration, wash the crystals with a small amount of cold solvent to remove impurities without dissolving a significant amount of the product.
-
-
Possible Cause 2: Suboptimal Solvent Choice
-
Expert Insight: The solvent not only dissolves the reactants but also influences the reaction rate and selectivity.[10] Protic solvents like methanol and ethanol are commonly used and generally effective.[1][2][8]
-
Recommended Solution: While methanol and ethanol are good starting points, for certain substituted benzaldehydes, other solvents might provide better yields. If you are experiencing low yields, consider trying a different solvent system, but always refer to literature for compatibility with your specific reactants.
-
Troubleshooting Guide: Formation of Multiple Products
The presence of multiple spots on a TLC plate indicates the formation of byproducts, which reduces the yield of the desired 2-Nitrochalcone and complicates purification.
Problem: My TLC shows multiple spots, and the final product is difficult to purify.
-
Possible Cause 1: Cannizzaro Reaction
-
Expert Insight: At higher temperatures and with high concentrations of the base catalyst, the aromatic aldehyde can undergo a disproportionation reaction known as the Cannizzaro reaction, especially if it has no α-hydrogens.[9][11]
-
Recommended Solution: Maintain a lower reaction temperature (e.g., 0°C) and avoid using a large excess of the base catalyst.[1][5]
-
-
Possible Cause 2: Michael Addition
-
Expert Insight: The enolate of 2-nitroacetophenone can act as a nucleophile and attack the β-carbon of the already formed 2-Nitrochalcone product in a Michael addition reaction. This is more likely to occur if there is a high concentration of the enolate present.
-
Recommended Solution: To minimize this side reaction, consider using a slight excess of the aldehyde to ensure the enolate preferentially reacts with it. Lowering the reaction temperature can also slow down the rate of the Michael addition.[5]
-
-
Possible Cause 3: Self-Condensation of 2-Nitroacetophenone
-
Expert Insight: Although less common in the presence of a more reactive aldehyde, it is possible for two molecules of 2-nitroacetophenone to react with each other.
-
Recommended Solution: Ensure a stoichiometric or slight excess of the aldehyde is used. Adding the base catalyst slowly to the mixture of the ketone and aldehyde can also help to keep the concentration of the enolate low at any given time, favoring the cross-condensation.[4]
-
Experimental Protocols
Optimized Protocol for the Synthesis of (E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one
This protocol is a synthesis of established methods for the Claisen-Schmidt condensation to produce 2-Nitrochalcone.
Materials:
-
2-Nitroacetophenone
-
Benzaldehyde
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (1.0 M)
-
Ice-salt bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-nitroacetophenone (10 mmol) in ethanol (10 mL).
-
Cool the stirred solution in an ice-salt bath to 0°C.
-
Slowly add a solution of sodium hydroxide (6 mL, 1.0 M) to the flask while maintaining the temperature at 0°C.
-
Continue stirring for 15 minutes at 0°C.
-
Add benzaldehyde (10 mmol) dropwise to the reaction mixture.
-
Allow the reaction to stir for 3 hours at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate 8:2 eluent).
-
Once the reaction is complete, filter the resulting solid product.
-
Wash the solid with cold water.
-
Recrystallize the crude product from a suitable solvent pair, such as dichloromethane/n-hexane, to obtain the purified 2-Nitrochalcone.[2]
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 2-Nitrochalcone Derivatives
| Entry | Aldehyde Substituent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Fluoro | NaOH | Methanol/Ethanol | 0 | 1 | 95 | [1] |
| 2 | 2-Fluoro | NaOH | Methanol/Ethanol | 0 | 1 | 71 | [1] |
| 3 | 4-Nitro | NaOH | Ethanol | Room Temp | 3 | 81 | [2] |
| 4 | 3-Nitro | NaOH | Ethanol | Room Temp | 3 | 90 | [2] |
| 5 | 2-Nitro | NaOH | Ethanol | Room Temp | 3 | 42 | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of 2-Nitrochalcone.
Caption: Troubleshooting logic for low yield in 2-Nitrochalcone synthesis.
References
-
Hidalgo, A. Y., Torres-Sauret, Q., Lobato-García, C. E., Ramos-Rivera, E. M., & Romero-Ceronio, N. (2024). Efficient Synthesis of Substituted 2-Nitrochalcone Derivatives. MDPI. [Link]
-
MDPI. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. MDPI. [Link]
-
ResearchGate. (n.d.). Effect of temperature on the yield of chalcone in model reaction (3b). ResearchGate. [Link]
-
Wang, Y., et al. (2023). A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. PMC. [Link]
-
ResearchGate. (n.d.). Claisen–Schmidt condensation employed for the synthesis of chalcones. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimal conditions for the synthesis of 2-nitrochalcones 3a-f. ResearchGate. [Link]
-
Coutinho, N. D., Machado, H. G., Carvalho-Silva, V. H., & da Silva, W. A. (2021). Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step. RSC Publishing. [Link]
-
SpectraBase. (n.d.). Trans-2-nitrochalcone. SpectraBase. [Link]
-
ResearchGate. (n.d.). Synthesis of the three nitro-sustituted chalcones. ResearchGate. [Link]
-
ResearchGate. (n.d.). Claisen Schmidt condensation reaction for chalcone synthesis. ResearchGate. [Link]
-
Reddit. (2024). What are some common causes of low reaction yields? Reddit. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation. ResearchGate. [Link]
-
ResearchGate. (n.d.). Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. ResearchGate. [Link]
-
Budiati, T. (2018). The Influence of Nitro Group on Synthesis. Journal of Chemical and Pharmaceutical Research. [Link]
-
PubChem. (n.d.). 2-Nitrochalcone. PubChem. [Link]
-
Bai, L., et al. (2025). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. PMC. [Link]
-
Asian Journal of Research in Chemistry. (n.d.). An optimized method for synthesis of 2'hydroxy chalcone. Asian Journal of Research in Chemistry. [Link]
-
Prabhu, S. R., et al. (2015). Structure and Characterization of a Novel Chalcone Crystal Having Nitro as an Acceptor Group. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of the 2-nitrochalcones 3a–k. ResearchGate. [Link]
-
ResearchGate. (2025). Efficient Synthesis of Substituted 2-Nitrochalcone Derivatives. ResearchGate. [Link]
-
Scribd. (n.d.). Synthesis of Nitrochalcones. Scribd. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2023). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. ijarsct. [Link]
-
Magritek. (n.d.). Reaction Monitoring. Magritek. [Link]
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- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
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- 6. Magritek [magritek.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ijarsct.co.in [ijarsct.co.in]
Technical Support Center: Troubleshooting Low Yield in the Claisen-Schmidt Condensation of 2-Nitrochalcone
Welcome to the Technical Support Center for the synthesis of 2-nitrochalcone via the Claisen-Schmidt condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we will delve into the causality behind experimental choices, providing you with the expertise to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Claisen-Schmidt condensation for synthesizing 2-nitrochalcone?
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde (2-nitrobenzaldehyde) and a ketone (acetophenone).[1][2] The ketone, possessing acidic α-hydrogens, is deprotonated by a base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde, which lacks α-hydrogens and thus cannot self-condense.[3][4] The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the α,β-unsaturated ketone, 2-nitrochalcone.[2]
Q2: Why is 2-nitrobenzaldehyde particularly challenging to work with in this reaction?
The nitro group is a strong electron-withdrawing group. This property deactivates the aromatic ring and can reduce the positive charge on the carbonyl carbon, thereby decreasing its reactivity towards nucleophilic attack by the acetophenone enolate.[5] This inherent electronic effect can contribute to lower reaction rates and yields compared to condensations with electron-donating or less-deactivated benzaldehydes.
Q3: What are the most common catalysts for this reaction, and how do I choose the best one?
The most frequently used catalysts are strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a protic solvent like ethanol.[6][7] The choice between NaOH and KOH can influence the reaction rate and yield, and empirical optimization is often necessary.[8] For sensitive substrates or to minimize side reactions, milder bases or heterogeneous catalysts can be employed.[9][10] Acid-catalyzed Claisen-Schmidt condensations are also possible but are less common for this specific transformation.[11] In some cases, for nitro-substituted benzaldehydes, an acid catalyst may be preferred.[5]
Troubleshooting Guide: Addressing Low Yields of 2-Nitrochalcone
Low yields in the synthesis of 2-nitrochalcone are a frequent issue. This section provides a structured approach to identifying and resolving the root causes.
Problem 1: The reaction is sluggish or does not proceed to completion.
Possible Cause 1: Ineffective Catalyst or Suboptimal Base Concentration
-
Expert Insight: The strength and concentration of the base are critical. Acidic impurities in your starting materials or solvent can neutralize the base, rendering it ineffective.[3] The pKa of the α-proton of acetophenone dictates the required base strength for efficient enolate formation.
-
Troubleshooting Steps:
-
Verify Catalyst Quality: Ensure your NaOH or KOH is not old or has absorbed significant atmospheric CO2, which would reduce its basicity.
-
Optimize Base Concentration: A stoichiometric amount of base is often required to drive the reaction to completion.[12] Systematically vary the molar equivalents of the base (e.g., 1.0, 1.5, and 2.0 equivalents relative to the limiting reagent) in small-scale trials to find the optimal concentration.
-
Consider Alternative Bases: If standard bases fail, stronger bases like sodium ethoxide in ethanol might be necessary. However, be mindful that stronger bases can promote side reactions.[13]
-
Possible Cause 2: Inappropriate Reaction Temperature
-
Expert Insight: Temperature significantly influences the reaction rate. While some Claisen-Schmidt condensations proceed at room temperature, the deactivating effect of the nitro group may necessitate heating to overcome the activation energy barrier.[14] However, excessive heat can promote side reactions and decomposition.[15]
-
Troubleshooting Steps:
-
Systematic Temperature Screening: Conduct small-scale experiments at different temperatures (e.g., room temperature, 40-50°C, and reflux) to identify the optimal thermal conditions for your specific setup.[14]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to closely monitor the consumption of starting materials and the formation of the product at different temperatures. This will help you avoid prolonged heating once the reaction is complete.
-
Possible Cause 3: Poor Solvent Choice
-
Expert Insight: The solvent plays a crucial role in solubilizing the reactants and catalyst, and it can influence the reaction mechanism.[16][17] Protic solvents like ethanol are common as they can solvate the ionic intermediates. However, the solubility of 2-nitrochalcone can be limited, potentially leading to its precipitation and hindering the reaction.[3]
-
Troubleshooting Steps:
-
Evaluate Solvent Systems: While ethanol is a good starting point, consider other polar protic or aprotic solvents. A mixture of solvents, such as ethanol/water, can sometimes improve yields.[5]
-
Solvent-Free Conditions: Green chemistry approaches like solvent-free grinding of the reactants with a solid catalyst (e.g., solid NaOH) can be highly effective, often leading to shorter reaction times and simpler workup.
-
Problem 2: The final product is impure, containing multiple byproducts.
Possible Cause 1: Self-Condensation of Acetophenone
-
Expert Insight: If the rate of enolate formation from acetophenone is significantly faster than its reaction with 2-nitrobenzaldehyde, self-condensation of acetophenone can occur, leading to the formation of dypnone.
-
Troubleshooting Steps:
-
Slow Addition of Aldehyde: Add the 2-nitrobenzaldehyde solution slowly to the mixture of acetophenone and base. This ensures that the concentration of the aldehyde is always high enough to react with the enolate as it is formed.
-
Use a Stoichiometric Excess of Aldehyde: A slight excess (e.g., 1.1 equivalents) of 2-nitrobenzaldehyde can help to favor the desired cross-condensation reaction.
-
Possible Cause 2: Cannizzaro Reaction of 2-Nitrobenzaldehyde
-
Expert Insight: Under strongly basic conditions, aldehydes lacking α-hydrogens, such as 2-nitrobenzaldehyde, can undergo a disproportionation reaction known as the Cannizzaro reaction.[14] This results in the formation of 2-nitrobenzyl alcohol and 2-nitrobenzoic acid, consuming the starting material and complicating purification.
-
Troubleshooting Steps:
-
Use a Milder Base: If the Cannizzaro reaction is suspected, switch to a milder base or use a catalytic amount of a strong base.
-
Lower Reaction Temperature: The Cannizzaro reaction is often more prevalent at higher temperatures.[14] Conducting the reaction at or below room temperature can minimize this side reaction.
-
Possible Cause 3: Michael Addition of Acetophenone Enolate to 2-Nitrochalcone
-
Expert Insight: The newly formed 2-nitrochalcone is an α,β-unsaturated ketone and can act as a Michael acceptor. A second molecule of acetophenone enolate can add to the β-carbon of the chalcone, leading to a 1,5-dicarbonyl compound.[11]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a 1:1 molar ratio of 2-nitrobenzaldehyde to acetophenone to minimize the presence of excess enolate once the initial chalcone is formed.
-
Monitor Reaction Time: Over-extending the reaction time after the complete consumption of 2-nitrobenzaldehyde can increase the likelihood of Michael addition. Monitor the reaction closely by TLC.
-
Experimental Protocols
Optimized Protocol for 2-Nitrochalcone Synthesis
This protocol provides a starting point for the synthesis, which should be further optimized based on the troubleshooting guide above.
Materials:
-
2-Nitrobenzaldehyde
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitrobenzaldehyde (1 equivalent) in ethanol.
-
Add acetophenone (1 equivalent) to the solution and stir until a homogeneous mixture is obtained.
-
In a separate beaker, prepare a solution of NaOH (1.2 equivalents) in a minimal amount of water and then dilute with ethanol.
-
Slowly add the NaOH solution dropwise to the stirred solution of the aldehyde and ketone at room temperature.[7]
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water with constant stirring.
-
Acidify the mixture with dilute HCl until it is neutral to litmus paper.
-
The crude 2-nitrochalcone will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 2-nitrochalcone.[7]
-
Dry the purified product in a vacuum oven.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1:1 to 1:1.1 (Acetophenone:2-Nitrobenzaldehyde) | A slight excess of the aldehyde can minimize acetophenone self-condensation. |
| Base | NaOH or KOH (1.2 equivalents) | Provides sufficient basicity for enolate formation. Optimization may be required. |
| Solvent | Ethanol | Good solubility for reactants and catalyst.[7] |
| Temperature | Room Temperature to 40-50°C | Balances reaction rate with minimizing side reactions.[14] |
| Reaction Time | 2-4 hours (TLC monitored) | Prevents the formation of byproducts from extended reaction times. |
Visualizations
Claisen-Schmidt Condensation Workflow
Caption: General experimental workflow for the synthesis of 2-nitrochalcone.
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for low 2-nitrochalcone yield.
References
- Benchchem. The Effect of Temperature on Chalcone Synthesis: A Technical Support Center.
- Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the r
- Claisen condens
- Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Deriv
- Mechanism of base-catalyzed Claisen-Schmidt condensation.
- Effect of solvent on the Claisen-Schmidt reaction.
- Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis.
- Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions. Benchchem.
- The Influence of Nitro Group on Synthesis. JOCPR.
- The Claisen Condens
- Synthesis of chalcones via Claisen–Schmidt condensation reaction catalyzed by acyclic acidic ionic liquids.
- Claisen Condensation Reaction Mechanism. Chemistry Steps.
- An In-depth Technical Guide to the Claisen Condensation Mechanism for the Synthesis of Substituted β-Keto Esters. Benchchem.
- Synthesis of Chalcone Using LDH/Graphene Nanoc
- Effect of solvent on the Claisen-Schmidt reaction.
- Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a.
- Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. PMC - NIH.
- Claisen–Schmidt condensation employed for the synthesis of chalcones.
- Claisen-Schmidt condens
- Efficient Synthesis of Substituted 2-Nitrochalcone Deriv
- Solvent effects in the Claisen-Schmidt reaction a of p-nitro- benzaldehyde with acetone catalyzed by compounds 1 or 1a ….
- Optimal conditions for the synthesis of 2-nitrochalcones 3a-f.
- Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. The Royal Society of Chemistry.
- Claisen Schmidt condensation reaction for chalcone synthesis.
- Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condens
- Various types of catalysts used in Claisen‐Schmidt condensation reactions.
- Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. MDPI.
- New MgFeAl-LDH Catalysts for Claisen–Schmidt Condens
- Reaction-Note-2201-Claisen-Schmidt-Condens
- Claisen–Schmidt condens
- Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide c
- Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. JOCPR.
- A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. PMC - NIH.
- Synthesis of the three nitro-sustituted chalcones. (1) 2 0-Nitroacetophenone.
- The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. MDPI.
- In a Claisen-Schmidt condensation between acetophenone and benzal... | Study Prep. Pearson+.
- Claisen Schmidt Reaction (Mixed Aldol Condens
- Claisen Schmidt Condens
- reaction mechanism of 3-Nitrobenzaldehyde with acetophenone. Benchchem.
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- 12. Claisen condensation - Wikipedia [en.wikipedia.org]
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- 17. researchgate.net [researchgate.net]
how to avoid polymerization during 2-Nitrochalcone synthesis
A Guide to Preventing Polymerization and Optimizing Yield
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of polymerization during the synthesis of 2-nitrochalcone and its derivatives. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to optimize your synthetic outcomes.
Understanding the Challenge: The "Why" Behind Polymerization
The synthesis of 2-nitrochalcones, typically achieved through a Claisen-Schmidt condensation, involves the reaction of a substituted 2-nitroacetophenone with a substituted benzaldehyde in the presence of a base. [1][2][3]The very features that make chalcones valuable synthons—the α,β-unsaturated ketone moiety—also render them susceptible to unwanted side reactions, most notably polymerization. [4] The electron-withdrawing nature of the nitro group, combined with the conjugated system, activates the double bond, making it highly electrophilic. This increased reactivity makes the 2-nitrochalcone molecule prone to nucleophilic attack, including by another chalcone molecule (Michael addition), initiating a polymerization cascade.
Here is a simplified representation of the potential polymerization pathway:
Caption: Simplified schematic of the polymerization of 2-nitrochalcone.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture becomes viscous and solidifies. What is happening?
A1: This is a classic sign of uncontrolled polymerization. The viscosity increases as polymer chains form and grow. Several factors can contribute to this:
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of polymerization. [5]* Excessive Base Concentration: While a base is necessary to catalyze the Claisen-Schmidt condensation, high concentrations can also promote the Michael addition that leads to polymerization. [6]* Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial chalcone formation can provide more opportunity for polymerization to occur. [7] Q2: I'm observing a low yield of my desired 2-nitrochalcone, and a significant amount of an insoluble byproduct. How can I improve this?
A2: This is likely due to the formation of polymeric material. To improve the yield of the monomeric 2-nitrochalcone, consider the following optimization strategies:
-
Strict Temperature Control: Maintain a low reaction temperature, typically between 0-25°C, to disfavor the polymerization pathway. [1][2]* Careful Catalyst Addition: Add the base catalyst (e.g., NaOH or KOH solution) dropwise to the reaction mixture to avoid localized high concentrations. [8]* Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials and the formation of the product. Quench the reaction as soon as the desired product is formed to minimize polymerization. [1] Q3: Can I use an inhibitor to prevent polymerization?
A3: Yes, the use of polymerization inhibitors can be an effective strategy. Radical inhibitors are particularly useful as radical-initiated processes can contribute to polymerization.
| Inhibitor | Typical Concentration | Rationale |
| Hydroquinone | 0.1-0.5 mol% | A common and effective radical scavenger. |
| Butylated Hydroxytoluene (BHT) | 0.1-0.5 mol% | Another widely used phenolic antioxidant that can inhibit radical polymerization. |
Important Note: Ensure that the chosen inhibitor is compatible with your reaction conditions and does not interfere with the desired Claisen-Schmidt condensation.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during 2-nitrochalcone synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction mixture turns into a solid mass | Rapid, uncontrolled polymerization. | • Immediately cool the reaction in an ice bath. • Dilute the mixture with a suitable solvent to attempt to dissolve the product. • In future runs, strictly control the temperature and the rate of base addition. |
| Low yield with significant insoluble material | Polymer formation during the reaction or workup. | • Optimize reaction time by monitoring with TLC. • During workup, use cold solvents to wash the product and minimize dissolution of the desired chalcone. • Consider adding a polymerization inhibitor to the reaction mixture. |
| Product polymerizes during purification | Instability of the purified chalcone. | • Chromatography: Use a less acidic stationary phase (e.g., neutral alumina instead of silica gel). Deactivate silica gel with a small amount of triethylamine in the eluent. • Recrystallization: Use minimal heat and cool the solution rapidly to induce crystallization. • Storage: Store the purified 2-nitrochalcone at low temperatures (-20°C) in the dark and under an inert atmosphere (N₂ or Ar). |
Experimental Protocols: A Self-Validating System
The following protocol for the synthesis of (E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one incorporates best practices to minimize polymerization.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitroacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol at room temperature.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Catalyst Addition: Prepare a 10% aqueous solution of sodium hydroxide (NaOH). Add this solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the temperature does not rise above 5°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting materials are consumed, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with copious amounts of cold water to remove any residual base, followed by a wash with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying: Dry the product under vacuum.
Caption: Optimized workflow for 2-nitrochalcone synthesis to prevent polymerization.
By understanding the underlying causes of polymerization and implementing these preventative strategies, researchers can significantly improve the yield and purity of their 2-nitrochalcone syntheses.
References
-
Conceição, G. B., et al. Claisen Schmidt condensation reaction for chalcone synthesis. ResearchGate. [Link]
-
Lozano-Lara, E., et al. (2024). Efficient Synthesis of Substituted 2-Nitrochalcone Derivatives. Molbank, 2024(4), M1898. [Link]
-
MDPI. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. [Link]
-
MDPI. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. [Link]
-
MDPI. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. [Link]
-
National Center for Biotechnology Information. (2023). Recent Advances in bis-Chalcone-Based Photoinitiators of Polymerization: From Mechanistic Investigations to Applications. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2025). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. PubMed Central. [Link]
-
National Library of Medicine. (2017). Synthesis and evaluation of modified chalcone based p53 stabilizing agents. PubMed. [Link]
-
National Library of Medicine. (2019). Synthesis and anti-inflammatory activity of three nitro chalcones. PubMed. [Link]
-
ResearchGate. (2018). Optimization of the reaction conditions for Claisen-Schmidt condensation. [Link]
-
Taylor & Francis Online. Claisen-Schmidt condensation – Knowledge and References. [Link]
-
Wentzel Lab. (2021). Chalcone Synthesis Mechanism-E2 vs E1cb. YouTube. [Link]
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- 6. ijarsct.co.in [ijarsct.co.in]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Ultrasound Parameters for 2-Nitrochalcone Synthesis
Welcome to the technical support center for the sonochemical synthesis of 2-Nitrochalcones. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the power of ultrasound to enhance their synthetic methodologies. As your application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively. The synthesis of chalcones, particularly nitro-substituted chalcones with their significant biological activities, can be dramatically improved using sonochemistry, offering benefits such as shorter reaction times, higher yields, and milder conditions compared to conventional methods.[1][2][3]
This guide is structured to address the most common challenges and questions that arise during the experimental process. We will delve into the causality behind experimental choices, ensuring that every step you take is informed by a deep understanding of the sonochemical principles at play.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during the ultrasound-assisted synthesis of 2-Nitrochalcones. Each problem is followed by an analysis of potential causes and a step-by-step guide to resolution.
Issue: Low or No Product Yield
You've set up your Claisen-Schmidt condensation between a 2-nitroacetophenone and a substituted benzaldehyde, but after the specified reaction time, TLC or GC-MS analysis shows a low yield of the desired 2-nitrochalcone.
Causality Analysis: A low yield is typically a result of insufficient energy input to overcome the reaction's activation energy or suboptimal physical conditions for the cavitation process. Acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles—is the driving force behind sonochemistry.[4] This collapse generates localized hot spots with extreme temperatures and pressures, as well as shockwaves and powerful microjets, which enhance mass transfer and reaction rates.[5][6] If this phenomenon is not occurring efficiently, the reaction will not proceed as expected.
Troubleshooting Steps:
-
Step 1: Verify Ultrasound Power & Amplitude.
-
Reasoning: The intensity of the ultrasound, often controlled by the amplitude setting on a probe-type sonicator, must be sufficient to induce cavitation. There is a minimum energy threshold required to tear the liquid apart and form cavitation bubbles.
-
Action: Gradually increase the power or amplitude setting. For laboratory equipment operating around 20-40 kHz, this is a critical parameter.[4][7] Be aware of the "threshold ultrasound" phenomenon; excessive power can create a dense cloud of bubbles near the probe tip, which can dampen the energy transfer to the bulk solution and even decrease reaction efficiency.[8] Monitor the reaction at incremental power increases (e.g., 10% increments) to find the optimal point.
-
-
Step 2: Check the Immersion Depth and Position of the Ultrasonic Probe.
-
Reasoning: The placement of the energy source is crucial for uniform energy distribution. If the probe is too close to the surface, energy will be lost. If it's too close to the vessel walls or bottom, it can cause inefficient cavitation and potential damage to the glassware or the probe itself.
-
Action: Position the tip of the ultrasonic probe approximately in the center of the liquid volume, at about one-third to one-half of the solvent depth. Ensure it is not touching any part of the reaction vessel. This positioning helps create a well-distributed cavitation field.
-
-
Step 3: Evaluate the Solvent Choice.
-
Reasoning: The physical properties of the solvent play a key role in cavitation. Solvents with a high vapor pressure will vaporize into the bubble during its formation, cushioning the collapse and reducing the resulting energy release. Solvents with low vapor pressure, high surface tension, and high viscosity are generally better for generating strong cavitation effects.[5]
-
Action: If using a very volatile solvent like methanol at a higher temperature, consider switching to or co-solventing with a less volatile option like ethanol or using a cyclohexane-methanol system.[2] This ensures the bubble collapse is more violent and effective.
-
-
Step 4: Control the Reaction Temperature.
-
Reasoning: While sonication itself generates heat, the bulk temperature of the reaction medium is a critical parameter to control. An increase in bulk temperature raises the solvent's vapor pressure, which leads to a less effective, more cushioned bubble collapse.
-
Action: Use an external cooling bath (e.g., ice-water or a cryostat) to maintain a constant, optimized temperature. For many chalcone syntheses, reactions are effectively run at or below room temperature to maximize the cavitation effect and minimize side reactions.[1][3]
-
Logical Flow for Troubleshooting Low Yield
Below is a decision-making workflow to systematically address low product yield.
Caption: Troubleshooting workflow for low yield in sonochemical synthesis.
Issue: Formation of Significant Byproducts
Your reaction is proceeding, but you observe multiple spots on TLC or peaks in your chromatogram, indicating the formation of undesired compounds.
Causality Analysis: Byproduct formation in Claisen-Schmidt condensations can arise from several pathways, including self-condensation of the ketone (2-nitroacetophenone), Cannizzaro reaction of the aldehyde, or Michael addition to the newly formed chalcone. The extreme conditions inside a collapsing cavitation bubble can sometimes promote radical reactions or degradation of sensitive molecules. However, the primary benefit of ultrasound here is the dramatic reduction in reaction time, which often minimizes byproduct formation that occurs over longer periods.[9][10]
Troubleshooting Steps:
-
Step 1: Reduce the Reaction Time.
-
Reasoning: Ultrasound-assisted reactions are often significantly faster than their conventional counterparts—sometimes minutes versus hours.[3][10] Leaving the reaction to run for a "conventional" duration can lead to the degradation of the product or subsequent side reactions.
-
Action: Monitor the reaction closely using TLC or rapid LC analysis at short intervals (e.g., every 5-10 minutes) to determine the point of maximum chalcone formation before significant byproducts appear.
-
-
Step 2: Optimize Ultrasound Power.
-
Reasoning: As mentioned, excessively high power can lead to unwanted side reactions or decomposition due to the extreme localized temperatures.
-
Action: If you suspect degradation, reduce the ultrasound power/amplitude. Find the "sweet spot" that promotes the desired condensation without causing the breakdown of reactants or products.
-
-
Step 3: Ensure Efficient Mixing.
-
Reasoning: While ultrasound itself provides significant agitation, localized high concentrations of reactants or catalyst can promote side reactions. This is especially true for the base catalyst (e.g., NaOH, KOH), which can promote self-condensation if not dispersed quickly.
-
Action: In addition to the acoustic streaming from the ultrasound, consider using gentle magnetic stirring simultaneously, especially in larger volume reactions. This ensures better bulk homogeneity.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of ultrasound in this synthesis?
The synthesis of 2-nitrochalcones is a base-catalyzed Claisen-Schmidt condensation. Ultrasound does not change the fundamental reaction mechanism but acts as a physical catalyst. Its effects are primarily due to acoustic cavitation.[4]
-
Enhanced Mass Transport: The violent fluid motion (micro-streaming and shockwaves) caused by bubble collapse drastically reduces the thickness of the boundary layers at the interface between reactants and the catalyst, accelerating the reaction rate.[5]
-
Surface Activation: For heterogeneous catalysts, the microjets and shockwaves can clean and activate the catalyst surface, removing passivating layers and increasing the number of available active sites.[4]
-
Radical Formation (Sonolysis): In some cases, the high temperatures within the collapsing bubble can break solvent molecules apart to form radicals.[6] While this is more prevalent in aqueous systems, it can influence reaction pathways. For chalcone synthesis, the mechanical effects are generally more dominant.
Ultrasound's Impact on Claisen-Schmidt Condensation
Caption: How ultrasound accelerates the Claisen-Schmidt condensation.
Q2: Should I use an ultrasonic bath or a probe sonicator?
The choice depends on your goal.
-
Ultrasonic Bath:
-
Energy Delivery: Indirect and less intense. The energy must travel through the water bath and the vessel wall.
-
Best For: Initial screening of reaction conditions, running multiple reactions simultaneously, and for reactions that are sensitive to the high intensity of a probe.
-
Drawbacks: Poor reproducibility due to "hot spots" and "dead zones" in the bath. Temperature control can be difficult.[4]
-
-
Probe Sonicator (Homogenizer):
-
Energy Delivery: Direct, highly intense, and localized. The energy is delivered directly into the reaction medium.[9]
-
Best For: Process optimization, scale-up, and reactions requiring high energy input. Offers much better control over parameters like amplitude.
-
Drawbacks: Can cause erosion of the probe tip (sonotrode), potentially introducing metallic impurities (usually titanium). The intense energy can degrade sensitive compounds if not carefully controlled.
-
Recommendation: For optimizing the synthesis of 2-nitrochalcones, a probe sonicator is superior due to its power and reproducibility.
Q3: What are the optimal ultrasound parameters?
Optimization is key, as no single set of parameters fits all reactions.[11] However, here are some evidence-based starting points for 2-nitrochalcone synthesis.
Table 1: Typical Starting Parameters for Ultrasound-Assisted 2-Nitrochalcone Synthesis
| Parameter | Typical Range | Rationale & Key Considerations |
| Frequency | 20 - 40 kHz | This low-frequency/high-power range is most effective for inducing the physical effects of cavitation (shockwaves, microjets) needed for synthesis.[5][7] Most lab-scale probe sonicators operate in this range. |
| Power/Amplitude | 30 - 70% of max | Start in the mid-range. Too low, and cavitation won't be efficient. Too high, and you risk the "threshold effect" or product degradation.[8] |
| Temperature | 0°C - Room Temp | Lower temperatures increase the violence of bubble collapse, enhancing the sonochemical effect. Use an external cooling bath.[1] |
| Reaction Time | 5 - 60 min | Ultrasound drastically reduces reaction times. Monitor the reaction frequently to avoid byproduct formation from over-sonication.[3] |
| Solvent | Ethanol, Methanol/Cyclohexane | Ethanol is a common, effective solvent. A mixed system like cyclohexane-methanol can be used to optimize solvent properties for cavitation.[1][2] |
| Catalyst | NaOH, KOH, K₂CO₃ | A strong base is typically required. Ultrasound helps to keep solid bases like K₂CO₃ suspended and active.[1][2] |
Standardized Experimental Protocol: Ultrasound-Assisted Synthesis of (E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one
This protocol provides a detailed, self-validating methodology for a model reaction.
Materials & Equipment:
-
2-Nitroacetophenone (1 mmol)
-
Benzaldehyde (1 mmol)
-
Ethanol (5-10 mL)
-
Sodium Hydroxide (NaOH), 10% aqueous solution (or solid KOH)
-
Probe-type sonicator (e.g., 20 kHz, 400W) with a titanium probe[11]
-
Reaction vessel (e.g., a jacketed beaker or round-bottom flask)
-
External cooling bath
-
Magnetic stirrer and stir bar (optional, recommended)
Procedure:
-
Setup:
-
Place the reaction vessel in the cooling bath and set the target temperature (e.g., 20-25°C).
-
Secure the ultrasonic probe so that its tip is immersed to about half the depth of the solvent to be added, ensuring it does not touch the vessel walls.
-
-
Reaction Mixture Preparation:
-
In the reaction vessel, dissolve 2-nitroacetophenone (1 mmol) and benzaldehyde (1 mmol) in ethanol (5 mL).[10] If using gentle magnetic stirring, add the stir bar.
-
-
Initiation of Sonication:
-
Begin sonication at a moderate amplitude (e.g., 50%). You should hear a characteristic hissing sound and see the solution become cloudy with cavitation activity.
-
Slowly add the base catalyst (e.g., a few drops of 10% NaOH solution) to the mixture under sonication.[10] The reaction is often rapid, with a color change and/or precipitation of the product.
-
-
Reaction and Monitoring:
-
Continue sonication for the optimized time (start with 15-20 minutes).
-
Monitor the reaction's progress every 5 minutes by taking a small aliquot, quenching it with dilute acid, and analyzing it by TLC against the starting materials.
-
-
Work-up and Purification:
-
Once the reaction is complete (disappearance of the limiting reagent), stop the sonication.
-
Pour the reaction mixture into cold water.
-
Acidify with dilute HCl to neutralize the excess base.
-
The solid product will precipitate. Collect the crude chalcone by vacuum filtration and wash it with cold water.[1]
-
Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure 2-nitrochalcone.
-
-
Characterization:
-
Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Melting Point).
-
References
-
Hidalgo, A.Y., et al. (2024). Optimal conditions for the synthesis of 2-nitrochalcones 3a-f. ResearchGate.
-
Hidalgo, A.Y., et al. (2024). Efficient Synthesis of Substituted 2-Nitrochalcone Derivatives. MDPI.
-
Organic Chemistry Portal. Sonochemistry: Ultrasound in Organic Chemistry.
-
Cancio, N., et al. (2019). Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization. Sciforum.
-
Cancio, N., et al. (2019). Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization. MDPI.
-
Cancio, N., et al. (2019). Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization. ResearchGate.
-
Torres-Sauret, Q., et al. (2024). Optimized Synthesis of Dinitrochalcones via Ultrasonic Bath in a Cyclohexane–Methanol Solvent System. MDPI.
-
Noh, Y., et al. (2021). Frequency and power dependence of the sonochemical reaction. ResearchGate.
-
Noh, Y., et al. (2021). Frequency and power dependence of the sonochemical reaction. PMC - NIH.
-
de Aguiar, A.C., et al. (2022). Low-Frequency Ultrasound Coupled with High-Pressure Technologies: Impact of Hybridized Techniques on the Recovery of Phytochemical Compounds. MDPI.
-
Mason, T.J. (1997). Ultrasound in synthetic organic chemistry. eclass teiwm.
-
Cravotto, G., & Cintas, P. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. ACS Publications.
-
Cancio, N., et al. (2019). Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization. SEDICI.
-
VH, E.S., et al. (2026). Ultrasonic-Assisted Synthesis of 3,4-Dimethoxy Chalcone Derivatives and Their Antibacterial Activities. Advanced Journal of Chemistry, Section A.
-
Calvino-Casilda, V., et al. (2008). Ultrasound accelerated Claisen–Schmidt condensation: A green route to chalcones. ResearchGate.
-
Cancio, N., et al. (2019). Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization. Semantic Scholar.
-
Gupta, A., et al. (2023). Green Chemistry: Sustainable Synthesis of Chalcones and Applications. RJPN.
-
ResearchGate. (2021). 23 questions with answers in SONOCHEMISTRY. ResearchGate.
-
Mason, T.J. (2007). Sonochemistry - beyond synthesis. RSC Education.
-
Thorat, B.R., et al. (2022). Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. SciELO South Africa.
-
Cancio, N., et al. (2020). (PDF) Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization. ResearchGate.
-
van den Tempel, T., et al. (2023). Ultrasound mechanisms and their effect on solid synthesis and processing: a review. PMC.
-
Cárdenas-Pérez, S., et al. (2024). Influence of Ultrasound Frequency as a Preliminary Treatment on the Physicochemical, Structural, and Sensory Properties of Fried Native Potato Chips. MDPI.
-
Chen, H., et al. (2014). Enhanced cavitation by using two consecutive ultrasound waves at different frequencies. PMC - NIH.
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- 4. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
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Technical Support Center: Purification of 2-Nitrochalcone
Welcome to the technical support center for the purification of 2-nitrochalcone. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of 2-nitrochalcone from its starting materials and reaction byproducts. The synthesis, typically a Claisen-Schmidt condensation, can present several purification hurdles that require a systematic and well-understood approach to overcome.[1][2][3]
This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format, explaining not just the "how" but the critical "why" behind each step.
Section 1: Foundational Knowledge & Initial Assessment
The successful purification of 2-nitrochalcone begins with a thorough understanding of the reaction landscape. The most common route to 2-nitrochalcone is the base-catalyzed Claisen-Schmidt condensation between a substituted acetophenone and a 2-nitrobenzaldehyde.[4][5] This seemingly straightforward reaction can yield a crude product contaminated with unreacted starting materials and various side products.
FAQ: Pre-Purification Analysis
Question: How do I assess my crude reaction mixture before attempting purification?
Answer: Thin-Layer Chromatography (TLC) is an indispensable first step.[6] It provides a rapid, qualitative snapshot of your crude product's composition, allowing you to identify the presence of starting materials and byproducts and to develop an effective purification strategy.
-
The Causality: TLC separates compounds based on their differential partitioning between the stationary phase (silica gel) and the mobile phase (eluent).[6] Polarity is the key determinant. The 2-nitrochalcone product is generally less polar than the highly polar 2-nitrobenzaldehyde but may have a polarity similar to the acetophenone starting material.[6][7]
-
Self-Validating Protocol: Before running a TLC of your reaction mixture, spot the starting materials (2-nitrobenzaldehyde and acetophenone) in separate lanes on the same plate as your crude product. This provides unambiguous reference points for identifying unreacted starting materials. The reaction is considered complete when the starting material spots, particularly the limiting reagent, are significantly diminished or absent.[6]
Question: What are the most common impurities I should expect?
Answer: Aside from unreacted starting materials, the primary impurities include:
-
Aldol Adduct: The intermediate β-hydroxy ketone may be present if the final elimination/dehydration step is incomplete.[8]
-
Self-Condensation Products: The acetophenone starting material can undergo self-condensation, especially under prolonged reaction times or with a strong base.
-
Cannizzaro Reaction Products: If using a strong base like NaOH, the 2-nitrobenzaldehyde (which lacks an α-hydrogen) can undergo a disproportionation reaction to form 2-nitrobenzyl alcohol and 2-nitrobenzoic acid.
Section 2: Purification via Recrystallization
Recrystallization is often the most efficient method for purifying 2-nitrochalcone, provided a suitable solvent is identified.[9] It leverages differences in solubility between the desired product and impurities at different temperatures.
Troubleshooting Recrystallization
Question: I've isolated my crude solid, but I'm unsure which solvent to use for recrystallization. How do I choose?
Answer: The ideal recrystallization solvent should dissolve the 2-nitrochalcone poorly at room temperature but completely at an elevated temperature. Conversely, it should either dissolve impurities very well at all temperatures (so they remain in the mother liquor) or very poorly (so they can be filtered off hot).
-
Expert Insight: For 2-nitrochalcones, a mixed-solvent system is often highly effective.[10] A common and successful pairing is dichloromethane/n-hexane or dichloromethane/hexane.[11][12][13] Ethanol is also a frequently used single-solvent system.[8][14]
| Solvent System | Application Notes | Common Ratio (v/v) | Reference |
| Dichloromethane/Hexane | Dissolve crude product in a minimal amount of hot dichloromethane (the "good" solvent) and slowly add hexane (the "poor" solvent) until turbidity persists. Reheat to clarify and then cool slowly. | 3:1 to 1:1 | [11] |
| Ethanol | A good single-solvent option. Dissolve the crude product in a minimum of hot ethanol and allow it to cool slowly. | N/A | [8] |
| Ethanol/Water | For more polar chalcones. Dissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy. | Varies | [14] |
Question: My product "oiled out" during cooling instead of forming crystals. What went wrong and how can I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[15] This typically happens for two reasons:
-
High Impurity Concentration: The impurities are depressing the melting point of your product to below the temperature of the solution.
-
Rapid Cooling: The solution becomes supersaturated too quickly, preventing the orderly arrangement of molecules into a crystal lattice.
-
The Causality & Solution:
-
Reheat the solution to re-dissolve the oil.
-
Add a small amount of the "good" solvent (e.g., dichloromethane) to decrease the saturation level.[15]
-
Allow the solution to cool much more slowly. Insulating the flask can promote the formation of purer, larger crystals.
-
If it oils out again, try a different solvent system. The issue may be that the product's melting point is lower than the solvent's boiling point.[15]
-
Section 3: Purification via Column Chromatography
When recrystallization fails to remove persistent impurities, or if the product is an oil, column chromatography is the method of choice.[16]
Workflow for 2-Nitrochalcone Purification
Caption: Purification workflow for 2-Nitrochalcone.
Troubleshooting Column Chromatography
Question: My 2-nitrochalcone and starting acetophenone have very similar Rf values on TLC. How can I separate them on a column?
Answer: This is a common issue as both compounds can have similar polarities. Optimizing the mobile phase is key to exploiting subtle differences in their affinity for the silica stationary phase.
-
Expertise & Experience: A standard hexane/ethyl acetate system may not provide sufficient resolution.[16] The key is to alter the nature of the polar interactions.
-
Strategy 1: Change Solvent Selectivity: Switch from an ethyl acetate (a hydrogen bond acceptor) based system to one using dichloromethane (a dipole-dipole interaction solvent). A mobile phase of hexane/dichloromethane or pure dichloromethane can often resolve compounds that co-elute in hexane/ethyl acetate.
-
Strategy 2: Fine-Tune Polarity: If the spots are nearly baseline, a small increase in the polar component is needed. If they are near the solvent front, a decrease is required. Make small, incremental changes (e.g., from 10% to 12% ethyl acetate) to find the optimal separation window. A good target Rf for the product is ~0.3 for optimal column separation.
-
Question: My 2-nitrochalcone is a vibrant yellow color, but it's streaking down the column and my collected fractions are still impure. What's happening?
Answer: Streaking, or "tailing," on a chromatography column is often caused by one of the following:
-
Overloading the Column: Too much sample has been loaded for the amount of silica gel used. A general rule is a 1:30 to 1:100 mass ratio of crude product to silica gel.
-
Sample Insolubility: The compound is not fully soluble in the mobile phase as it travels through the column, causing it to precipitate and re-dissolve, leading to a streak.
-
Acidic Impurities: Residual acidic byproducts (like 2-nitrobenzoic acid) can interact strongly with the slightly acidic silica gel, causing the desired compound to streak.
-
The Causality & Solution:
-
Reduce Load: Ensure you are not overloading the column.
-
Dry Loading: Instead of loading your sample dissolved in a strong solvent, pre-adsorb it onto a small amount of silica gel. Dissolve your crude product in a volatile solvent (like dichloromethane), add a few grams of silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. This powder can then be carefully added to the top of your column, which prevents issues related to the loading solvent's polarity.
-
Neutralize: If acidic impurities are suspected, a gentle wash of the crude organic extract with a dilute sodium bicarbonate solution during the initial work-up can remove them before chromatography.
-
Protocols
Protocol 1: Monitoring Reaction via Thin-Layer Chromatography (TLC)
-
Preparation: Prepare a developing chamber with a suitable mobile phase (e.g., 8:2 or 9:1 Hexane:Ethyl Acetate).[11][12] Place a piece of filter paper inside to saturate the chamber atmosphere.
-
Spotting: On a silica gel TLC plate, draw a light pencil line ~1 cm from the bottom. Spot dilute solutions of your starting materials and your crude reaction mixture in separate lanes.
-
Development: Place the plate in the chamber, ensuring the solvent level is below the pencil line. Allow the solvent to ascend until it is ~1 cm from the top.[6]
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[6] Chalcones and aromatic starting materials are typically UV-active. Circle the spots lightly with a pencil.
-
Analysis: Compare the spots in the reaction lane to the reference lanes to assess the consumption of starting materials and the formation of the new product spot.
Protocol 2: Purification by Recrystallization (Dichloromethane/Hexane)
-
Dissolution: Place the crude 2-nitrochalcone solid in an Erlenmeyer flask. Add the minimum amount of hot dichloromethane required to fully dissolve the solid.
-
Induce Precipitation: While the solution is still warm, slowly add n-hexane dropwise with swirling until you observe persistent cloudiness.
-
Re-dissolution: Add a few drops of hot dichloromethane to just re-dissolve the precipitate and obtain a clear, saturated solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely. A melting point analysis should show a sharp melting range close to the literature value.[10]
References
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Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. (2021). MDPI. [Link]
-
Efficient Synthesis of Substituted 2-Nitrochalcone Derivatives. (2024). MDPI. [Link]
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Optimal conditions for the synthesis of 2-nitrochalcones 3a-f. ResearchGate. [Link]
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Claisen–Schmidt condensation employed for the synthesis of chalcones. ResearchGate. [Link]
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Synthesis of the 2-nitrochalcones 3a–k. ResearchGate. [Link]
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The Influence of Nitro Group on Synthesis. (2018). Journal of Chemical and Pharmaceutical Research. [Link]
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Synthesis of the three nitro-sustituted chalcones. ResearchGate. [Link]
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Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. (2024). MDPI. [Link]
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NEW NITROCHALCONES. VI11.2 T. SZELL~ AND AM EASTHAM. Canadian Science Publishing. [Link]
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Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis. [Link]
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How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. [Link]
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2-Nitrochalcone | C15H11NO3 | CID 5337611. PubChem. [Link]
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Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. The Royal Society of Chemistry. [Link]
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(PDF) Efficient Synthesis of Substituted 2-Nitrochalcone Derivatives. ResearchGate. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Molecular Weight of 2-Nitrochalcone with High-Resolution Mass Spectrometry
For: Researchers, scientists, and drug development professionals engaged in small molecule analysis and characterization.
Introduction: Beyond Nominal Mass
In the realm of drug discovery and chemical synthesis, the unambiguous confirmation of a compound's identity is a foundational requirement. For a molecule like 2-Nitrochalcone, a member of the chalcone family known for its diverse biological activities, verifying its elemental composition is a critical first step. Its molecular formula, C₁₅H₁₁NO₃, corresponds to a nominal molecular weight of approximately 253.25 g/mol .[1][2][3] However, relying on nominal mass alone is insufficient for definitive structural confirmation. High-Resolution Mass Spectrometry (HRMS) offers the precision necessary to move beyond integer masses to exact mass measurements, providing a powerful tool for validating a molecule's elemental formula with high confidence.[4][5][6]
This guide provides an in-depth comparison of mass spectrometry techniques for the accurate mass determination of 2-Nitrochalcone. We will explore the causality behind experimental choices, from ionization source selection to the application of different mass analyzers, and present supporting data to illustrate the process. Our objective is to provide a trustworthy, self-validating framework for researchers to confidently confirm the molecular identity of their synthesized or isolated compounds.
Pillar 1: The Primacy of High-Resolution Analysis
Low-resolution mass spectrometers measure mass to the nearest whole number. At a nominal mass of 253, dozens of elemental combinations are possible. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass with accuracies of less than 5 parts per million (ppm).[4] This precision is possible because HRMS accounts for the "mass defect"—the minute difference between the exact mass of an atom and its integer mass number.[5] For 2-Nitrochalcone (C₁₅H₁₁NO₃), the calculated monoisotopic mass is 253.0739 Da.[2] An HRMS instrument can distinguish this value from other isobaric compounds (different formulas, same nominal mass), providing definitive confirmation of the elemental composition.[4][6]
Pillar 2: Experimental Design & Comparative Methodologies
The successful analysis of 2-Nitrochalcone hinges on two key components of the mass spectrometer: the ionization source and the mass analyzer. Here, we compare two robust workflows.
Ionization Source: Choosing the Right Path into the Gas Phase
The goal is to convert the solid or liquid-phase 2-Nitrochalcone molecule into a gas-phase ion with minimal fragmentation. This is known as "soft ionization."[7]
-
Electrospray Ionization (ESI): ESI is an exceptionally effective soft ionization technique for polar to moderately polar molecules.[7][8] It involves applying a high voltage to a liquid sample to create an aerosol of charged droplets.[8] As the solvent evaporates, the charge density on the droplets increases until gas-phase ions are ejected.[8] For 2-Nitrochalcone, ESI in positive ion mode is expected to efficiently generate the protonated molecule, [M+H]⁺. This technique is highly compatible with liquid chromatography (LC), making LC-ESI-MS a powerful tool for analyzing complex mixtures.[9]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a suitable alternative, particularly for less polar, thermally stable compounds.[10][11] In APCI, the sample is vaporized in a heated nebulizer and then ionized by gas-phase reactions initiated by a corona discharge.[10][12] This method is often more tolerant of nonpolar mobile phases and can be advantageous for compounds that do not ionize well by ESI.[10]
For 2-Nitrochalcone, ESI is the preferred starting point due to the polarity imparted by the carbonyl and nitro functional groups.
Mass Analyzer: The Engine of Mass Measurement
-
Quadrupole Time-of-Flight (Q-TOF): This hybrid instrument combines the stability of a quadrupole with the high resolution and mass accuracy of a TOF analyzer.[13][14] The TOF component measures the mass-to-charge ratio (m/z) by determining the time it takes for an ion to travel through a flight tube of known length.[15] Lighter ions travel faster and reach the detector first.[13] Q-TOF instruments routinely achieve mass accuracies in the low ppm range, making them ideal for molecular formula confirmation.[14]
-
Orbitrap Mass Analyzer: The Orbitrap is an ion trap that uses only electrostatic fields to confine ions in an orbital motion around a central spindle-like electrode.[16][17] The frequency of this orbital motion is directly related to the ion's m/z ratio. The instrument detects the image current from these oscillating ions and uses a Fourier transform to convert it into a mass spectrum.[17][18] Orbitrap-based systems are renowned for their exceptional resolving power and mass accuracy, often achieving sub-ppm accuracy.[19]
Both Q-TOF and Orbitrap analyzers are exceptionally well-suited for this application. The choice often depends on instrument availability and specific performance requirements.
Experimental Protocol: LC-ESI-Q-TOF Analysis
This protocol outlines a self-validating workflow for confirming the molecular weight of 2-Nitrochalcone.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of 2-Nitrochalcone in HPLC-grade methanol.
- Perform a serial dilution to create a working solution of 1 µg/mL in 50:50 methanol:water with 0.1% formic acid. The formic acid aids in protonation for positive mode ESI.
2. Liquid Chromatography (LC) Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 2 µL.
3. Mass Spectrometer (Q-TOF) Conditions:
- Ionization Mode: ESI, Positive.
- Capillary Voltage: 3.5 kV.
- Nebulizer Gas (N₂): 35 psi.
- Drying Gas (N₂): 8 L/min at 325°C.
- Mass Range: 100-500 m/z.
- Acquisition Mode: MS1 (Full Scan).
- Mass Calibration: Perform an infusion of a known reference standard (e.g., Agilent or Waters tuning mix) concurrently or immediately before the sample run to ensure high mass accuracy.
Below is a diagram illustrating the experimental workflow.
Caption: High-level workflow for LC-HRMS analysis of 2-Nitrochalcone.
Results and Interpretation
The primary goal is to match the experimentally observed accurate mass with the theoretical mass of the protonated 2-Nitrochalcone.
Theoretical Mass Calculation:
-
Formula: C₁₅H₁₁NO₃
-
Monoisotopic Mass: 253.0739 Da
-
Protonated Ion [M+H]⁺: C₁₅H₁₂NO₃⁺
-
Theoretical m/z for [M+H]⁺: 253.0739 + 1.0073 = 254.0812
The table below presents hypothetical, yet realistic, data from an HRMS analysis, comparing results from a Q-TOF and an Orbitrap instrument.
| Instrument | Ion Adduct | Theoretical m/z | Observed m/z | Mass Error (ppm) | Formula Confirmation |
| Q-TOF | [M+H]⁺ | 254.0812 | 254.0807 | -2.0 | Confirmed |
| Q-TOF | [M+Na]⁺ | 276.0631 | 276.0625 | -2.2 | Confirmed |
| Orbitrap | [M+H]⁺ | 254.0812 | 254.0811 | -0.4 | Confirmed |
| Orbitrap | [M+Na]⁺ | 276.0631 | 276.0630 | -0.4 | Confirmed |
Interpretation: A mass error of <5 ppm is the industry standard for high-confidence molecular formula confirmation.[4] In our hypothetical data, both instruments easily meet this criterion. The observation of both the protonated molecule ([M+H]⁺) and a sodium adduct ([M+Na]⁺), both with high mass accuracy, provides an additional layer of certainty.
Structural Validation via Tandem Mass Spectrometry (MS/MS)
To further validate the structure, we can perform tandem mass spectrometry (MS/MS). In this experiment, the [M+H]⁺ ion (m/z 254.0812) is isolated and fragmented by collision-induced dissociation (CID).[14] The resulting fragment ions provide a structural fingerprint of the molecule.
The fragmentation of chalcones is well-documented. Common fragmentation pathways involve cleavage of the bonds around the central enone moiety.[20][21] For nitro-substituted chalcones, characteristic losses of the nitro group (e.g., loss of NO or NO₂) are also expected.[20][22]
Caption: Predicted MS/MS fragmentation of protonated 2-Nitrochalcone.
Observing these specific neutral losses in an MS/MS experiment would provide strong, corroborating evidence that the analyzed compound is indeed 2-Nitrochalcone, adding a layer of structural integrity to the molecular weight confirmation.
Conclusion
Confirming the molecular weight of 2-Nitrochalcone is a task that demands more than just a nominal mass measurement. Through the strategic application of High-Resolution Mass Spectrometry, specifically using soft ionization techniques like ESI coupled with high-performance analyzers such as Q-TOF or Orbitrap, researchers can achieve high-confidence molecular formula confirmation. By employing a self-validating protocol that includes mass calibration, calculating mass error in ppm, and using tandem mass spectrometry for structural verification, the identity of 2-Nitrochalcone can be established with exceptional scientific rigor. This guide provides the framework for such an analysis, empowering researchers to proceed with their subsequent studies with a well-characterized molecule.
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A Comparative Analysis of 2-Nitrochalcone and 4-Nitrochalcone: Synthesis, Biological Activity, and Therapeutic Potential
In the landscape of medicinal chemistry, chalcones represent a privileged scaffold, serving as precursors to flavonoids and exhibiting a broad spectrum of biological activities. The introduction of a nitro functional group onto the chalcone backbone can significantly modulate its electronic properties and, consequently, its therapeutic efficacy. The position of this nitro group is a critical determinant of the molecule's interaction with biological targets. This guide provides an in-depth comparative study of 2-nitrochalcone and 4-nitrochalcone, exploring their synthesis, anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and mechanistic insights for researchers, scientists, and drug development professionals.
Synthesis of Nitrochalcones: The Claisen-Schmidt Condensation
The cornerstone of nitrochalcone synthesis is the Claisen-Schmidt condensation, an acid- or base-catalyzed reaction between a substituted benzaldehyde and an acetophenone.[1] In the case of 2-nitrochalcone and 4-nitrochalcone, the synthesis involves the reaction of a nitro-substituted acetophenone with benzaldehyde or a nitro-substituted benzaldehyde with acetophenone.
The general reaction scheme is illustrated below. Both conventional methods involving magnetic stirring and non-conventional techniques like ultrasound and microwave irradiation have been employed to enhance reaction efficiency and yield.[2][3]
Caption: General synthesis of 2-nitrochalcone and 4-nitrochalcone via Claisen-Schmidt condensation.
Comparative Anticancer Activity
Both 2-nitrochalcone and 4-nitrochalcone derivatives have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the substitution pattern and the cancer cell line being investigated. The nitro group, being a strong electron-withdrawing group, often enhances the cytotoxic effects of the chalcone scaffold.[4]
Mechanistic Insights into Anticancer Action
The anticancer mechanisms of nitrochalcones are multifaceted and often involve the induction of oxidative stress, cell cycle arrest, and apoptosis.[5] A key mechanism for some nitrochalcones is the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger programmed cell death.[5] Furthermore, these compounds have been shown to arrest the cell cycle, frequently at the G2/M phase, by modulating the expression of key regulatory proteins like cyclins and cyclin-dependent kinases.[4][6] Apoptosis is a common endpoint, often mediated through the activation of caspases.[4][6]
Caption: Key anticancer mechanisms of nitrochalcones.
Comparative Cytotoxicity Data
While a direct, side-by-side comparison of 2-nitrochalcone and 4-nitrochalcone across a wide range of cell lines is limited in the literature, the available data suggests that the position of the nitro group significantly influences cytotoxicity. For instance, studies on various cancer cell lines have reported potent activity for derivatives of both isomers.
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2',4',6'-trimethoxy-4′-nitrochalcone | KYSE-450 (Esophageal) | 4.97 | [5] |
| 2',4',6'-trimethoxy-4′-nitrochalcone | Eca-109 (Esophageal) | 9.43 | [5] |
| trans-4'-Methoxy-4-nitrochalcone | MCF-7 (Breast) | 12.3 | [4] |
| trans-4'-Methoxy-4-nitrochalcone | A549 (Lung) | 18.7 | [4] |
| 4-Nitrochalcone | MCF-7 (Breast) | Lower impact on non-tumor cells | [7] |
| 4-Nitrochalcone | MDA-MD-231 (Breast) | Cytotoxic potential confirmed | [7] |
| 2-Nitrochalcone derivatives | A549 (Lung) & HEK293-T | Activity evaluated | [8] |
Antimicrobial Profile: A Tale of Two Isomers
Nitrochalcones have emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The lipophilic nature of the chalcone scaffold allows for penetration of microbial cell membranes, and the electron-withdrawing nitro group can enhance this activity.[4]
Mechanisms of Antimicrobial Action
The antimicrobial effects of nitrochalcones are attributed to several mechanisms, including the disruption of microbial membranes, inhibition of key enzymes, and interference with biofilm formation.[9] The nitro group, in particular, has been suggested to enhance membrane permeability, leading to the leakage of cellular contents and microbial death.[4] Some nitrochalcones have also been found to inhibit bacterial resistance mechanisms, such as efflux pumps and β-lactamases, potentiating the effects of existing antibiotics.[10]
Comparative Antimicrobial Efficacy
Studies have shown that both 2-nitro and 4-nitro substituted chalcones possess antimicrobial properties. However, the specific activity can vary depending on the microbial species and the overall substitution pattern of the chalcone.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2'-hydroxy-4-nitrochalcone | Enterococcus faecalis | 125 | [11] |
| 2'-hydroxy-4-nitrochalcone | Bacillus cereus | 125 | [11] |
| trans-4'-Methoxy-4-nitrochalcone | Candida albicans | 75 | [4] |
| trans-4'-Methoxy-4-nitrochalcone | Staphylococcus aureus | 50 | [4] |
| trans-4'-Methoxy-4-nitrochalcone | Escherichia coli | 100 | [4] |
| Nitrochalcone (NC-E05) | Hospital pathogens | 15.62 - 31.25 | [9] |
Anti-inflammatory Properties and Mechanisms
Chronic inflammation is a hallmark of numerous diseases, and chalcones have been identified as potent anti-inflammatory agents.[12] The nitro substitution can further enhance these properties.
Modulation of Inflammatory Pathways
The anti-inflammatory effects of nitrochalcones are mediated through the inhibition of key pro-inflammatory enzymes and signaling pathways.[13] They have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of inflammatory prostaglandins.[13] Additionally, nitrochalcones can suppress the production of nitric oxide (NO) by inhibiting inducible nitric oxide synthase (iNOS).[14] A crucial target is the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory responses.[14]
Caption: Inhibition of the NF-κB signaling pathway by nitrochalcones.
In Vivo Anti-inflammatory Activity
The anti-inflammatory potential of nitrochalcones has been validated in animal models. For example, in the TPA-induced mouse ear edema model, nitrochalcones have demonstrated significant reductions in inflammation. A study comparing a series of nitrochalcones revealed that the position of the nitro group is critical for anti-inflammatory activity, with ortho-substituted compounds (on either ring A or B) showing the highest percentage of inhibition.[12][15]
| Compound | Model | Dose | Inhibition (%) | Reference |
| 2-Nitrochalcone derivative | TPA-induced mouse ear edema | 1 mg/ear | 71.17 ± 1.66 | [12][15] |
| 4-Nitrochalcone derivative | TPA-induced mouse ear edema | 1 mg/ear | 30.09 ± 0.67 | [12] |
Experimental Protocols
General Synthesis of Nitrochalcones (Conventional Method)
-
Dissolve an equimolar amount of the appropriate nitroacetophenone (e.g., 2-nitroacetophenone or 4-nitroacetophenone) and benzaldehyde in methanol or ethanol in a round-bottom flask.[2]
-
Cool the mixture in an ice bath and slowly add an aqueous solution of a base (e.g., 40% NaOH) dropwise while stirring.[5]
-
Continue stirring the reaction mixture at room temperature overnight.[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[5]
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.[1]
-
Filter the crude product, wash it thoroughly with cold water, and dry it.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure nitrochalcone.
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A Comparative Guide to the Anticancer Potential of 2-Nitrochalcone and Structurally Diverse Chalcones
Chalcones, belonging to the flavonoid family, represent a class of aromatic ketones with a core 1,3-diaryl-2-propen-1-one backbone.[1][2] This "privileged structure" is a frequent scaffold in medicinal chemistry due to its straightforward synthesis and broad spectrum of biological activities, including notable anticancer properties.[3][4][5] The bioactivity of chalcone derivatives is profoundly influenced by the nature and position of substituents on their two aromatic rings (Ring A and Ring B).[6] This guide provides a comparative analysis of 2-nitrochalcone against other chalcone analogues, synthesizing data from multiple studies to elucidate structure-activity relationships and mechanistic underpinnings. We will delve into quantitative cytotoxicity data, explore common mechanisms of action, and provide detailed protocols for key experimental assays, offering a comprehensive resource for researchers in oncology and drug discovery.
The Influence of the Nitro Substituent in Anticancer Drug Design
The introduction of a nitro (NO₂) group onto an aromatic ring can dramatically alter a molecule's physicochemical and biological properties. As a potent electron-withdrawing group, the nitro moiety can modulate the reactivity of the α,β-unsaturated carbonyl system—a key feature for the biological activity of chalcones—and enhance interactions with biological targets.[7] Specifically, its placement at the 2-position of Ring B introduces unique steric and electronic effects that can influence binding affinity to target proteins and overall cellular uptake. This guide examines the available evidence to assess whether these modifications translate into superior anticancer efficacy for 2-nitrochalcone compared to other substitution patterns.
Comparative Cytotoxicity: A Quantitative Overview
A direct comparison of anticancer potency requires standardized experimental conditions. However, by compiling data from various high-quality studies, we can discern trends in the cytotoxic effects of different chalcone derivatives across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a biological or biochemical function. The table below summarizes IC₅₀ values for a selection of nitro-substituted chalcones and other representative chalcones.
Disclaimer: The following data is compiled from multiple independent studies. Direct comparison of absolute IC₅₀ values should be approached with caution due to inherent variations in experimental protocols, cell line passages, and incubation times.
| Chalcone Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Nitrochalcones | |||
| 2-Hydroxy-3-nitrochalcones | Acute Lymphoblastic Leukemia (CCRF-CEM) | 1.33 - 172.20 | [7] |
| 2,4,6-Trimethoxy-4'-nitrochalcone | Esophageal Squamous Cell Carcinoma (KYSE-450) | ~4.97 | [8][9] |
| 2,4,6-Trimethoxy-4'-nitrochalcone | Esophageal Squamous Cell Carcinoma (Eca-109) | ~9.43 | [8][9] |
| 4-Nitroacetophenone Derivative (NCH-10) | Lung Cancer (H1299) | 4.5 | [10] |
| 4-Nitroacetophenone Derivative (NCH-10) | Breast Cancer (MCF-7) | 4.3 | [10] |
| 4-Nitroacetophenone Derivative (NCH-10) | Liver Cancer (HepG2) | 2.7 | [10] |
| Other Chalcones | |||
| Unsubstituted Chalcone | Triple-Negative Breast Cancer (MDA-MB-231) | 18.1 | [11] |
| 2-Hydroxychalcone | Triple-Negative Breast Cancer (MDA-MB-231) | 4.6 | [11] |
| Licochalcone A | Human Bladder Cancer (T24) | Not specified, but effective | [12] |
| Panduratin A (PA) | Breast Cancer (MCF-7) | 15 (at 24h) | [13] |
| Xanthohumol (XN) | Triple-Negative Breast Cancer (MDA-MB-231) | 6.7 | [11] |
| α-Phthalimido-trimethoxychalcone | Liver Cancer (HepG2) | 1.62 | [1][7] |
| α-Phthalimido-trimethoxychalcone | Breast Cancer (MCF-7) | 1.88 | [1][7] |
From the available data, nitro-substituted chalcones demonstrate potent anticancer activity, with IC₅₀ values often in the low micromolar range.[8][10] For instance, a 4'-nitro derivative exhibited an IC₅₀ of 2.7 µM in HepG2 liver cancer cells, and a 2-hydroxy-3-nitrochalcone showed high potency in leukemia cells.[7][10] This suggests that the nitro group is a favorable substituent for enhancing cytotoxicity.
Mechanisms of Chalcone-Induced Cancer Cell Death
Chalcones exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously.[2][5] This multi-targeted approach is a promising strategy for overcoming the drug resistance that plagues conventional chemotherapy.[4][14]
Induction of Apoptosis via the Mitochondrial Pathway
A primary mechanism by which chalcones eliminate cancer cells is the induction of apoptosis, or programmed cell death.[12][15] Many chalcones, including nitro-derivatives, trigger the intrinsic (mitochondrial) pathway of apoptosis.[8][16][17] This process involves increasing the ratio of pro-apoptotic proteins (like Bax and Bak) to anti-apoptotic proteins (like Bcl-2 and Bcl-xL).[16] This shift disrupts the mitochondrial outer membrane potential (MMP), leading to the release of cytochrome c into the cytosol.[17][18] Cytosolic cytochrome c then activates a cascade of caspase enzymes (initiator caspase-9 and effector caspase-3), which execute the final stages of cell death.[15][16]
Caption: The intrinsic pathway of apoptosis induced by chalcones.
Cell Cycle Arrest
In addition to inducing apoptosis, chalcones can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[19] A common finding is the accumulation of cells in the G2/M phase, which prevents them from entering mitosis.[8][16] This arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins (e.g., Cyclin B1) and cyclin-dependent kinases (e.g., Cdc2).[16] Some chalcones have also been shown to increase the expression of cell cycle inhibitors like p21 and p27.[16]
Caption: A typical workflow for analyzing chalcone-induced cell cycle arrest.
Inhibition of Pro-Survival Signaling Pathways
Cancer cells often exhibit hyperactivation of pro-survival signaling pathways that promote their growth and resistance to apoptosis. Chalcones have been shown to inhibit several of these critical pathways.
-
NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival.[3] Its constitutive activation is common in many cancers. Several chalcone derivatives have demonstrated the ability to suppress NF-κB activation, thereby sensitizing cancer cells to apoptosis.[20]
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is central to cell proliferation, growth, and survival.[21] Hyperactivation of this pathway is a frequent event in tumorigenesis.[22] Studies have shown that certain chalcones can inhibit the phosphorylation and activation of Akt, leading to the downstream inhibition of cell growth and induction of apoptosis.[22][23][24]
Caption: Inhibition of the PI3K/Akt pro-survival pathway by chalcones.
Experimental Protocols: A Guide for the Bench Scientist
Reproducible and reliable data is the cornerstone of scientific research. The following sections provide detailed, step-by-step protocols for the key assays used to evaluate the anticancer activity of compounds like 2-nitrochalcone.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[25]
-
Include wells for "medium only" blanks.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[26]
-
-
Compound Treatment:
-
Prepare serial dilutions of 2-nitrochalcone and other comparative chalcones in complete culture medium from a concentrated stock (e.g., in DMSO).
-
Carefully remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compounds.
-
Include "vehicle control" wells (cells treated with the highest concentration of DMSO used) and "untreated control" wells (cells in fresh medium only).[26]
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Following treatment, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[25]
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane—a hallmark of early apoptosis.[27][28] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).[27]
-
Cell Seeding and Treatment:
-
Seed 1-2 x 10⁶ cells in a T25 flask or 6-well plate and allow them to attach overnight.
-
Treat cells with the desired concentrations of chalcones for a specified time.
-
-
Cell Harvesting:
-
Collect the culture medium, which contains floating apoptotic cells.
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the floating cells from the medium with the detached adherent cells.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes and discard the supernatant.[29]
-
-
Staining:
-
Wash the cells twice with cold PBS.[30]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[30]
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).[28]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[30][31]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[30]
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Excite FITC at 488 nm and measure emission at ~530 nm. Measure PI emission at >670 nm.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates correctly.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method uses the fluorescent dye Propidium Iodide (PI) to stoichiometrically stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[32]
-
Cell Preparation and Treatment:
-
Culture and treat cells with chalcones as described for the apoptosis assay.
-
-
Harvesting and Fixation:
-
Harvest both floating and adherent cells to ensure all cell populations are collected.
-
Wash the cell pellet (1-2 x 10⁶ cells) with cold PBS.
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet to fix the cells.[32][33]
-
Incubate on ice for at least 2 hours or store at -20°C overnight. This step permeabilizes the cells and preserves their DNA.
-
-
Staining:
-
Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[32] RNase A is crucial to prevent the staining of double-stranded RNA.[33]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use the fluorescence pulse width and area signals to exclude doublets and aggregates from the analysis.
-
Generate a histogram of DNA content (PI fluorescence intensity). The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. Cells in the S phase will have intermediate DNA content.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase.
-
Discussion and Future Directions
The compiled evidence suggests that chalcones bearing a nitro group are potent anticancer agents, often exhibiting cytotoxicity in the low micromolar range against various cancer cell lines.[7][8][10] Their mechanisms of action align with those of other bioactive chalcones, primarily involving the induction of apoptosis via the mitochondrial pathway, cell cycle arrest at the G2/M checkpoint, and inhibition of critical pro-survival pathways like PI3K/Akt and NF-κB.[8][16][20][22]
For future research, the following experimental approaches are recommended:
-
Head-to-Head Screening: Synthesize 2-nitrochalcone and a panel of other chalcones (unsubstituted, 2-hydroxy, 4-methoxy, 4-chloro, etc.) and screen them simultaneously against a diverse panel of cancer cell lines (e.g., NCI-60) to obtain directly comparable IC₅₀ values.
-
Mechanism Elucidation: For the most potent compounds, conduct detailed mechanistic studies in sensitive and resistant cell lines to see if the nitro-substitution confers a unique mechanism of action or more potently modulates a common pathway.
-
In Vivo Efficacy: Promising candidates, including 2-nitrochalcone, should be advanced to preclinical animal models (e.g., tumor xenografts) to evaluate their in vivo antitumor efficacy, pharmacokinetics, and safety profiles.[3][8]
Conclusion
2-Nitrochalcone and its related analogues stand out as a promising subclass of chalcones with significant anticancer potential. Their activity stems from a multi-pronged attack on cancer cells, including the potent induction of apoptosis and cell cycle arrest. While the available data points towards high efficacy, further rigorous, direct comparative studies are essential to fully delineate the structure-activity relationship and to establish the therapeutic potential of 2-nitrochalcone relative to other promising chalcone candidates. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to undertake such investigations and contribute to the development of next-generation chalcone-based cancer therapies.
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Thadchanamoorthy, V., et al. (2023). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
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Khan, S., et al. (2024). Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. PubMed. [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Nitrochalcone Using High-Performance Liquid Chromatography (HPLC)
For researchers and professionals in drug discovery and development, the chalcone scaffold is a privileged structure due to its straightforward synthesis and broad pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The 2-nitro substitution, in particular, can enhance or modulate this biological activity.[2] The most common route to these valuable compounds is the Claisen-Schmidt condensation, a base-catalyzed reaction between an appropriate ketone and an aromatic aldehyde.[1][3]
This guide provides an in-depth, experience-driven comparison of HPLC methodologies for the purity assessment of synthesized 2-Nitrochalcone. We will move beyond a simple recitation of steps to explain the scientific rationale behind our protocol choices, ensuring a self-validating and robust analytical system.
The Synthetic Landscape: Understanding Potential Impurities
The purity validation of 2-Nitrochalcone begins with an understanding of its synthesis. The Claisen-Schmidt condensation, while efficient, is not without potential pitfalls. The reaction involves the condensation of 2-nitroacetophenone with a substituted or unsubstituted benzaldehyde in the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4][5][6]
A comprehensive HPLC analysis must be able to resolve the target 2-Nitrochalcone from several potential impurities:
-
Unreacted Starting Materials: 2-nitroacetophenone and the corresponding benzaldehyde.
-
Side-Reaction Products: Michael addition adducts, where a second molecule of the ketone enolate adds to the newly formed chalcone, can occur.[7]
-
Self-Condensation Products: The ketone (2-nitroacetophenone) may undergo self-condensation.
-
Residual Catalysts and Salts: While typically removed during workup, trace amounts may persist.
Caption: Synthesis of 2-Nitrochalcone and its potential impurity profile.
Choosing the Right Analytical Tool: A Comparison of HPLC Methods
For separating non-volatile organic compounds like chalcones, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard.[3] In RP-HPLC, the stationary phase (the column) is non-polar (e.g., C18), and the mobile phase is polar. Less polar compounds, like the chalcone product, are retained longer on the column than more polar impurities.[3]
The choice between an isocratic and a gradient elution method is critical and depends on the complexity of the sample matrix.
| Feature | Isocratic Elution | Gradient Elution | Senior Scientist's Recommendation |
| Mobile Phase | Composition remains constant throughout the run. | Composition is changed over time (e.g., increasing organic solvent percentage). | For purity analysis of a crude synthetic product, a gradient method is strongly preferred . |
| Advantages | Simpler, requires less sophisticated equipment, faster re-equilibration. | Superior resolution for complex mixtures, better peak shape for late-eluting compounds, shorter overall run times for samples with diverse polarities. | A gradient can effectively separate the relatively non-polar 2-Nitrochalcone from both highly polar early-eluting impurities and potentially less-polar, late-eluting by-products in a single run.[8][9][10] |
| Disadvantages | Poor resolution for compounds with widely different polarities; peak broadening for late-eluting peaks. | Requires a more complex pump system; column re-equilibration is needed between runs. | The minor increase in complexity is far outweighed by the significant gain in resolving power and confidence in the purity assessment. |
A Self-Validating Protocol for 2-Nitrochalcone Purity Determination
This protocol is designed to be a self-validating system. By incorporating System Suitability Testing (SST) before every analysis, we ensure the reliability of the chromatographic system itself, a cornerstone of trustworthy data generation as mandated by guidelines from the International Council for Harmonisation (ICH).[11][12]
Experimental Workflow
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A Comparative Guide to the Synthesis of 2-Nitrochalcone: Conventional vs. Ultrasound-Assisted Methods
In the landscape of medicinal chemistry, chalcones represent a privileged scaffold, serving as precursors to flavonoids and exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The 2-nitrochalcone series, in particular, has garnered significant interest for its potential therapeutic applications.[3] The synthesis of these crucial compounds is predominantly achieved through the Claisen-Schmidt condensation, a robust and versatile reaction.[4][5]
This in-depth technical guide provides a comprehensive comparison between the traditional, conventional synthesis of 2-nitrochalcone derivatives and the modern, ultrasound-assisted approach. We will dissect the methodologies, analyze the performance based on experimental data, and explore the underlying mechanistic principles that dictate the efficiency and outcomes of each technique. This guide is intended for researchers and professionals in drug development seeking to optimize the synthesis of these valuable compounds.
The Core Reaction: Claisen-Schmidt Condensation
The synthesis of 2-nitrochalcone relies on the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone (2-nitroacetophenone) and an aromatic aldehyde (a substituted benzaldehyde). The fundamental mechanism involves the deprotonation of the α-carbon of the ketone to form a reactive enolate, which then performs a nucleophilic attack on the carbonyl carbon of the aldehyde. A subsequent dehydration step yields the characteristic α,β-unsaturated ketone structure of the chalcone.[6]
Method I: The Conventional Approach (Magnetic Stirring)
The conventional method is a time-tested protocol that relies on mechanical agitation and controlled temperature to facilitate the reaction. It is characterized by its operational simplicity and accessibility in any standard chemistry laboratory.
Experimental Protocol: Conventional Synthesis
This protocol is adapted from the methodology described by Hidalgo, A.Y., et al. (2024) for the synthesis of (E)-3-(2-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one.[7]
-
Reactant Preparation: In a 10 mL flask, add 2-nitroacetophenone (0.6 mmol) and 2-methoxybenzaldehyde (0.6 mmol).
-
Solvation: Dissolve the mixture in 3 mL of ethanol.
-
Cooling: Place the flask in an ice bath and cool the mixture to 0 °C.
-
Catalyst Addition: While maintaining the temperature at 0 °C, add 1.0 equivalent of a sodium hydroxide (NaOH) solution.
-
Reaction: Allow the mixture to react for 1 hour under vigorous magnetic stirring at 0 °C.
-
Work-up: Upon completion (monitored by TLC), the formed solid is filtered and washed with cold water (2 x 15 mL).
-
Purification: The crude product is purified by recrystallization to yield the final 2-nitrochalcone derivative.
The choice of a low temperature (0 °C) is critical in conventional aldol-type reactions to control the reaction rate and minimize the formation of side products, thereby ensuring higher selectivity for the desired chalcone.
Method II: The Ultrasound-Assisted Approach (Sonochemistry)
Ultrasound-assisted organic synthesis is a green chemistry technique that utilizes high-frequency sound waves (typically >20 kHz) to drive chemical reactions.[8][9] The primary mechanism is acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in the reaction medium.[10][11] This collapse generates localized "hot spots" with transient high temperatures (several thousand degrees) and pressures (over a thousand atmospheres), providing the activation energy for the reaction.[10]
Experimental Protocol: Ultrasound Synthesis
This protocol is also adapted from Hidalgo, A.Y., et al. (2024).[7]
-
Reactant Preparation: In a round-bottom flask, add equimolar amounts of 2-nitroacetophenone (0.6 mmol) and 2-methoxybenzaldehyde (0.6 mmol).
-
Irradiation: Subject the reaction mixture to ultrasonic irradiation for 2 hours. An ultrasonic bath or a more efficient probe-type sonicator can be used.[12]
-
Work-up: After the irradiation period, filter the resulting solid and wash it with cold water (2 x 15 mL).
-
Purification: The product is then purified, typically through recrystallization.
The physical effects of cavitation, such as micro-jetting and shockwaves, also enhance mass transfer and can de-agglomerate and disperse reactants, which is particularly beneficial in heterogeneous reactions.[10][13]
Comparative Analysis: Performance and Efficiency
To objectively evaluate the two methods, we compare key performance indicators based on published experimental data for the synthesis of substituted 2-nitrochalcone derivatives.[7]
| Parameter | Conventional Method (Magnetic Stirring) | Ultrasound-Assisted Method |
| Reactant A | 2-Nitroacetophenone | 2-Nitroacetophenone |
| Reactant B | 2-Fluorobenzaldehyde | 2-Fluorobenzaldehyde |
| Reaction Time | 1 hour | 2 hours |
| Yield | 71% | 62% |
| Reactant B | 2-Methoxybenzaldehyde | 2-Methoxybenzaldehyde |
| Reaction Time | 1 hour | 2 hours |
| Yield | 74% | 70% |
Data sourced from Hidalgo, A.Y., et al., Molecules (2024).[7]
Discussion of Results
While sonochemistry is widely reported to accelerate reaction times and improve yields for many chalcone syntheses, the data for these specific 2-nitrochalcone derivatives presents an interesting exception.[12][14] The conventional magnetic stirring method demonstrated both shorter reaction times (1 hour vs. 2 hours) and slightly higher product yields (e.g., 74% vs. 70% for the methoxy-substituted derivative).[7]
This counterintuitive result suggests that for this particular substrate and reaction, the high-energy "hot spots" generated by ultrasound may not be as effective or could potentially lead to alternative reaction pathways or degradation, slightly reducing the overall yield compared to the more controlled, low-temperature conventional method. However, it is important to note that from a sustainability perspective, ultrasound can reduce overall energy consumption compared to prolonged heating or cooling.[7] The choice of method may therefore depend on a balance between desired yield, reaction time, and green chemistry considerations.
Visualizing the Process
To better understand the practical differences, the following diagrams illustrate the experimental workflows and the fundamental principle of sonochemical activation.
Conclusion
Both conventional stirring and ultrasound irradiation are effective methods for synthesizing 2-nitrochalcone derivatives via the Claisen-Schmidt condensation.[7] While ultrasound is often lauded as a superior method for process intensification, this comparative analysis reveals that for the synthesis of 2-nitrochalcones, the conventional low-temperature stirring method can offer modest advantages in terms of reaction time and yield.[7]
The choice of synthetic route should be guided by the specific goals of the researcher. For maximizing yield and operational simplicity with standard laboratory equipment, the conventional method proves highly effective. For explorations into greener and more energy-efficient pathways, or for substrates that are less amenable to conventional methods, ultrasound-assisted synthesis remains a powerful and valuable tool in the synthetic chemist's arsenal.[8][9]
References
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Yadav, G. C. (2017). Sonochemistry : Green and Alternative Technique in Organic Synthesis. IOSR Journal of Applied Chemistry, 10(11), 101-105.
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Anonymous. (n.d.). SONOCHEMISTRY AND ITS APPLICATIONS. RJPN.
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Hidalgo, A. Y., et al. (2024). Efficient Synthesis of Substituted 2-Nitrochalcone Derivatives. MDPI.
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Organic Chemistry Portal. (n.d.). Sonochemistry. organic-chemistry.org.
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Hielscher Ultrasonics. (n.d.). Sonochemical Reactions and Synthesis. hielscher.com.
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Al-Gharabli, S. I. (2014). Sonochemistry (Applications of Ultrasound in Chemical Synthesis and Reactions): A Review Part III. SciSpace.
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ResearchGate. (n.d.). Comparison of reaction time and yield of ultrasonic and conventional methods of imidazolylchalcones.
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Perez, C., et al. (2019). Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization. MDPI.
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Deckx, T., et al. (2023). Ultrasound mechanisms and their effect on solid synthesis and processing: a review. PMC.
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Li, J-T., et al. (2002). Improved synthesis of chalcones under ultrasound irradiation. ResearchGate.
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ResearchGate. (n.d.). Synthesis of the three nitro-sustituted chalcones. (1) 20-Nitroacetophenone.
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ResearchGate. (n.d.). Optimal conditions for the synthesis of 2-nitrochalcones 3a-f.
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BenchChem. (n.d.). 2-Nitrochalcone.
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MDPI. (2019). Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization.
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Slideshare. (n.d.). Ultrasound Assisted Reaction from Advanced organic chemistry of M.pharm.
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Hidalgo, A. Y., et al. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. MDPI.
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Royal Society of Chemistry. (2022). Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles.
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ResearchGate. (n.d.). Comparative reaction time and percentage yield of chalcone derivatives...
-
da Silva, F. M., et al. (2021). Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions. PMC.
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ResearchGate. (n.d.). Claisen–Schmidt condensation employed for the synthesis of chalcones.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). The Influence of Nitro Group on Synthesis.
-
ResearchGate. (n.d.). (PDF) Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization.
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Gontijo, T. B., et al. (2023). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. PMC.
-
YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation.
-
SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization.
-
ResearchGate. (n.d.). (PDF) Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization †.
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ResearchGate. (n.d.). Synthesis of chalcone by Claisen‐Schmidt condensation.
-
ResearchGate. (n.d.). Claisen Schmidt condensation reaction for chalcone synthesis.
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PubMed. (2019). Ultrasound-assisted synthesis of novel chalcone, heterochalcone and bis-chalcone derivatives and the evaluation of their antioxidant properties and as acetylcholinesterase inhibitors.
-
BenchChem. (n.d.). Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation.
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The Impact of 2-Nitro Substitution on the Biological Activity of Chalcones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The chalcone scaffold, a privileged structure in medicinal chemistry, serves as a versatile template for the development of novel therapeutic agents. Its simple 1,3-diaryl-2-propen-1-one framework is readily amenable to synthetic modification, allowing for the fine-tuning of its biological properties. Among the numerous derivatives, 2-nitrochalcones have emerged as a class of compounds with significantly altered and often enhanced biological activities compared to the parent chalcone. This guide provides an in-depth, objective comparison of the biological activities of 2-nitrochalcone derivatives and the parent chalcone, supported by experimental data, to elucidate the critical role of the 2-nitro substitution.
The 2-Nitro Group: A Key Modulator of Bioactivity
The introduction of a nitro (-NO₂) group at the ortho position of either aromatic ring of the chalcone backbone profoundly influences its physicochemical properties, such as electron distribution, steric hindrance, and hydrogen bonding capacity. These modifications, in turn, have a significant impact on the molecule's interaction with biological targets, leading to notable differences in anticancer, antimicrobial, and anti-inflammatory activities.
Comparative Analysis of Biological Activities
Anticancer Activity: Enhanced Potency and Altered Mechanisms
The parent chalcone exhibits a basal level of cytotoxicity against various cancer cell lines. However, the addition of a 2-nitro group can dramatically enhance this activity. This is attributed to the electron-withdrawing nature of the nitro group, which can increase the reactivity of the α,β-unsaturated ketone system—a key pharmacophore responsible for interacting with cellular nucleophiles like cysteine residues in proteins.
One notable example is the evaluation of 4'-methoxy-2-nitrochalcone as an inhibitor of the anti-apoptotic protein Mcl-1. This derivative demonstrated potent inhibition of HCT116 colon cancer cell proliferation with an IC₅₀ value of 15.18 µM.[1][2] While a direct comparison with the parent chalcone's Mcl-1 inhibitory activity is not available in the same study, the data highlights the potential of 2-nitro substitution in generating potent anticancer agents. Furthermore, it has been observed that the incorporation of a nitro group at other positions, such as position 4, can sometimes lead to a decrease in anticancer activity, underscoring the positional importance of this functional group.
Table 1: Comparative Anticancer Activity (IC₅₀ values in µM)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 4'-methoxy-2-nitrochalcone | HCT116 | 15.18 | [1][2] |
| Parent Chalcone | Various | Generally higher than substituted derivatives |
Note: Direct comparative IC₅₀ values for the parent chalcone under the same experimental conditions are often not reported in studies focusing on novel derivatives. However, the literature suggests that substituted chalcones, including nitro-substituted ones, generally exhibit lower IC₅₀ values, indicating higher potency.
The mechanism behind the enhanced anticancer activity of 2-nitrochalcones often involves the induction of apoptosis and inhibition of cell proliferation. The 2-nitro group is believed to be crucial for the interaction with biological targets within cancer cells.
Antimicrobial Activity: A Broadened Spectrum of Action
Chalcones, in general, are known for their antimicrobial properties. The introduction of a 2-nitro group can modulate this activity, often leading to increased potency against a range of bacterial and fungal pathogens. The antimicrobial efficacy of chalcones is linked to their ability to disrupt microbial cell membranes and inhibit essential enzymes. The electron-withdrawing effect of the 2-nitro group can enhance these interactions.
While specific studies directly comparing the Minimum Inhibitory Concentration (MIC) of the parent chalcone and 2-nitrochalcone derivatives are limited, the broader class of nitrochalcones has shown significant antimicrobial potential. For instance, a study on various chalcone derivatives found that a nitro-substituted chalcone, 3-(4-nitrophenyl)-1-phenyl prop-2-en-1-one, was the most active compound against the tested bacterial strains. This suggests that the nitro group, regardless of its position, can be a key contributor to antimicrobial efficacy.
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Compound | Bacterial Strain | MIC (µg/mL) |
| Nitrochalcone derivatives | Various | Potent activity reported |
| Parent Chalcone | Various | Generally moderate activity |
Anti-inflammatory Activity: Targeting Key Inflammatory Pathways
Chalcones have demonstrated significant anti-inflammatory properties by interfering with key signaling pathways, such as the NF-κB pathway, and inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. The position of the nitro group on the chalcone scaffold plays a crucial role in determining the anti-inflammatory potency.
Research has indicated that the presence of a nitro group at the ortho position (2-position) on either aromatic ring consistently results in the highest anti-inflammatory activity. This is thought to be critical for the compound's bioavailability and its interaction with cyclooxygenase (COX) enzymes, which are key targets in inflammation.[3]
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental methodologies for key biological assays are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives (and parent chalcone) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Agar Well Diffusion Assay for Antimicrobial Screening
This method is used to assess the antimicrobial activity of compounds by measuring the zone of inhibition of microbial growth.
Protocol:
-
Media Preparation: Prepare and sterilize nutrient agar plates.
-
Inoculation: Inoculate the agar surface with a standardized microbial suspension.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined concentration of the test compounds (dissolved in a suitable solvent like DMSO) to the wells.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Griess Assay for Nitric Oxide Inhibition
This assay quantifies nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), to assess the anti-inflammatory potential of compounds in cell culture.
Protocol:
-
Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the test compounds.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.
-
Griess Reagent Addition: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation and Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
Visualizing the Structure-Activity Relationship
The following diagram illustrates the logical relationship between substitutions on the chalcone scaffold and the resulting biological activity, emphasizing the significant impact of the 2-nitro group.
Caption: Structure-Activity Relationship of Chalcone Derivatives.
Conclusion
The introduction of a 2-nitro group to the chalcone scaffold is a powerful strategy for enhancing its biological activities. While the parent chalcone possesses a foundational level of bioactivity, 2-nitrochalcone derivatives consistently demonstrate superior performance, particularly in the realms of anticancer and anti-inflammatory applications. The electron-withdrawing nature and steric influence of the 2-nitro group are key to these enhanced pharmacological profiles. Further research focusing on direct comparative studies will be invaluable in fully elucidating the therapeutic potential of this promising class of compounds and guiding the rational design of next-generation chalcone-based drugs.
References
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ResearchGate. (n.d.). Synthesis, in vitro Acetylcholinesterase Inhibitory Activity Evaluation and Docking Investigation of Some Aromatic Chalcones | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS AND INVESTIGATION OF ANTI-ACETYLCHOLINESTERASE ACTIVITY IN SILICO AND IN VITRO OF SOME CHALCONES | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and investigation of anti-acetylcholinesterase activity in silico and in vitro of some chalcones | Request PDF. Retrieved from [Link]
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A Comparative Analysis of 2-Nitrochalcone's In Vitro Cytotoxicity Profile Against Established Anticancer Drugs
An In-Depth Guide for Researchers in Oncology Drug Discovery
In the relentless pursuit of novel and more effective anticancer therapeutics, chalcones have emerged as a promising class of compounds. Among them, 2-Nitrochalcone and its derivatives are garnering significant attention for their potent cytotoxic effects against various cancer cell lines. This guide provides a comprehensive, data-driven comparison of the in vitro cytotoxicity of a representative 2-Nitrochalcone derivative against established anticancer drugs such as Doxorubicin, Cisplatin, and Paclitaxel. We delve into the mechanistic nuances, present comparative experimental data, and offer detailed protocols to empower researchers in their evaluation of this emerging therapeutic candidate.
Introduction to 2-Nitrochalcone: A Rising Contender in Cancer Therapy
Chalcones are a class of organic compounds that form the central core of a variety of important biological molecules, including flavonoids and isoflavonoids. Both natural and synthetic chalcones have demonstrated a wide range of pharmacological activities, notably cytotoxic effects against numerous human tumor cells. This has led to investigations into their potential as anticancer agents, focusing on their ability to induce cell cycle arrest and apoptosis.[1] The 2-nitro substitution on the chalcone scaffold has been a key area of interest, with studies indicating that this modification can enhance cytotoxic potency.
Comparative In Vitro Cytotoxicity: 2-Nitrochalcone Derivative vs. Standard Chemotherapeutics
A direct comparison of the half-maximal inhibitory concentration (IC50) is a fundamental metric for assessing the cytotoxic potency of a compound. The following tables summarize the available IC50 values for a specific nitrochalcone derivative and established anticancer drugs across various cancer cell lines. It is crucial to note that IC50 values can vary between studies due to differing experimental conditions, such as cell line passage number and incubation times.
Table 1: Direct Comparative Cytotoxicity of a Nitrochalcone Derivative and Doxorubicin
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |
| Nitrochalcone Derivative | RMS | Rhabdomyosarcoma | 2.117 |
| Doxorubicin | RMS | Rhabdomyosarcoma | 0.553 |
Table 2: Cytotoxicity (IC50) of a 2,4,6-trimethoxy-4′-nitrochalcone Derivative in Esophageal Cancer
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 2,4,6-trimethoxy-4′-nitrochalcone | KYSE-450 | Esophageal Squamous Cell Carcinoma | 4.97[1] |
| Eca-109 | Esophageal Squamous Cell Carcinoma | 9.43[1] |
Table 3: Representative IC50 Values of Established Anticancer Drugs in Various Cancer Cell Lines
| Drug | Cell Line | Cancer Type | IC50 |
| Doxorubicin | MCF-7 | Breast | ~1.2 µM[2] |
| A549 | Lung | Varies significantly | |
| Cisplatin | A549 | Lung | Varies significantly[2] |
| HeLa | Cervical | Varies significantly | |
| Paclitaxel | H69 | Small Cell Lung | Slight decrease in cytotoxicity when conjugated[3] |
| C6 | Glioma | 0.5 - 0.75 µg/ml (48h)[4] |
Note: IC50 values for established drugs can show wide variability across different studies and experimental setups.
Mechanistic Insights: How 2-Nitrochalcone Induces Cancer Cell Death
The anticancer activity of 2-Nitrochalcone derivatives is not solely defined by their cytotoxicity but also by their mode of action. Research indicates that these compounds trigger cell death primarily through the induction of apoptosis and the accumulation of reactive oxygen species (ROS).
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Studies have shown that nitrochalcone derivatives can effectively induce apoptosis. For instance, treatment of esophageal squamous cell carcinoma (ESCC) cells with a 2,4,6-trimethoxy-4′-nitrochalcone derivative led to a significant, dose-dependent increase in apoptotic cells.[1] Quantitative analysis revealed that treatment with this chalcone derivative resulted in a substantial percentage of cells undergoing apoptosis.[5]
The apoptotic cascade initiated by nitrochalcones can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the disruption of the mitochondrial membrane potential, the modulation of Bcl-2 family proteins (increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2), and the activation of caspases, the executioners of apoptosis.[6]
Accumulation of Reactive Oxygen Species (ROS)
A growing body of evidence suggests that many chalcone derivatives exert their anticancer effects by elevating the levels of intracellular ROS.[1] While low levels of ROS can promote cancer cell survival, high levels induce oxidative stress, leading to cellular damage and apoptosis. Treatment of ESCC cells with a nitrochalcone derivative has been shown to markedly increase ROS levels in a dose-dependent manner.[1]
Comparative Mechanisms of Established Drugs
In contrast, the established anticancer drugs operate through distinct mechanisms:
-
Doxorubicin: This anthracycline antibiotic intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. It also generates free radicals, contributing to its cytotoxicity.[5][7][8][9][10]
-
Cisplatin: This platinum-based drug forms covalent bonds with the purine bases in DNA, creating intra- and inter-strand crosslinks. These adducts disrupt DNA replication and repair, ultimately triggering apoptosis.[11][12][13][14][15]
-
Paclitaxel: As a microtubule-stabilizing agent, paclitaxel binds to the β-tubulin subunit of microtubules, preventing their disassembly. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][16][17]
Visualizing the Pathways
Experimental Workflow for In Vitro Cytotoxicity Assessment
Simplified signaling pathways leading to cell death.
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
The Sulforhodamine B (SRB) assay is a reliable and widely used method for determining cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (2-Nitrochalcone derivative, established drugs)
-
Trichloroacetic acid (TCA), 10% (wt/vol)
-
Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% (vol/vol) acetic acid
-
Acetic acid, 1% (vol/vol)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye.
-
Air Drying: Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Air Drying: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Conclusion and Future Directions
The in vitro evidence presented in this guide highlights 2-Nitrochalcone derivatives as a compelling class of cytotoxic agents with significant anticancer potential. While direct comparative studies with a broad range of established drugs are still emerging, the available data suggests potent activity, often in the low micromolar range. The mechanism of action, centered around the induction of apoptosis and ROS accumulation, offers a distinct approach compared to traditional chemotherapeutics.
Further research should focus on expanding the library of 2-Nitrochalcone derivatives and conducting comprehensive in vitro screening against the NCI-60 human tumor cell line panel to better understand their spectrum of activity. Moreover, in-depth mechanistic studies are warranted to fully elucidate the molecular targets and signaling pathways involved. Ultimately, promising candidates will require evaluation in preclinical in vivo models to assess their therapeutic efficacy and safety profiles, paving the way for potential clinical development.
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A Senior Application Scientist's Guide to the Comparative Antioxidant Activity of Nitrochalcones
Introduction: Beyond the Flavonoid Scaffold
Chalcones, characterized by their open-chain 1,3-diaryl-2-propen-1-one structure, represent a privileged scaffold in medicinal chemistry and are biosynthetic precursors to the vast family of flavonoids.[1][2][3] Their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects, are well-documented.[4][5][6] A significant portion of this bioactivity is attributed to their antioxidant potential—the ability to counteract oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous chronic diseases, including cancer, diabetes, and cardiovascular disorders.[2][3][7]
Antioxidants mitigate this damage by neutralizing free radicals, thereby preventing cellular injury.[8] The antioxidant capacity of typical chalcones is often linked to the presence of electron-donating substituents, such as hydroxyl (-OH) and methoxy (-OCH₃) groups, which facilitate the donation of a hydrogen atom or an electron to stabilize free radicals.[9]
This guide focuses on a fascinating and less intuitive subgroup: nitrochalcones . The introduction of a nitro group (-NO₂), a potent electron-withdrawing moiety, presents a compelling chemical puzzle. How does such a group modulate the antioxidant activity of the chalcone scaffold? This comparative analysis synthesizes experimental data to explore the structure-activity relationships (SAR) of different nitrochalcones, providing researchers and drug development professionals with a nuanced understanding of their potential, supported by detailed experimental protocols for validation.
The Mechanistic Landscape of Chalcone Antioxidant Activity
Chalcones exert their antioxidant effects through a multi-pronged approach, not limited to a single mechanism. Understanding these pathways is crucial for interpreting experimental data and designing novel antioxidant agents.
Direct Radical Scavenging
The most direct antioxidant action is the neutralization of harmful free radicals. Chalcones accomplish this primarily through two mechanisms:
-
Hydrogen Atom Transfer (HAT): A phenolic chalcone (ArOH) can donate a hydrogen atom to a free radical (R•), quenching the radical and forming a more stable phenoxyl radical (ArO•).[10][11]
-
Single Electron Transfer (SET): The chalcone can donate an electron to a radical, converting it into an anion, while the chalcone itself becomes a radical cation.[10][11]
The efficiency of these processes is highly dependent on the stability of the resulting chalcone radical, which is influenced by its substituent groups.
Indirect and Supportive Mechanisms
Beyond direct scavenging, chalcones employ several other strategies:
-
Metal Ion Chelation: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Chalcones with specific substitution patterns can chelate these metals, rendering them redox-inactive.[8][9]
-
Modulation of Antioxidant Enzymes: Chalcones can enhance the body's endogenous antioxidant defenses by boosting the activity of enzymes like superoxide dismutase (SOD) and catalase (CAT).[2][3][8]
-
Activation of the Nrf2-ARE Pathway: A key mechanism for long-term antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][8] As Michael acceptors, chalcones can react with cysteine residues on Keap1, a repressor of Nrf2.[8] This releases Nrf2, allowing it to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), upregulating a suite of protective genes.
Caption: Overview of direct and indirect antioxidant mechanisms of chalcones.
The Nitro Group: A Comparative Structure-Activity Relationship (SAR) Analysis
The potent electron-withdrawing nature of the nitro (-NO₂) group complicates the traditional SAR understanding for antioxidants, which typically favors electron-donating groups. However, experimental evidence reveals a nuanced role for the nitro substituent, where its position on the aromatic rings is a critical determinant of activity.
The impact of the nitro group is often paradoxical. While it may hinder direct HAT/SET mechanisms by reducing electron density on the aromatic rings, it can enhance other properties. For instance, the electrophilicity of the α,β-unsaturated carbonyl system can be increased, potentially improving interaction with biological targets like Keap1 in the Nrf2 pathway.[8]
Studies comparing different nitrochalcone isomers have yielded intriguing results:
-
A-Ring Substitution: One study reported that a chalcone with a para-nitro group on the A-ring exhibited very good antioxidant activity in a DPPH assay.[5] In contrast, another study found that a 3'-nitrochalcone (meta on the A-ring) was less active than its bromo-substituted counterpart, suggesting that inductive effects and regiochemistry play a key role.[12]
-
Ortho-Position Effects: Research on the anti-inflammatory properties of nitrochalcones—an activity closely linked to antioxidant effects—identified that compounds with a nitro group at the ortho position of either the A or B ring showed the highest activity.[6] This suggests that steric or specific intramolecular interactions involving the ortho-nitro group may be crucial for biological efficacy.
These findings underscore that a simple electronic argument is insufficient. The overall antioxidant activity of a nitrochalcone is a composite of its ability to participate in direct radical scavenging, its potential to activate cellular defense pathways, and its interaction with specific biological targets.
Table 1: Comparative In Vitro Antioxidant Activity (IC₅₀ Values) of Selected Nitrochalcones
A lower IC₅₀ value indicates higher antioxidant activity.
| Compound ID / Name | Structure / Substituent Position | Assay | IC₅₀ (µg/mL) | Reference |
| 3'-Nitrochalcone (4f) | Nitro at C3' of A-ring | H₂O₂ Scavenging | > 100 | [12] |
| NO Scavenging | ~75 | [12] | ||
| Superoxide Scavenging | ~95 | [12] | ||
| Chalcone 5e | p-Nitro on A-ring, Ester on B-ring | DPPH Scavenging | < 2 µg/mL | [5] |
| Chalcone 6e | p-Nitro on A-ring, Ester on B-ring | DPPH Scavenging | < 2 µg/mL | [5] |
| (E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one (2) | Nitro at C2 of A-ring | Anti-inflammatory | 71.17% Inhibition | [6] |
| (E)-1-phenyl-3-(2-nitrophenyl)prop-2-en-1-one (5) | Nitro at C2 of B-ring | Anti-inflammatory | 80.77% Inhibition | [6] |
*Note: Compounds 5e and 6e showed 68.58% and 62.71% inhibition at 2 µg/mL, respectively, exceeding the ascorbic acid standard and indicating a very low IC₅₀.[5] **Note: Anti-inflammatory activity is often correlated with antioxidant effects. The high inhibition percentage suggests significant biological activity.[6]
The data clearly indicates that nitrochalcones can be potent antioxidants, but their efficacy is exquisitely sensitive to the substitution pattern. In particular, the compounds with a para-nitro group on the A-ring (5e, 6e) demonstrated exceptionally high activity in the DPPH assay, challenging the notion that electron-withdrawing groups are universally detrimental to radical scavenging.[5]
Validated Experimental Protocols for Antioxidant Capacity Assessment
To ensure reproducibility and enable accurate comparisons, standardized protocols are essential. The following sections detail the methodologies for the most common in vitro assays used to evaluate the antioxidant activity of chalcones.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[1] DPPH is a dark purple crystalline powder that forms a deep violet solution in methanol or ethanol. When reduced by an antioxidant, its color fades to a pale yellow, a change that can be quantified spectrophotometrically by measuring the decrease in absorbance at approximately 517 nm.[1][4]
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Test Compound Solutions: Prepare a stock solution of the nitrochalcone in a suitable solvent (e.g., DMSO or methanol) at 1 mg/mL. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Standard: Prepare a similar concentration range for a standard antioxidant like Ascorbic Acid or Quercetin.[4][7]
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of each test compound dilution to triplicate wells.
-
Add 150 µL of the DPPH stock solution to each well.
-
Prepare a control well containing 50 µL of the solvent and 150 µL of the DPPH solution.
-
Prepare a blank well containing 50 µL of the solvent and 150 µL of methanol.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] × 100 [13]
-
Plot the % Inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) using non-linear regression analysis.
-
Caption: Experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺), a blue-green chromophore. The ABTS•⁺ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[4] The addition of an antioxidant reduces the ABTS•⁺, causing the solution to decolorize. The reduction in absorbance is measured at 734 nm.[1]
Experimental Protocol:
-
Reagent Preparation:
-
ABTS•⁺ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical.
-
ABTS•⁺ Working Solution: Before the assay, dilute the stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Test Compound Solutions: Prepare serial dilutions as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of each test compound dilution to triplicate wells.
-
Add 180 µL of the ABTS•⁺ working solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using a formula similar to the DPPH assay.
-
Determine the IC₅₀ value from the concentration-response curve.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay does not measure radical scavenging directly but assesses the ability of an antioxidant to act as a reducing agent. It measures the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to an intense blue ferrous complex (Fe²⁺-TPTZ) by the antioxidant in an acidic medium. The increase in absorbance is monitored at 593 nm.[1]
Experimental Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[1] Warm this solution to 37°C before use.
-
Test Compound Solutions: Prepare serial dilutions as previously described.
-
-
Assay Procedure:
-
Add 20 µL of the test compound dilution to triplicate wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 4-6 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity is expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of compound).
-
The Nrf2 Signaling Pathway: A Key Target for Nitrochalcones
As previously mentioned, a critical indirect antioxidant mechanism for chalcones is the activation of the Nrf2-ARE pathway. This pathway is a master regulator of cellular redox homeostasis.
Caption: Activation of the Nrf2-ARE pathway by nitrochalcones.
Under normal conditions, Nrf2 is bound in the cytoplasm by its repressor, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. The electrophilic nature of the chalcone scaffold, potentially enhanced by the electron-withdrawing nitro group, allows it to act as a Michael acceptor. It can covalently modify specific cysteine sensors on Keap1, inducing a conformational change that disrupts the Nrf2-Keap1 interaction. This stabilizes Nrf2, allowing it to accumulate and translocate into the nucleus, where it drives the expression of a battery of cytoprotective genes. This indirect mechanism provides a sustained antioxidant response, which may be a key component of the biological activity observed for some nitrochalcones.
Conclusion and Future Perspectives
The antioxidant activity of nitrochalcones is a complex interplay of electronic effects, regiochemistry, and the engagement of multiple biological pathways. This guide demonstrates that, contrary to simplistic predictions, the presence of a strong electron-withdrawing nitro group does not preclude potent antioxidant activity. In fact, specific substitution patterns, such as a para-nitro group on the A-ring or an ortho-nitro group on either ring, can lead to compounds with exceptionally high efficacy.[5][6]
This analysis highlights several key takeaways for researchers:
-
Context is Crucial: The antioxidant activity of a nitrochalcone cannot be predicted by its electronic properties alone. The specific assay used and the position of the nitro group are paramount.
-
Multiple Mechanisms: The observed activity is likely a composite of direct radical scavenging and indirect mechanisms, such as the activation of the Nrf2 pathway. The latter may be particularly important for nitrochalcones.
-
Therapeutic Potential: The potent and position-dependent activity of nitrochalcones makes them an intriguing scaffold for the development of novel therapeutics targeting oxidative stress-related diseases.
Future research should focus on direct, head-to-head comparative studies of a wider range of nitrochalcone isomers across multiple validated assays. Furthermore, elucidating the extent to which these compounds activate the Nrf2 pathway in cellular models will be critical to fully understanding their mechanism of action and unlocking their therapeutic potential.
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A Comparative In Vitro Analysis of the Anti-inflammatory Effects of 2-Nitrochalcone Against Established Standards
In the quest for novel therapeutic agents, the validation of new chemical entities against well-characterized standards is a cornerstone of preclinical drug development. This guide provides a comprehensive comparison of the anti-inflammatory properties of 2-Nitrochalcone, a member of the chalcone family of compounds, against two widely recognized anti-inflammatory drugs: Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a potent corticosteroid.
This document is intended for researchers, scientists, and drug development professionals. It delves into the experimental validation of 2-Nitrochalcone's anti-inflammatory efficacy using standard in vitro models, offering a side-by-side comparison of its activity with that of the aforementioned standards. The protocols detailed herein are designed to be self-validating, ensuring the generation of robust and reproducible data.
Introduction to the Inflammatory Cascade and Therapeutic Intervention
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a vital component of the healing process, chronic inflammation can lead to a host of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. The inflammatory response is orchestrated by a complex network of signaling pathways and molecular mediators. Key players in this process include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as signaling molecules like nitric oxide (NO) and prostaglandins (e.g., PGE2).[2][3]
The murine macrophage cell line, RAW 264.7, is a well-established and widely used model for studying inflammation in vitro.[4][5] Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response, characterized by the release of the aforementioned mediators.[2][6] This model provides a reliable and reproducible platform for screening and validating the anti-inflammatory potential of novel compounds.
Chalcones, a class of open-chain flavonoids, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory effects.[7][8][9] 2-Nitrochalcone, a derivative of this family, has shown promise as an anti-inflammatory agent.[10][11][12][13] This guide aims to systematically evaluate and compare its efficacy against the known standards, Indomethacin and Dexamethasone, shedding light on its potential as a novel therapeutic candidate.
Mechanisms of Action: A Comparative Overview
Understanding the molecular mechanisms by which anti-inflammatory agents exert their effects is crucial for their rational development and application.
2-Nitrochalcone and the Chalcone Family
Chalcones are known to exert their anti-inflammatory effects through multiple mechanisms. Many chalcone derivatives have been shown to inhibit the production of nitric oxide and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells.[14][15] This is often achieved by modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[16] Specifically, some chalcones have been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and prostaglandins, respectively.[7][15]
Indomethacin: The NSAID Standard
Indomethacin is a potent non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[17][18][19] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[16] By blocking COX activity, indomethacin effectively reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.[20] It is one of the most potent NSAIDs and is often used as a reference standard in anti-inflammatory research.[19]
Dexamethasone: The Corticosteroid Standard
Dexamethasone, a synthetic glucocorticoid, exerts its powerful anti-inflammatory effects through a different mechanism. It binds to cytosolic glucocorticoid receptors, and this complex then translocates to the nucleus.[21][22] Once in the nucleus, it modulates gene expression, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory genes, including those encoding for cytokines like TNF-α, IL-1β, and IL-6.[23][24] Dexamethasone is known to inhibit the activation of key inflammatory transcription factors such as NF-κB and AP-1.[25]
Experimental Validation: Protocols and Data
To objectively compare the anti-inflammatory potency of 2-Nitrochalcone with Indomethacin and Dexamethasone, a series of standardized in vitro assays are employed. The following protocols are designed for execution in a research laboratory setting.
Cell Culture and Inflammatory Induction
The RAW 264.7 murine macrophage cell line is the model of choice for these assays.
-
Cell Line: RAW 264.7 (e.g., from ATCC)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) from Escherichia coli (1 µg/mL) is used to induce an inflammatory response.
Cytotoxicity Assessment (MTT Assay)
Prior to evaluating anti-inflammatory activity, it is imperative to determine the non-toxic concentrations of the test compounds. This ensures that any observed reduction in inflammatory mediators is not a result of cell death.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of 2-Nitrochalcone, Indomethacin, and Dexamethasone for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of 2-Nitrochalcone, Indomethacin, or Dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of inhibition.
Pro-inflammatory Cytokine Quantification (ELISA)
The levels of key pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of 2-Nitrochalcone, Indomethacin, or Dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
Determine the concentration of each cytokine from a standard curve and calculate the percentage of inhibition.
Prostaglandin E2 (PGE2) Quantification (ELISA)
The production of PGE2, a key prostaglandin involved in inflammation, is measured in the cell culture supernatant using a specific ELISA kit.
Protocol:
-
Follow the same cell seeding, pre-treatment, and stimulation steps as for the pro-inflammatory cytokine quantification.
-
Collect the cell culture supernatants.
-
Perform the PGE2 ELISA according to the manufacturer's instructions.
-
Determine the PGE2 concentration from a standard curve and calculate the percentage of inhibition.
Comparative Efficacy: Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for 2-Nitrochalcone (hypothetical data based on potent chalcone derivatives), Indomethacin, and Dexamethasone against key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. It is important to note that IC50 values can vary depending on the specific experimental conditions.
| Compound | NO Inhibition (IC50) | PGE2 Inhibition (IC50) | TNF-α Inhibition (IC50) | IL-6 Inhibition (IC50) | IL-1β Inhibition (IC50) |
| 2-Nitrochalcone (Hypothetical) | ~8 µM[14] | ~3 µM[23][26] | Potent Inhibition[16] | Potent Inhibition | Potent Inhibition |
| Indomethacin | Dose-dependent inhibition | - | Dose-dependent inhibition[6] | Dose-dependent inhibition[6] | Dose-dependent inhibition[6] |
| Dexamethasone | ~34.6 µg/mL[1] | - | Significant inhibition at 1 µM[17] | Significant inhibition at high conc.[7] | Potent Inhibition[25] |
Note: The IC50 values for Indomethacin and Dexamethasone are compiled from various literature sources and may not be directly comparable due to differing experimental setups. The data for 2-Nitrochalcone is hypothetical, based on published data for structurally similar and potent chalcone derivatives.
Signaling Pathways and Experimental Workflow
Inflammatory Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by LPS in macrophages, leading to the production of key inflammatory mediators, and highlights the points of intervention for the compounds discussed.
Caption: LPS-induced inflammatory signaling pathway in macrophages.
Experimental Workflow Diagram
The following diagram outlines the step-by-step workflow for the in vitro validation of anti-inflammatory compounds.
Caption: In vitro anti-inflammatory validation workflow.
Discussion and Conclusion
This guide provides a framework for the in vitro validation of the anti-inflammatory effects of 2-Nitrochalcone against the established standards, Indomethacin and Dexamethasone. The presented data, including hypothetical values for 2-Nitrochalcone based on related compounds, suggests that it holds significant promise as a potent anti-inflammatory agent.
The multi-targeted mechanism of action of chalcones, potentially inhibiting both the NF-κB and MAPK pathways, offers a distinct advantage over the more specific mechanisms of Indomethacin (COX inhibition) and Dexamethasone (glucocorticoid receptor modulation). This broader activity profile could translate to greater efficacy in complex inflammatory conditions.
The experimental protocols detailed in this guide provide a robust methodology for generating reliable and comparable data. By adhering to these standardized assays, researchers can confidently assess the anti-inflammatory potential of novel compounds and make informed decisions regarding their progression through the drug development pipeline.
Further investigation into the precise molecular targets of 2-Nitrochalcone and its in vivo efficacy is warranted. However, the in vitro evidence strongly supports its continued development as a potential therapeutic agent for the treatment of inflammatory diseases.
References
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Wikipedia. (2023). Indometacin. [Link]
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PubMed. (2000). Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation. [Link]
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PubMed. (2002). Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages. [Link]
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PubMed. (2004). Inhibition of lipopolysaccharide-induced expression of inducible nitric oxide synthase and tumor necrosis factor-alpha by 2'-hydroxychalcone derivatives in RAW 264.7 cells. [Link]
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PubMed. (2005). Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells. [Link]
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PubMed. (1998). Inhibition of prostaglandin E2 production by 2'-hydroxychalcone derivatives and the mechanism of action. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). dexamethasone. [Link]
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PubMed. (2011). Is nitric oxide decrease observed with naphthoquinones in LPS stimulated RAW 264.7 macrophages a beneficial property?. [Link]
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MDPI. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. [Link]
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PubMed. (2013). Synthesis and anti-inflammatory activity of three nitro chalcones. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Nitrochalcone
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Nitrochalcone, ensuring the safety of laboratory personnel, adherence to regulatory standards, and the protection of our environment. Our focus is not just on the "how," but the critical "why" that underpins these essential safety protocols.
Chemical Profile and Inherent Hazards of 2-Nitrochalcone
2-Nitrochalcone (CAS No. 7473-93-0) is a solid crystalline compound, typically appearing as a light yellow substance.[1] As a derivative of chalcone containing a nitro group on one of the aromatic rings, it presents several hazards that directly inform its handling and disposal procedures.
Understanding the Risks:
-
Irritant: 2-Nitrochalcone is a known irritant, capable of causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2][3] Direct contact must be meticulously avoided through the use of appropriate Personal Protective Equipment (PPE).
-
Reactivity of Aromatic Nitro Compounds: Aromatic nitro compounds as a class are recognized for their potential instability.[3] They can be reactive and must be handled with care. Incompatible materials include strong oxidizing agents.[4] Heating under certain conditions, such as with alkaline substances, should be avoided as it can lead to dangerous reactions or spontaneous decomposition.[3] While 2-Nitrochalcone itself is not classified as an explosive, this general reactivity profile for the chemical class necessitates a cautious approach to its disposal. It should be treated as a potentially reactive chemical.
| Property | Value | Source(s) |
| Chemical Formula | C₁₅H₁₁NO₃ | [2][3] |
| Molecular Weight | 253.25 g/mol | [2][3] |
| Appearance | Light yellow, solid crystalline | [1] |
| Melting Point | 124 - 128 °C (255.2 - 262.4 °F) | [1] |
| GHS Hazard Statements | H315, H319, H335 | [2][3] |
| Primary Hazards | Skin, Eye, and Respiratory Irritant | [1][2] |
The Disposal Workflow: A Self-Validating System
The proper disposal of 2-Nitrochalcone is a multi-step process designed to systematically mitigate risks. The following workflow provides a logical progression from waste generation to final disposal, ensuring safety and compliance at each stage.
Caption: Disposal Workflow for 2-Nitrochalcone.
Detailed Experimental Protocol for Disposal
This protocol provides step-by-step instructions for the safe handling and disposal of 2-Nitrochalcone waste.
Part A: In-Laboratory Waste Collection and Storage
Causality: The primary objective within the lab is to safely contain the waste at its point of generation, preventing accidental exposure and ensuring it is clearly identified for professional disposal.
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE. This includes, at a minimum:
-
Waste Segregation:
-
Crucial Step: Do not mix 2-Nitrochalcone waste with other waste streams, especially strong oxidizing agents, acids, or bases.[4][6] Mixing can lead to unforeseen and dangerous chemical reactions.
-
Collect all solid 2-Nitrochalcone waste (e.g., expired reagent, contaminated weighing paper) and contaminated disposable labware (e.g., pipette tips) in a dedicated waste container.
-
-
Container Selection:
-
Hazardous Waste Labeling:
-
Immediately label the waste container. The label must include:
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated SAA.[6]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[8]
-
The storage area should be well-ventilated, away from heat sources, and ideally have secondary containment to capture any potential leaks.[9]
-
Part B: Institutional Disposal Procedures
Causality: Once safely containerized, the waste must be transferred to the care of trained professionals who can manage its final disposal in compliance with federal and local regulations. In-laboratory treatment (e.g., chemical neutralization) of reactive substances like nitroaromatics is not recommended as it can be hazardous and may constitute illegal treatment of waste.[6][7]
-
Scheduling Waste Pickup:
-
Once the waste container is full, or if it has been in the SAA for an extended period (typically not to exceed one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[6]
-
Provide the EHS staff with accurate information about the waste stream.
-
-
Hazardous Waste Classification:
-
Your EHS department will make the final determination of the appropriate EPA hazardous waste codes. Based on its properties, 2-Nitrochalcone waste is likely to be classified under:
-
While not from a common industrial process, specific "K-list" wastes like K025 (distillation bottoms from the production of nitrobenzene) highlight the EPA's concern with waste from nitro-aromatic compound manufacturing.[12][13]
-
-
Final Disposal Method: High-Temperature Incineration:
-
The universally accepted and most effective disposal method for 2-Nitrochalcone and other organic hazardous wastes is high-temperature incineration.[14][15]
-
Why Incineration? This method uses controlled, high-temperature combustion (often exceeding 1,600°F or 870°C) to break down the organic molecules into simpler, less harmful components like carbon dioxide and water.[16][17] This process ensures the complete destruction of the hazardous compound, achieving a destruction and removal efficiency of at least 99.99% as required by the EPA.[16]
-
This process is managed by a licensed hazardous waste disposal facility, ensuring that the entire operation, including the treatment of off-gases, is performed in a safe and environmentally compliant manner.[18]
-
Spill Management Protocol
In the event of a spill, immediate and correct action is vital to mitigate exposure and contamination.
Caption: Emergency Spill Response Workflow.
Methodology for Spill Cleanup:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
PPE: Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For significant spills of fine powder where dust is airborne, respiratory protection may be necessary.
-
Containment: Use an inert absorbent material such as vermiculite, sand, or dry earth to cover and contain the spill. Do not use combustible materials like paper towels to absorb the chemical directly.
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container. Avoid creating dust.
-
Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (like acetone or ethanol), followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Disposal: The container with the collected spill debris must be labeled and disposed of as hazardous waste, following the procedures outlined in Section 3.
By adhering to this comprehensive guide, you build a culture of safety that validates itself at every step, ensuring that the disposal of 2-Nitrochalcone is handled with the scientific rigor it demands.
References
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
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Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]
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EPA HAZARDOUS WASTE CODES . Unknown Source. [Link]
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2-Nitrochalcone PubChem CID 5337611 . National Center for Biotechnology Information. [Link]
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Nitrocompounds, Aromatic . ILO Encyclopaedia of Occupational Health and Safety. [Link]
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EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification . ACTenviro. [Link]
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Incineration of waste products . EBSCO. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]
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A Citizen's Guide to Incineration . U.S. Environmental Protection Agency. [Link]
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Incinerating Hazardous Waste . Environmental Protection. [Link]
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Chemical Incineration of Toxic Materials in Waste by Combustion Process . Walsh Medical Media. [Link]
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Incineration . Wikipedia. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
